Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Description
The exact mass of the compound Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-4-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQLRUBKDCOCI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357154-16-6 | |
| Record name | ETHYL (R)-1-BOC-4-OXOPIPERIDINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Elucidation of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate: A Multi-technique Spectroscopic Analysis
An In-Depth Spectroscopic Guide for Drug Development Professionals:
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, a key chiral building block in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The focus is not merely on data presentation but on the underlying principles and experimental rationale, ensuring a robust and verifiable structural confirmation. By integrating these techniques, this guide establishes a self-validating workflow for the characterization of this and structurally related molecules.
Introduction: The Significance of a Chiral Building Block
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry. Its rigid piperidine core, combined with multiple functional groups—a ketone, a carbamate (Boc), and an ethyl ester—at defined stereochemical positions, makes it an invaluable intermediate for synthesizing complex therapeutic agents.[1] Accurate and unambiguous structural verification is the bedrock of drug discovery, ensuring that subsequent synthetic steps proceed from a well-characterized foundation. This guide provides the necessary spectroscopic framework for achieving that certainty.
The molecule possesses a single chiral center at the C2 position, which introduces significant complexity to its NMR spectra, particularly regarding the diastereotopic nature of adjacent methylene protons. Understanding these detailed spectral features is critical for confirming both the chemical constitution and the stereochemical integrity of the molecule.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's basic properties is the first step in its analysis. The structure and key identifiers are summarized below.
Caption: Integrated workflow for structural verification.
Conclusion: The structural elucidation of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is definitively achieved by integrating data from MS, IR, ¹³C NMR, and ¹H NMR. Mass spectrometry confirms the molecular formula. IR spectroscopy validates the presence of the three essential and distinct carbonyl functional groups. ¹³C NMR provides a complete carbon count and confirms the chemical environment of each carbon atom. Finally, ¹H NMR establishes the proton connectivity and, through analysis of its complex multiplets, provides insight into the stereochemical environment. Together, these techniques provide an unambiguous and verifiable spectroscopic signature, ensuring the identity, purity, and structural integrity of this critical synthetic intermediate.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved January 19, 2026, from [Link]
-
PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved January 19, 2026, from [Link]
-
Chemdad. (n.d.). Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved January 19, 2026, from [Link]
-
Advanced Journal of Chemistry, Section A. (2020). Spectroscopic Behavior, FMO, NBO Analysis of Pethidine and Diclofenac Drugs by Theoretical Approach. Retrieved January 19, 2026, from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Retrieved January 19, 2026, from [Link]
-
Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved January 19, 2026, from [Link]
-
University of Potsdam. (n.d.). 13-C NMR Chemical Shift Table. Retrieved January 19, 2026, from [Link]
Sources
Mastering Chiral Integrity: A Technical Guide to the Purity Analysis of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and verifying the chiral purity of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. This vital chiral building block is a cornerstone in the synthesis of numerous pharmaceutical agents, where stereochemical integrity is paramount to therapeutic efficacy and safety. We will delve into the nuanced causality behind analytical method selection, provide detailed, field-proven protocols for enantiomeric excess (e.e.) determination by chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), and explore the critical factors during synthesis and handling that can impact chiral purity. This document is designed not as a rigid template, but as an in-depth guide grounded in authoritative standards and practical expertise to ensure self-validating and robust analytical systems.
Introduction: The Central Role of Chiral Piperidines in Modern Therapeutics
The piperidine scaffold is a privileged structure in medicinal chemistry, present in a vast number of approved drugs and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. The introduction of chirality to the piperidine ring dramatically expands its utility, allowing for highly specific and potent modulation of pharmacological activity.[3][4] Different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[5]
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a key intermediate used in the synthesis of complex pharmaceutical ingredients.[6][7] Its defined stereochemistry at the C-2 position is critical, as this center is often retained in the final active pharmaceutical ingredient (API). Therefore, the rigorous assessment and control of its enantiomeric purity are not merely a quality control metric but a fundamental requirement for ensuring the safety and efficacy of the resulting therapeutic.[5] This guide will equip the reader with the necessary knowledge to confidently assess and maintain the chiral integrity of this crucial synthetic intermediate.
The Analytical Cornerstone: Determining Enantiomeric Excess
The primary objective in analyzing the chiral purity of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is to quantify the presence of the undesired (S)-enantiomer. The most powerful and widely accepted techniques for this purpose are chiral chromatography, specifically HPLC and SFC.[8][9]
Causality in Method Selection: HPLC vs. SFC
The choice between Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) is a strategic one, driven by a balance of performance, speed, and environmental considerations.
-
Chiral HPLC is the established workhorse for enantiomeric separations due to the wide availability of chiral stationary phases (CSPs) and its versatility across normal-phase, reversed-phase, and polar organic modes.[8][9] For N-Boc protected compounds like our topic molecule, normal-phase chromatography is often the preferred starting point due to the compound's solubility in non-polar solvents.
-
Chiral SFC has emerged as a powerful alternative, often termed "green chromatography."[10][11] It utilizes supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption.[10] The low viscosity and high diffusivity of supercritical fluids allow for faster separations (typically 3-5 times faster than HPLC) without sacrificing resolution, making it ideal for high-throughput screening and purification.[11]
The logical workflow for method development often involves screening a set of complementary chiral stationary phases on both HPLC and SFC platforms to identify the optimal conditions for resolution and analysis time.
Experimental Protocols: A Self-Validating System
The following protocols are presented as robust starting points for the determination of the enantiomeric excess of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. These methods must be validated in accordance with regulatory guidelines such as ICH Q2(R1) to demonstrate their suitability for their intended purpose.[12][13][14]
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol details a validated isocratic Normal Phase-HPLC method. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for resolving a wide range of chiral compounds, including N-Boc-piperidine derivatives.[7]
Instrumentation and Materials:
-
HPLC system with a UV/PDA detector.
-
Chiral Stationary Phase: Chiralpak® IA or a similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm).
-
Solvents: n-Hexane (HPLC grade), Isopropyl alcohol (IPA, HPLC grade).
-
Analytical balance.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane: Isopropyl alcohol (90:10, v/v) | A common starting point for normal-phase chiral separations, balancing analyte retention and enantioselectivity. The alcohol modifier is crucial for interacting with the CSP. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temp. | 25°C | Temperature control is critical for reproducible retention times and selectivity. |
| Detection | UV at 210 nm | The ester and Boc-carbonyl groups provide sufficient UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | Should be optimized based on analyte concentration and detector response. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent minimizes peak distortion. |
Sample Preparation:
-
Standard Solution: Prepare a solution of a racemic standard of Ethyl 1-Boc-4-oxopiperidine-2-carboxylate in the diluent at a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate sample in the diluent to a final concentration of approximately 0.5 mg/mL.
Analysis and Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the retention times of the (R) and (S) enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is typically required.
-
Inject the sample solution.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas from the sample chromatogram: % e.e. = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] * 100
Alternative Method: Chiral Supercritical Fluid Chromatography (SFC)
SFC offers a significant advantage in speed and reduced solvent usage. The principles of separation are similar to normal-phase HPLC, relying on interactions with a chiral stationary phase.
Instrumentation and Materials:
-
SFC system with a UV/PDA detector and back-pressure regulator.
-
Chiral Stationary Phase: Chiralpak® IC-3 or a similar cellulose-based column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase Components: Supercritical CO₂ (SFC grade), Methanol (HPLC grade).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Isocratic: 15% Methanol in CO₂ | Methanol is a common polar co-solvent (modifier) in SFC that modulates analyte retention and enhances interaction with the CSP. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis. |
| Outlet Pressure | 150 bar | Maintaining sufficient back pressure ensures the CO₂ remains in its supercritical state. |
| Column Temp. | 35°C | Higher temperatures can improve efficiency in SFC. |
| Detection | UV at 210 nm | Consistent with HPLC detection. |
| Diluent | Methanol | The co-solvent is a suitable diluent. |
Sample Preparation and Analysis: The sample preparation and analysis workflow is analogous to the HPLC method described above, substituting the respective SFC conditions and diluents.
Scientific Integrity: Factors Influencing Chiral Purity
Maintaining the chiral integrity of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate requires an understanding of the potential sources of the unwanted (S)-enantiomer.
Synthetic Origins of Chiral Impurities
The enantiomeric purity of the final product is fundamentally determined by the stereoselectivity of the synthetic route. Asymmetric synthesis strategies are employed to produce the desired (R)-enantiomer.[5][15][16] Potential sources of the (S)-enantiomer include:
-
Incomplete Enantioselectivity: The chiral catalyst or auxiliary used in the asymmetric synthesis may not provide 100% stereocontrol, leading to the formation of a small amount of the (S)-enantiomer.[14][17]
-
Chiral Starting Material Purity: If the synthesis begins from a chiral precursor, any enantiomeric impurity in that starting material will likely propagate through the synthetic sequence.
Stability and Potential for Racemization
Racemization, the conversion of one enantiomer into an equal mixture of both, can compromise the chiral purity of the product after synthesis. The key structural feature of concern in Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is the acidic α-proton at the C-2 position.
-
Mechanism of Racemization: Abstraction of the α-proton by a base leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in the formation of both (R) and (S) enantiomers.[18]
-
Conditions Promoting Racemization:
-
Strong Basic Conditions: Exposure to strong bases during workup, purification, or subsequent reaction steps can significantly increase the risk of racemization.[18]
-
Elevated Temperatures: Heating the compound, especially in the presence of acidic or basic catalysts, can provide the energy needed to overcome the activation barrier for enolization.
-
N-Boc Deprotection: While the Boc group is typically removed under acidic conditions, care must be taken. Certain deprotection cocktails or prolonged exposure to strong acids at high temperatures could potentially lead to side reactions affecting chiral integrity.[6]
-
It is crucial to handle and store the material under neutral conditions and at recommended temperatures (e.g., 2-8°C) to minimize the risk of racemization.[19]
Conclusion: Ensuring Therapeutic Value Through Analytical Rigor
The chiral purity of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a critical quality attribute that directly impacts the safety and efficacy of the pharmaceuticals derived from it. This guide has provided a detailed, technically grounded framework for the determination of its enantiomeric excess. By understanding the causality behind analytical choices, implementing robust and validated chromatographic methods, and recognizing the synthetic and handling factors that can affect stereochemical integrity, researchers and drug developers can ensure the quality of this essential chiral building block. The adoption of these principles forms a self-validating system that upholds the highest standards of scientific integrity and contributes to the development of safer, more effective medicines.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Journals. [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Lipka, E., & Lestremau, F. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A. [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
ResearchGate. (2023). The influence of the introduction of chiral center in piperidine ring.... ResearchGate. [Link]
-
National Center for Biotechnology Information. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PubMed Central. [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. MJH Life Sciences. [Link]
-
Royal Society of Chemistry. (2010). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
- Google Patents. RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT. Google.
-
ResearchGate. (2025). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]
-
Chongqing Chemdad Co. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Chemdad. [Link]
-
ResearchGate. (2025). A Facile Synthesis of Racemic 2‐Aminomethyl‐4‐oxo‐piperidine Intermediates.. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed Central. [Link]
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. RSC Publishing. [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. Beilstein-Institut. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95% Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Strategic Sourcing and Application of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate: A Technical Guide for Drug Development Professionals
Introduction: The Quintessential Chiral Building Block in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic selection of chiral building blocks is a critical determinant of success in bringing novel therapeutics to fruition. Among the pantheon of such synthons, Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (CAS No. 357154-16-6) has emerged as a cornerstone intermediate. Its rigid, stereochemically defined piperidine scaffold, coupled with orthogonal protecting groups, offers medicinal chemists a versatile platform for constructing complex molecular architectures with high fidelity. This guide provides an in-depth technical overview of its commercial availability, synthesis, quality control, and applications, tailored for researchers, scientists, and professionals in the drug development sector. The narrative herein is grounded in field-proven insights, explaining not just the procedural steps but the underlying scientific rationale that governs their efficacy.
I. Commercial Availability and Sourcing Landscape
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is readily available from a range of specialized chemical suppliers, catering to both research and bulk-scale manufacturing needs. The compound is typically offered at purities of 95% or 97% and higher, a critical parameter for ensuring the stereochemical integrity of subsequent synthetic transformations.
Table 1: Representative Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Purity | Physical Form | Storage |
| Sigma-Aldrich (Merck) | Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate | 357154-16-6 | 97% | Solid | 2-8°C |
| Thermo Scientific (Alfa Aesar) | Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate | 357154-16-6 | 95% | Low melting solid | 2-8°C |
| Chongqing Chemdad Co., Ltd. | Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate | 357154-16-6 | 95% | Solid | 2-8°C |
| BOC Sciences | Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate | 357154-16-6 | Custom | Solid | 2-8°C |
| Spectrum Chemical | N/A | 357154-16-6 | N/A | N/A | N/A |
Note: This table is not exhaustive but represents a cross-section of the market. Researchers should always request lot-specific Certificates of Analysis (CoA) for detailed purity and analytical data.
The compound's physical form is typically a white to pale cream or yellow solid with a low melting point, often cited in the range of 42-47°C.[1][2] Its solubility in common organic solvents like chloroform and methanol facilitates its use in a variety of reaction conditions.[2] Due to its chemical nature, it is recommended to store the compound in a cool, well-ventilated place, away from strong oxidizing materials.[1]
II. Synthesis and Stereochemical Control: A Practical Approach
The enantioselective synthesis of 4-oxopipecolic acid derivatives is a topic of significant interest in organic chemistry. A practical and widely referenced method for preparing both enantiomers of protected 4-oxopipecolic acid, including the title compound, was reported by Machetti, Cordero, De Sarlo, and Brandi in Tetrahedron.[3] This approach often leverages chiral auxiliaries or asymmetric catalysis to establish the desired stereocenter at the C2 position of the piperidine ring.
While the full experimental details from the primary literature should be consulted for laboratory execution, the general synthetic strategy often involves a hetero-Diels-Alder reaction. This powerful cycloaddition provides a convergent and stereocontrolled route to the substituted piperidine core.
Caption: Generalized workflow for the asymmetric synthesis.
The causality behind this choice of strategy lies in its efficiency and high degree of stereocontrol. The use of a chiral auxiliary on the imine component, for instance, directs the facial selectivity of the diene's approach, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary and protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group yields the desired enantiomerically enriched product.
III. Quality Control and Analytical Methodologies
Ensuring the enantiomeric and chemical purity of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a non-negotiable aspect of its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the gold standard for determining enantiomeric excess (e.e.).
Table 2: Typical Analytical Methods for Quality Control
| Technique | Purpose | Typical Conditions |
| Chiral HPLC | Enantiomeric Purity (e.e.) | Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® series). Mobile Phase: Hexane/Isopropanol mixtures. |
| Gas Chromatography (GC) | Chemical Purity (Assay) | Column: Capillary column (e.g., DB-5). Detector: Flame Ionization Detector (FID). |
| ¹H and ¹³C NMR | Structural Confirmation | Solvent: CDCl₃. Confirms proton and carbon environments consistent with the structure. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio corresponding to the molecular ion. |
Exemplary Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is a self-validating system, where the resolution of a racemic mixture provides the benchmark for analyzing the enantiomeric purity of a sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® AD-H or equivalent, is chosen for its proven efficacy in separating a wide range of chiral compounds.
-
Mobile Phase Preparation: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is prepared. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: A standard of the racemic mixture is prepared alongside the sample of the (R)-enantiomer, both at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: The retention times of the two enantiomers are established by injecting the racemic standard. The sample is then injected, and the peak area percentages are used to calculate the enantiomeric excess.
Caption: A typical quality control workflow for the chiral intermediate.
IV. Applications in Drug Synthesis
The primary utility of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate lies in its role as a key intermediate for non-proteinogenic amino acids, particularly derivatives of 4-oxopipecolic acid. These structures are of interest due to their potential antibiotic and other pharmacological activities.[1][3] The keto functionality at the 4-position serves as a handle for further chemical modifications, such as reductive amination or the introduction of spirocyclic moieties, while the orthogonally protected amine and carboxylic acid groups at the 1- and 2-positions allow for selective deprotection and subsequent elaboration, for instance, in peptide synthesis.
While specific, publicly disclosed synthetic routes for late-stage clinical candidates are often proprietary, the structural motif of this building block is relevant to the development of various therapeutic agents, including but not limited to:
-
Kinase Inhibitors: The piperidine scaffold is a common feature in many kinase inhibitors, where it can serve as a linker or a core element that orients functional groups for optimal binding to the ATP pocket of the enzyme.
-
Antiviral Agents: The constrained conformation of the piperidine ring can be advantageous in designing molecules that mimic natural substrates or bind to specific sites on viral proteins.
-
CNS-active Agents: The piperidine nucleus is a well-established pharmacophore in drugs targeting the central nervous system.
V. Safe Handling and Disposal
As a responsible scientist, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safe handling procedures for Boc-protected amino acid esters should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
In case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Seek medical attention if any irritation or symptoms persist.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. This typically involves collection in a designated, sealed container for pickup by a licensed chemical waste disposal company.
VI. Conclusion
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate represents a high-value, commercially accessible chiral building block that is integral to the modern drug discovery and development pipeline. Its well-defined stereochemistry and versatile functional handles provide a reliable starting point for the synthesis of complex and pharmacologically relevant molecules. A thorough understanding of its sourcing, synthesis, and analytical characterization, as outlined in this guide, empowers researchers and drug development professionals to leverage this key intermediate with confidence and precision, thereby accelerating the journey from concept to clinic.
References
-
Machetti, F., Cordero, F. M., De Sarlo, F., & Brandi, A. (2001). Practical synthesis of both enantiomers of protected 4-oxopipecolic acid. Tetrahedron, 57(23), 4995-4998. [Link]
-
Chongqing Chemdad Co., Ltd. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. [Link]
-
ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]
Sources
A Technical Guide to Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate: A Versatile Chiral Building Block for Drug Discovery
Abstract
The precise control of stereochemistry is a cornerstone of modern pharmaceutical development. Chiral building blocks serve as foundational elements for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, the piperidine scaffold is of paramount importance, appearing in a vast number of marketed drugs. This technical guide provides an in-depth examination of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, a highly valuable and versatile chiral intermediate. We will explore its synthesis, with a focus on strategies for achieving enantiomeric purity, and detail its extensive applications in medicinal chemistry, showcasing its utility as a gateway to novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Value of a Trifunctional Piperidine Synthon
The piperidine ring is a privileged scaffold in medicinal chemistry, prized for its conformational properties and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] When developing new chemical entities, the ability to introduce substituents at multiple positions on this ring with precise stereochemical control is often a critical determinant of efficacy and safety.
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate emerges as a building block of significant strategic value due to its unique combination of features:
-
Defined Stereocenter: The (R)-configuration at the C2 position provides a fixed chiral anchor, essential for enantioselective synthesis.
-
Orthogonal Protection: The nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, while the C2 substituent is an ethyl ester. These groups can be selectively removed under different conditions (acid-labile Boc group vs. base-labile ester), allowing for controlled, stepwise functionalization.
-
Reactive Handle: The ketone at the C4 position serves as a versatile reactive site for a wide array of chemical transformations, including reduction, reductive amination, and carbon-carbon bond formation.
This trifunctional nature allows for the divergent synthesis of a multitude of complex piperidine derivatives from a single, reliable starting material, accelerating discovery timelines and simplifying synthetic routes.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical properties is essential for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 357154-16-6 | [2] |
| Molecular Formula | C₁₃H₂₁NO₅ | [2] |
| Molecular Weight | 271.31 g/mol | [2] |
| Appearance | Pale cream to pale yellow low melting solid | [3][4] |
| Melting Point | 42-47 °C | [3] |
| Solubility | Soluble in chloroform and methanol | [3] |
| Storage Temperature | 2-8 °C | [2][3] |
| SMILES | CCOC(=O)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| InChI Key | YAVQLRUBKDCOCI-SNVBAGLBSA-N |
Synthesis and Enantiomeric Control
The industrial and laboratory-scale availability of this chiral building block relies on robust methods for establishing the C2 stereocenter. While various asymmetric syntheses exist for related structures, chiral resolution of a racemic precursor remains a common and highly effective strategy due to its scalability and cost-effectiveness.[5]
General Synthetic Workflow
The overall strategy involves the synthesis of the racemic compound, followed by a resolution step to isolate the desired (R)-enantiomer.
Caption: General workflow for the synthesis and resolution of the title compound.
Key Resolution Methodologies
-
Diastereomeric Salt Resolution: This is a classical and highly effective method.[5] It involves reacting the racemic mixture with a chiral resolving agent, such as a derivative of tartaric acid, to form two diastereomeric salts.[6] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent treatment with a base liberates the desired enantiomerically pure free base. The choice of resolving agent and crystallization solvent is critical and often requires empirical optimization.
-
Kinetic Resolution: This method uses a chiral catalyst or reagent (often an enzyme like a lipase) that reacts at a different rate with each enantiomer of the racemate.[7][8] For example, a lipase could selectively hydrolyze the ethyl ester of the (S)-enantiomer, leaving the desired (R)-ester untouched. The resulting mixture of the (R)-ester and the (S)-acid can then be easily separated. This approach can be highly efficient, offering a pathway to both enantiomers.[5]
Key Synthetic Applications: A Gateway to Molecular Diversity
The true power of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate lies in the diverse and selective transformations that can be performed at its three functional handles.
Caption: Key synthetic transformations enabled by the title building block.
-
At the C4-Ketone: This position is ideal for introducing diversity. Stereoselective reduction can yield either the cis- or trans-4-hydroxypiperidine derivatives. Reductive amination allows for the straightforward installation of a wide range of primary and secondary amines, a common strategy in drug design. Furthermore, olefination reactions like the Wittig reaction can be used to introduce exocyclic double bonds, which can be further functionalized.[9]
-
At the C2-Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a precursor for amide bond formation with various amines. This is a crucial transformation, as the amide functional group is ubiquitous in pharmaceuticals. Alternatively, the ester can be reduced to a primary alcohol, providing another point for synthetic elaboration.
-
At the N-Boc Group: The Boc group provides robust protection during many synthetic steps but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). The resulting secondary amine is a nucleophile that can be functionalized via N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), or acylation to complete the synthesis of the target molecule.[10]
This orthogonal reactivity makes the molecule an ideal starting point for building combinatorial libraries and for structure-activity relationship (SAR) studies. It has been used as a key intermediate in the preparation of non-proteinogenic amino acids with antibiotic activity.[2]
Experimental Protocols
The following protocols are provided as representative examples of the synthesis and handling of this building block.
Protocol: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (Racemic Precursor Step)
Causality: This initial step protects the piperidine nitrogen with a Boc group, rendering it less nucleophilic and preventing side reactions in subsequent steps. The use of sodium bicarbonate provides a mild base to neutralize the HCl salt of the starting material and facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O).[11]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add piperidin-4-one monohydrate hydrochloride (1.0 eq.).
-
Dissolution: Add a 1:1 mixture of tetrahydrofuran (THF) and water. Stir until all solids are dissolved.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) portion-wise. Stir the mixture for 15 minutes at room temperature.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the suspension.
-
Reaction: Stir the reaction vigorously at room temperature for 16 hours.
-
Workup: Dilute the mixture with diethyl ether. Wash the organic layer sequentially with 5% aq. KHSO₄, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[11]
Protocol: General Handling and Storage
Trustworthiness: Proper handling and storage are critical to maintain the integrity and purity of the reagent.
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[2][3] The low melting point (42-47°C) means it may appear as a waxy solid or oil at ambient temperature.
-
Handling: Use personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[12] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[12]
-
Stability: The compound is stable under recommended storage conditions. Avoid contact with strong oxidizing agents and strong acids.[12]
Safety and Handling Information
As with any chemical reagent, adherence to safety protocols is mandatory.
-
Hazard Identification: Classified as causing serious eye irritation (H319, GHS07).[2]
-
Precautionary Statements: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[2]
-
Fire Safety: This material is a combustible solid.[2] In case of a small fire, use a carbon dioxide or dry chemical extinguisher. For larger fires, water spray or foam may be used.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is more than just a chemical intermediate; it is a sophisticated tool for the modern medicinal chemist. Its pre-installed chirality and orthogonally protected functional groups provide a reliable and efficient entry point to a vast chemical space of enantiomerically pure piperidine derivatives. By enabling the systematic and divergent synthesis of complex molecules, this building block serves to accelerate the drug discovery and development process, ultimately contributing to the creation of novel and more effective therapeutics.
References
- Chongqing Chemdad Co. (n.d.). Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Chemdad.com.
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Retrieved from [Link]
-
Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). Retrieved from [Link]
-
Wondrousch, D., et al. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 25(24), 5898. Retrieved from [Link]
-
Carbone, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6036. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. Retrieved from [Link]
-
Schepmann, D., et al. (2018). Synthesis and Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(10), 2649. Retrieved from [Link]
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
PubMed. (2012). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 3. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95% Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. H57019.03 [thermofisher.com]
- 5. pharmtech.com [pharmtech.com]
- 6. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
The Strategic Application of N-Boc Protected Piperidine Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of therapeutic agents due to its favorable physicochemical properties and synthetic versatility.[1][2] Mastering the manipulation of this crucial heterocycle is paramount for researchers in drug development. This in-depth technical guide provides a comprehensive exploration of N-Boc protected piperidine derivatives, a cornerstone of modern organic synthesis. We will delve into the strategic rationale behind employing the tert-butoxycarbonyl (Boc) protecting group, detail the mechanisms and field-proven protocols for its installation and removal, and showcase the extensive utility of these intermediates in the synthesis of complex pharmaceutical agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these critical building blocks to accelerate their research endeavors.
The Piperidine Nucleus: A Privileged Scaffold in Medicinal Chemistry
The six-membered nitrogen-containing heterocycle, piperidine, is a ubiquitous structural motif in a wide array of FDA-approved drugs and natural alkaloids.[3][4] Its prevalence stems from its ability to impart desirable pharmacokinetic properties to a molecule, such as improved solubility and metabolic stability.[1][5] The piperidine ring system is often a key constituent in drugs targeting the central nervous system (CNS), as its lipophilic nature can facilitate passage through the blood-brain barrier.[5] Furthermore, the sp³-hybridized carbons and the nitrogen atom of the piperidine ring provide a three-dimensional framework that can be functionalized to achieve precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets.[1]
The reactivity of the secondary amine within the piperidine ring is a double-edged sword. While it provides a convenient handle for derivatization, its inherent nucleophilicity and basicity can interfere with reactions intended for other parts of a molecule. This necessitates a protection strategy, and the tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for this purpose.
The N-Boc Protecting Group: A Shield for Strategic Synthesis
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis to temporarily mask the reactivity of amines.[6] Its popularity is rooted in a combination of factors that render it an invaluable tool for multi-step syntheses:
-
Robust Stability: N-Boc protected amines are stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[7] This stability allows for a broad spectrum of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
-
Facile and Clean Deprotection: The Boc group is readily cleaved under mild acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][8] The byproducts of this deprotection are volatile (isobutene and carbon dioxide), which simplifies purification of the desired amine.[7]
-
Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[7] This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, where sequential deprotection is required.[7][9]
The introduction of the Boc group transforms the nucleophilic and basic secondary amine of piperidine into a neutral carbamate, effectively "hiding" it from unwanted side reactions. This allows for precise and regioselective modifications at other positions of the piperidine ring or elsewhere in the molecule.[5]
Synthesis of N-Boc Protected Piperidine Derivatives: The Protection Protocol
The most common and efficient method for the N-Boc protection of piperidines involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[10][11]
Mechanism of N-Boc Protection
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the departure of a tert-butyl carbonate anion, which then acts as a base to deprotonate the newly formed ammonium salt. The resulting tert-butyl bicarbonate is unstable and decomposes into tert-butanol and carbon dioxide gas.[12]
Caption: Mechanism of N-Boc Protection of Piperidine.
Optimized Experimental Protocol for N-Boc Protection
This protocol provides a general and robust method for the N-Boc protection of a piperidine derivative.
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq)[11]
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (optional, but recommended)[11]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[11]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) in a suitable solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.[11]
-
Add a base such as triethylamine (1.2 eq) to the solution. While not always strictly necessary, a base neutralizes the acid formed during the reaction and can improve yields.[7][11]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq) portion-wise to the stirred solution at room temperature.[11]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[11]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to afford the crude N-Boc protected piperidine derivative, which can be purified by column chromatography if necessary.
Data Presentation: Common Conditions for N-Boc Protection
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxymethylpiperidine | Triethylamine | Dichloromethane | 0 to RT | 12 | >90 | [13] |
| Piperidine-4-carboxylic acid methyl ester | Triethylamine | Dichloromethane | 0 to RT | 16 | 99 | [14] |
| 4-Hydroxypiperidine | Potassium Carbonate | Methanol | 25-30 | 6-8 | >95 | [15] |
Deprotection of N-Boc Piperidine Derivatives: Releasing the Amine
The removal of the Boc group is a critical step to liberate the piperidine nitrogen for subsequent functionalization. The choice of deprotection method is contingent on the overall molecular structure and the presence of other acid-sensitive functional groups.[8]
Mechanism of Acid-Catalyzed N-Boc Deprotection
The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[7]
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Optimized Experimental Protocols for N-Boc Deprotection
This is a very common and effective method for Boc deprotection.[8]
Materials:
-
N-Boc protected piperidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[8]
-
Cool the solution to 0°C using an ice bath.[8]
-
Slowly add TFA (5-10 eq) to the stirred solution.[8]
-
Remove the ice bath and allow the reaction to warm to room temperature.[8]
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[8]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[8]
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until the pH is basic.[8]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Concentrate the solution under reduced pressure to afford the deprotected piperidine derivative.[8]
This method often results in the precipitation of the hydrochloride salt of the deprotected piperidine, which simplifies isolation.[8]
Materials:
-
N-Boc protected piperidine derivative (1.0 eq)
-
4M HCl in Dioxane
-
Dioxane or Methanol
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (1.0 eq) in a minimal amount of dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (typically a large excess) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours. A precipitate of the hydrochloride salt should form.[8]
-
Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
-
Once complete, the precipitate can be collected by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the pure piperidine hydrochloride salt.
Data Presentation: Comparison of N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |
| Acidic Deprotection | 5-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to RT | 1-4 hours | >95% | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[8] |
| Acidic Deprotection | 4M HCl in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 hours | Quantitative | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[8] |
| Thermal Deprotection | Heat | Water | 90-100°C | < 15 minutes | 90-97% | An environmentally friendly approach.[8][16] |
Applications in Drug Synthesis: The Versatility of N-Boc Piperidine Building Blocks
N-Boc protected piperidine derivatives are not merely intermediates; they are versatile building blocks that enable the synthesis of a vast array of complex pharmaceutical agents.[5][17] By installing functional groups at various positions on the piperidine ring while the nitrogen is protected, intricate molecular architectures can be constructed with a high degree of control.
N-Boc-4-hydroxypiperidine: A Gateway to Kinase Inhibitors and CNS Agents
N-Boc-4-hydroxypiperidine is a pivotal precursor in the synthesis of numerous piperidine-based pharmaceuticals.[5] The hydroxyl group at the 4-position serves as a versatile handle for a variety of chemical transformations, including:
-
Oxidation to the corresponding ketone, N-Boc-4-piperidone, which is a key intermediate for further derivatization.
-
Conversion to a leaving group for nucleophilic substitution reactions.
-
Participation in ether and ester formations.
A notable application of N-Boc-4-hydroxypiperidine is in the synthesis of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases.[5] The piperidine ring often acts as a central scaffold to correctly orient the functional groups that interact with the kinase active site.[5]
N-Boc-piperidine-4-carboxylic Acid: A Scaffold for Diverse Functionality
This derivative, with its protected amine and a carboxylic acid group, is instrumental in the creation of complex Active Pharmaceutical Ingredients (APIs).[17] The carboxylic acid can undergo a wide range of reactions, such as amide bond formation, reduction to the corresponding alcohol, and conversion to other functional groups. The Boc group ensures that the piperidine nitrogen does not interfere with these transformations. After the desired modifications are made, the Boc group can be removed to allow for further derivatization at the nitrogen atom.[17]
Conclusion
N-Boc protected piperidine derivatives are indispensable tools in the arsenal of the modern medicinal chemist. The strategic use of the Boc protecting group allows for the controlled and regioselective functionalization of the piperidine scaffold, paving the way for the efficient synthesis of complex and novel therapeutic agents. A thorough understanding of the principles and protocols for the protection and deprotection of the piperidine nitrogen is fundamental to accelerating drug discovery programs. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize these versatile building blocks in their synthetic endeavors.
References
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives - Benchchem.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem.
- Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
- A Comprehensive Technical Guide to the N-Boc Protection of Amines - Benchchem.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub.
- Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives - Benchchem.
- The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates.
- N-Boc-4-piperidinemethanol synthesis - ChemicalBook.
- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester - ChemicalBook.
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
- tert-Butyloxycarbonyl protecting group - Wikipedia.
- Boc Protection Mechanism (Boc2O) - Common Organic Chemistry.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 15. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. nbinno.com [nbinno.com]
The Architect's Molecule: A Technical Guide to Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate in Modern Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of approved pharmaceuticals.[1] The introduction of stereochemistry and further functionalization of this privileged heterocycle offers a powerful strategy for fine-tuning the pharmacological properties of drug candidates. This in-depth technical guide focuses on a particularly valuable chiral building block: Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. We will explore its synthesis, inherent chemical reactivity, and pivotal role in the construction of complex, biologically active molecules. Through detailed protocols, mechanistic insights, and illustrative case studies, this guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Introduction: The Strategic Advantage of Chiral Piperidines
The overrepresentation of piperidine-containing compounds in clinically approved drugs is a testament to their favorable physicochemical properties, including good aqueous solubility, metabolic stability, and the ability to present substituents in a well-defined three-dimensional orientation.[2][3] The introduction of a chiral center onto the piperidine ring significantly expands its utility, allowing for enhanced biological activity and selectivity.[4][5][6] Enantiomers of a drug can exhibit vastly different potencies, pharmacokinetics, and off-target effects.[7] Consequently, the ability to access enantiomerically pure, functionalized piperidine building blocks is of paramount importance in modern drug discovery.
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a prime example of such a building block. Its key structural features – a protected chiral amino acid-like fragment, a reactive ketone, and orthogonal protecting groups (Boc and ethyl ester) – provide a rich platform for diverse chemical transformations. This guide will dissect the synthesis of this molecule and showcase its application in the development of cutting-edge therapeutics.
Synthesis of the Chiral Scaffold: An Asymmetric Approach
The most common and practical asymmetric synthesis of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate begins with the readily available and enantiopure starting material, N-Boc-L-aspartic acid. The synthetic strategy hinges on the intramolecular Dieckmann condensation of a differentially protected diester.[6][8]
Figure 1: Synthetic overview for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
Detailed Experimental Protocol: Synthesis from N-Boc-L-Aspartic Acid
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Step 1: Preparation of N-Boc-L-aspartic acid β-ethyl, α-methyl diester
-
To a solution of N-Boc-L-aspartic acid (1.0 equiv.) in methanol, add a catalytic amount of strong acid (e.g., sulfuric acid). The reaction is typically heated to reflux and monitored by TLC until the starting material is consumed. This step selectively esterifies the α-carboxylic acid.
-
After cooling, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting mono-ester is then dissolved in a suitable solvent such as dichloromethane. To this solution, add ethanol (1.1 equiv.), dicyclohexylcarbodiimide (DCC, 1.1 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion. The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the diester, which can be purified by column chromatography if necessary.
Step 2: Dieckmann Condensation to Yield Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
-
To a solution of the diester (1.0 equiv.) in an anhydrous aprotic solvent such as toluene, add a strong base (e.g., sodium ethoxide, 1.1 equiv.). The choice of alkoxide base should match the alcohol of the ester that will not participate in the cyclization to avoid transesterification.
-
Heat the reaction mixture to reflux and monitor by TLC. The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[6][8]
-
Upon completion, cool the reaction to room temperature and quench with a weak acid (e.g., acetic acid or saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate as a solid.[9]
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate | C13H21NO5 | 271.31 | 357154-16-6 |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate stems from the distinct reactivity of its functional groups. The Boc-protected nitrogen is stable to a wide range of reaction conditions but can be readily deprotected under acidic conditions. The ethyl ester can be hydrolyzed or transesterified. The ketone at the C4 position is a key handle for introducing further molecular complexity.
Figure 2: Key chemical transformations of the 4-oxo group.
Case Study I: Synthesis of the PARP Inhibitor Niraparib
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers.[10] The chiral piperidine moiety of Niraparib plays a crucial role in its binding to the PARP enzyme and its overall pharmacological profile.[11][12] Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a key intermediate in several reported syntheses of Niraparib.
Rationale for the Chiral Piperidine Scaffold in Niraparib
Structure-activity relationship (SAR) studies of PARP inhibitors have revealed that the piperidine ring serves as a scaffold to correctly position the pharmacophoric elements for optimal interaction with the enzyme's active site.[13][14] The (R)-stereochemistry at the C2 position is critical for maintaining the desired vector for the carboxamide group, which forms key hydrogen bonds within the nicotinamide-binding pocket of PARP. The substituent at the C4 position is directed towards the solvent-exposed region, allowing for modifications to fine-tune physicochemical properties without disrupting the core binding interactions.
Synthetic Workflow for a Key Niraparib Intermediate
The synthesis of a key chiral piperidine intermediate for Niraparib from Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate involves several key transformations.
Figure 3: Synthesis of a key chiral intermediate for Niraparib.
Detailed Experimental Protocol: Synthesis of (R)-tert-Butyl 2-((tosyloxy)methyl)piperidine-1-carboxylate
Step 1: Stereoselective Reduction and Ester Hydrolysis
-
Dissolve Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Add a solution of L-Selectride (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. The bulky reducing agent stereoselectively reduces the ketone to the corresponding alcohol.
-
After the reaction is complete, quench with water and allow to warm to room temperature.
-
To the crude alcohol solution, add a solution of lithium hydroxide (2.0 equiv.) in water and methanol. Stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude hydroxy acid.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the crude hydroxy acid in anhydrous THF and cool to 0 °C.
-
Add a solution of borane-tetrahydrofuran complex (BH3-THF, excess) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reduction is complete.
-
Cool the reaction and quench carefully with methanol. The solvent is removed under reduced pressure, and the residue is azeotroped with methanol to remove borate esters. The crude diol is purified by column chromatography.
Step 3: Selective Tosylation
-
Dissolve the diol (1.0 equiv.) in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.05 equiv.) portion-wise. The primary alcohol is selectively tosylated over the secondary alcohol.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with copper sulfate solution (to remove pyridine), water, and brine. The organic layer is dried and concentrated, and the final tosylated intermediate is purified by column chromatography.
Case Study II: Synthesis of Constrained Amino Acids
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is an excellent starting material for the synthesis of conformationally constrained non-proteinogenic amino acids.[15][16] These building blocks are of great interest in peptide and peptidomimetic drug discovery, as they can induce specific secondary structures (e.g., turns and helices) and improve metabolic stability.
Rationale for Constrained Amino Acids in Drug Design
Incorporating constrained amino acids into peptides can pre-organize the molecule into its bioactive conformation, leading to increased binding affinity and selectivity for its target.[17] The rigid piperidine backbone of derivatives from our title compound provides a scaffold for creating novel amino acids with well-defined side-chain orientations.
Synthetic Approach to a Spirocyclic Constrained Amino Acid
The ketone at the C4 position is an ideal handle for constructing spirocyclic systems.
Figure 4: General approach to a spirocyclic constrained amino acid.
Conclusion
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a highly versatile and valuable chiral building block in medicinal chemistry. Its efficient asymmetric synthesis from a readily available starting material, coupled with the orthogonal reactivity of its functional groups, makes it an attractive scaffold for the construction of complex and biologically active molecules. As demonstrated with the synthesis of a key intermediate for the PARP inhibitor Niraparib and its potential for creating novel constrained amino acids, this molecule provides a robust platform for addressing a wide range of therapeutic targets. A thorough understanding of its synthesis and reactivity, as detailed in this guide, will empower drug discovery scientists to fully exploit its potential in the rational design of next-generation therapeutics.
References
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link][5]
-
Fu, G. C. (2008). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Link]
-
Stoltz, B. M. (2021). Rewiring amino acids to piperidines. Tohoku University. [Link]
-
(Patent) Processes for the preparation of Niraparib and intermediates thereof. Google Patents. [11]
-
A new asymmetric synthetic route to substituted piperidines. ResearchGate. [Link]
-
Asymmetric Syntheses of Enantiopure 4-Substituted Pipecolic Acid Derivatives. ResearchGate. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link][6]
-
Marson, C. M., & Sadegh, S. (2016). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation. UCL Discovery. [Link]
-
Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. ResearchGate. [Link][12]
-
Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]
-
(Patent) Processes for the preparation of niraparib and intermediates thereof. Google Patents. [8]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link][15]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link][7]
-
Application of chiral building blocks to the synthesis of drugs. Sci-Hub. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]
-
4-Hydroxy-2-quinolones. 17. Dieckmann condensation as a thermally activated process. ResearchGate. [Link][13]
-
Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Chongqing Chemdad Co.[Link][1]
-
Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link][10]
-
Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. Sci-Hub. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]
- (Patent) Method for preparing 4-piperidyl piperidine.
-
Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. Sci-Hub. [Link][3]
-
Synthesis of conformationally constrained amino acid and peptide derivatives. Royal Society of Chemistry. [Link][16]
-
Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]
-
Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. National Institutes of Health. [Link][17]
-
Enantioselective Synthesis of Quaternary Oxindoles: Desymmetrizing Staudinger-Aza-Wittig Reaction Enabled by a Bespoke HypPhos Oxide Catalyst. Organic Chemistry Portal. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. [Link]
-
The Dieckmann Condensation. Organic Reactions. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
-
Structure-based design of new potent and highly selective PARP-1 inhibitor for treating colorectal cancer. National Institutes of Health. [Link][14]
Sources
- 1. Sci-Hub. Stereoselective Ring Contraction of Diketopiperazines into Pyrrolidine-2,4-diones / Synfacts, 2007 [sci-hub.box]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95% Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 13. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-based design of new potent and highly selective PARP-1 inhibitor for treating colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction [organic-chemistry.org]
Methodological & Application
Synthesis of 4-oxopipecolic acid using Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Introduction: The Significance of 4-Oxopipecolic Acid in Modern Drug Discovery
4-Oxopipecolic acid, a non-proteinogenic cyclic amino acid, serves as a crucial chiral building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its rigid piperidine scaffold, featuring a ketone and a carboxylic acid, provides a unique conformational constraint that is highly sought after in medicinal chemistry for the design of potent and selective therapeutic agents. The piperidin-4-one motif, in particular, is a versatile intermediate known to be a key pharmacophore in compounds with diverse biological activities, including anticancer and antiviral properties.[2] This guide provides a comprehensive, in-depth protocol for the synthesis of 4-oxopipecolic acid, starting from the commercially available Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the critical scientific reasoning behind each procedural choice.
Overall Synthetic Strategy
The synthesis of 4-oxopipecolic acid from Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a two-step process. The first step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. The second step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product as its hydrochloride salt.
Caption: Overall workflow for the synthesis of 4-oxopipecolic acid.
Part 1: Saponification of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Principle and Rationale
The initial step focuses on the hydrolysis of the ethyl ester to a carboxylate anion using a strong base, followed by acidification to yield the carboxylic acid. Lithium hydroxide (LiOH) is the base of choice for this transformation. Its selection is predicated on its high reactivity and the generally clean reaction profiles it provides in ester saponification. The reaction is typically carried out in a biphasic solvent system, such as tetrahydrofuran (THF) and water, to ensure the solubility of both the organic starting material and the inorganic base.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1g of starting material) | Molar Equivalents |
| Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate | 357154-16-6 | 271.31 | 1.00 g | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 0.31 g | 2.0 |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 15 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 15 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed for pH adjustment | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.00 g, 3.69 mmol).
-
Solvent Addition: Add tetrahydrofuran (15 mL) and deionized water (15 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (0.31 g, 7.38 mmol, 2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up - Acidification: Once the reaction is complete, carefully add 1 M HCl dropwise to the stirred solution at 0 °C (ice bath) until the pH of the aqueous layer is approximately 2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield (R)-1-Boc-4-oxopipecolic acid as a white solid or a thick oil. The product is often used in the next step without further purification.
Safety Precautions:
-
Lithium hydroxide is highly corrosive and can cause severe skin burns and eye damage.[3][4][5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Handle in a well-ventilated fume hood.[7]
-
Hydrochloric acid is corrosive and should be handled with care in a fume hood.
Part 2: Boc Deprotection to Yield 4-Oxopipecolic Acid
Principle and Rationale
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[8] The deprotection mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[9][10] Strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) are commonly employed for this purpose.[11][12] For this protocol, a solution of HCl in dioxane is utilized, which often results in the precipitation of the desired amine as its hydrochloride salt, facilitating isolation and purification.[13]
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 1g of intermediate) | Molar Equivalents |
| (R)-1-Boc-4-oxopipecolic Acid | N/A | 243.26 | 1.00 g | 1.0 |
| 4 M HCl in 1,4-Dioxane | 7647-01-0 | 36.46 | 10 mL | ~9.7 |
| Diethyl Ether, Anhydrous | 60-29-7 | 74.12 | For precipitation and washing | - |
Procedure:
-
Reaction Setup: Place the crude (R)-1-Boc-4-oxopipecolic acid (1.00 g, 4.11 mmol) in a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Under a nitrogen atmosphere, add 4 M HCl in 1,4-dioxane (10 mL, 40 mmol) to the flask.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate will typically form during this time.
-
Isolation: Add anhydrous diethyl ether (20-30 mL) to the reaction mixture to further precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with several portions of anhydrous diethyl ether to remove any residual dioxane and byproducts.
-
Drying: Dry the resulting white to off-white solid under high vacuum to obtain 4-oxopipecolic acid hydrochloride.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Characterization of 4-Oxopipecolic Acid Hydrochloride
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the piperidine ring protons. The absence of the large singlet corresponding to the tert-butyl group of the Boc protectant (typically around 1.4-1.5 ppm) confirms its removal.
-
¹³C NMR: The carbon NMR spectrum will show a carbonyl peak for the ketone (typically around 200-210 ppm) and a carboxyl peak (around 170-180 ppm). The absence of the Boc carbonyl and quaternary carbon signals further confirms deprotection.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the protonated free base of 4-oxopipecolic acid ([M+H]⁺).
-
Melting Point (MP): The melting point of the hydrochloride salt can be compared to literature values.[14][15]
Conclusion and Further Applications
This application note provides a reliable and detailed protocol for the synthesis of 4-oxopipecolic acid from a readily available starting material. The described methods are robust and scalable, making them suitable for both academic research and industrial drug development settings. The resulting 4-oxopipecolic acid is a valuable intermediate that can be further functionalized to generate a diverse library of compounds for biological screening. Its strategic use in the synthesis of novel therapeutics continues to be an active area of research, with potential applications in the development of enzyme inhibitors, receptor antagonists, and other targeted therapies.[2][16]
References
- Vertex AI Search.
- Poworks. (2020-08-13). Lithium Hydroxide Safe Handling.
- UGA research. 2.
- NJ Health.
- Carl ROTH.
- Common Organic Chemistry. Boc Deprotection - HCl.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
- ResearchGate. (2016-08-29). How can we do the deprotection of boc-amino acids using hcl?.
- YouTube. (2022-12-14). Boc Deprotection Mechanism | Organic Chemistry.
- BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
- ChemicalBook. 219324-18-2(4-OXO-PIPERIDINE-3-CARBOXYLIC ACID) Product Description.
- PubChem. 4-Oxo-piperidine-3-carboxylic acid | C6H9NO3 | CID 13381779.
- Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride - Organic Syntheses Procedure.
- ChemicalBook. (S)-4-Oxo-piperidine-2-carboxylic acid hydrochloride Chemical Properties.
- Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure.
- ACS Publications. (2002). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- ScienceDirect. (1991-03-15).
- Wikipedia. Pipecolic acid.
- Fisher Scientific. Amine Protection / Deprotection.
- ResearchGate. (2021-05-05). How should I deprotect Boc-amino group without breaking ester bond?.
- Hebei Boze Chemical Co.,Ltd. (2023-07-04). BOC deprotection.
- MDPI. A Brønsted Acidic Deep E्यूटic Solvent for N-Boc Deprotection.
- NSF Public Access Repository. (2019-10-29). Synthesis of Enantiopure ε‑Oxapipecolic Acid.
- ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis.
- PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters.
- Arkivoc. Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)
- ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... | Download Scientific Diagram.
- ResearchGate.
- PubChem. (S)-6-Oxo-2-piperidinecarboxylic acid | C6H9NO3 | CID 11126383.
- PubMed. Piperidin-4-one: the potential pharmacophore.
- PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- Cheméo.
- PubMed. Characterization of commercial PLGAs by NMR spectroscopy.
- PubMed. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media.
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents.
- ResearchGate. (2025-08-09).
-
PubMed. (2008-11-18). Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid, part VIII[3]. Convenient synthesis and antimicrobial properties of substituted hexahydro[3][6]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analog.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000716).
- ChemicalBook. Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR spectrum.
- Chongqing Chemdad Co. Ethyl (R)-(+)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prochemonline.com [prochemonline.com]
- 4. Lithium Hydroxide Safe Handling - Poworks [poworks.com]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. mdpi.com [mdpi.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. (S)-4-Oxo-piperidine-2-carboxylic acid hydrochloride CAS#: 116049-23-1 [amp.chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for the Diastereoselective Reduction of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Abstract
The stereocontrolled synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, as these scaffolds are prevalent in a vast array of pharmacologically active compounds.[1] Specifically, chiral 4-hydroxypiperidine-2-carboxylic acid derivatives serve as invaluable building blocks for complex molecular architectures. This application note provides a detailed guide for the diastereoselective reduction of the ketone at the C4 position of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. We present two distinct, field-proven protocols leveraging sterically different hydride-donating reagents to selectively afford either the cis-(2R, 4S) or trans-(2R, 4R) diastereomer. The underlying principles of stereochemical control, detailed experimental procedures, and methods for analytical validation are discussed to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.
Scientific Background: The Principle of Stereoselective Ketone Reduction
The reduction of the C4-carbonyl in Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate introduces a new stereocenter, leading to the formation of two possible diastereomeric alcohols: cis and trans. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon. The piperidine ring predominantly adopts a chair conformation to minimize steric strain, with the bulky N-Boc and C2-ester groups preferentially occupying equatorial positions.
The stereoselectivity of the reduction is therefore governed by the steric bulk of the reducing agent.[2]
-
Axial Attack: Bulky, sterically hindered reducing agents, such as L-Selectride®, are unable to approach the carbonyl from the more sterically encumbered axial face (due to 1,3-diaxial interactions). They preferentially attack from the less hindered equatorial face, delivering the hydride to the axial position. This results in the formation of the equatorial alcohol, corresponding to the cis-(2R, 4S) diastereomer.[3][4]
-
Equatorial Attack: Smaller, less demanding reducing agents, like sodium borohydride (NaBH₄), can approach from the axial face, albeit with some steric hindrance. This equatorial delivery of the hydride leads to the formation of the axial alcohol, the trans-(2R, 4R) diastereomer.[5]
This differential reactivity allows for the selective synthesis of either diastereomer by choosing the appropriate reagent.
Figure 1: Diastereoselective reduction pathways.
Experimental Protocols
Protocol 1: Selective Synthesis of Ethyl (2R, 4S)-1-Boc-4-hydroxypiperidine-2-carboxylate (cis isomer)
This protocol utilizes the sterically demanding L-Selectride® to achieve high diastereoselectivity for the cis product via axial hydride attack.
Materials & Equipment:
-
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq)
-
L-Selectride® (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, low-temperature thermometer, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Hydride Addition: Add L-Selectride® solution (1.2 eq) dropwise via a syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water (or saturated NaHCO₃ solution) at -78 °C. Allow the mixture to warm to room temperature.
-
Oxidative Workup: Cautiously add 1 M NaOH solution followed by the slow, dropwise addition of 30% H₂O₂ to decompose the borane byproducts (Note: this is an exothermic process). Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis diastereomer.
Protocol 2: Selective Synthesis of Ethyl (2R, 4R)-1-Boc-4-hydroxypiperidine-2-carboxylate (trans isomer)
This protocol employs the less sterically hindered sodium borohydride to favor the formation of the trans product.
Materials & Equipment:
-
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq)[6]
-
Sodium borohydride (NaBH₄, 1.5 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware.
Procedure:
-
Reaction Setup: Dissolve Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in methanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, controlling any effervescence.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and slowly quench by adding 1 M HCl until the pH is ~6-7 to neutralize excess NaBH₄.
-
Concentration: Remove the bulk of the methanol under reduced pressure.
-
Extraction: Add water and ethyl acetate to the residue. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure trans diastereomer.
Data Analysis and Characterization
Accurate determination of the reaction's success relies on proper characterization of the product and quantification of the diastereomeric ratio (d.r.).
Summary of Expected Outcomes
| Reagent | Predominant Product | Stereochemistry | Typical d.r. (cis:trans) | Typical Isolated Yield |
| L-Selectride® | Ethyl (2R, 4S)-isomer | cis | >95:5 | 80-90% |
| Sodium Borohydride | Ethyl (2R, 4R)-isomer | trans | ~15:85 | 85-95% |
Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
The d.r. of the crude product can be reliably determined by ¹H NMR spectroscopy.[7] The signals corresponding to the proton at C4 (the carbon bearing the hydroxyl group) are typically well-resolved for each diastereomer due to their different chemical environments (axial vs. equatorial).
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the crude product in a suitable solvent (e.g., CDCl₃).
-
Identify the distinct signals for the C4-H proton of the cis and trans isomers. The axial proton of the trans isomer often appears as a broader multiplet at a more upfield chemical shift compared to the equatorial proton of the cis isomer.
-
Carefully integrate the area of these two signals.[8]
-
Calculate the diastereomeric ratio by comparing the integration values. For instance, d.r. = (Integration of cis signal) / (Integration of trans signal).
Advanced 2D NMR techniques like COSY and HSQC can be used to definitively assign the signals.[9]
Protocol 4: Analytical Separation by HPLC
For precise quantification and baseline separation, a High-Performance Liquid Chromatography (HPLC) method is recommended. Diastereomers can often be separated on a normal-phase column.[10][11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Normal-phase silica gel column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Procedure: Dissolve a small sample of the product in the mobile phase, inject, and analyze the chromatogram for two distinct peaks corresponding to the cis and trans diastereomers. The peak area percentages can be used to confirm the d.r.
Sources
- 1. researchgate.net [researchgate.net]
- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 6. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95% Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Trifluoroacetic Acid-Mediated Boc Deprotection of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules such as pharmaceuticals and peptides. Its widespread use stems from its stability under a variety of reaction conditions and its facile, clean removal under acidic conditions. This application note provides a detailed protocol for the deprotection of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, a valuable chiral building block in medicinal chemistry, using trifluoroacetic acid (TFA).
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, and troubleshooting advice to ensure a high-yielding and pure product. We will delve into the mechanistic underpinnings of the reaction, safety protocols for handling TFA, and methods for monitoring reaction progress and ensuring product integrity.
Mechanistic Overview
The acid-catalyzed cleavage of the Boc group by TFA is a well-established electrophilic cleavage mechanism. The reaction proceeds through the following key steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group, increasing the electrophilicity of the carbonyl carbon.
-
Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide gas.
-
Salt Formation: In the presence of excess TFA, the newly liberated amine is protonated to form its trifluoroacetate salt.
This process is efficient and typically proceeds to completion at room temperature.
Safety Precautions and Handling of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, volatile, and corrosive acid that requires strict safety protocols. All manipulations involving TFA must be performed in a properly functioning chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (nitrile gloves are suitable for low volumes, but it's advisable to check compatibility). Double gloving is recommended.
-
Body Protection: A lab coat, long pants, and closed-toed shoes are required. For larger volumes, a chemical-resistant apron is recommended.
Handling and Storage:
-
Store TFA in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and reducing agents.
-
Keep containers tightly closed to prevent the release of corrosive vapors.
-
When diluting, always add acid to the solvent slowly.
Spill and Exposure Procedures:
-
In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.
-
For eye contact, flush with an eyewash for at least 15 minutes and seek immediate medical attention.
-
In case of inhalation, move to fresh air immediately.
Experimental Protocol
This protocol outlines a standard procedure for the TFA-mediated Boc deprotection of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
Materials and Reagents
| Reagent/Material | Grade |
| Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate | ≥98% Purity |
| Dichloromethane (DCM), anhydrous | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade |
| Brine (Saturated NaCl solution) | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade |
| Diethyl ether | Reagent Grade |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
-
Ninhydrin stain
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M. Begin stirring the solution.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA by volume.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored to determine completion.
-
Reaction Monitoring: Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC). Use a mobile phase such as 10% methanol in DCM. The deprotected amine product will be more polar and have a lower Rf value than the Boc-protected starting material. Visualize the spots under a UV lamp and/or by staining with ninhydrin, which will stain the product (a secondary amine) yellow-orange.
-
Work-up:
-
Option A (Aqueous Work-up): Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Caution: Ensure your rotary evaporator is equipped with a trap to handle corrosive TFA vapors. Dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess TFA. This step should be done cautiously as CO₂ evolution will occur. Follow with a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. Note: Prolonged exposure to basic conditions during the wash can lead to hydrolysis of the ethyl ester. Perform the wash quickly and at a low temperature if possible.
-
Option B (Anhydrous Work-up): After concentrating the reaction mixture, dissolve the resulting oil in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the product. The resulting solid can be collected by filtration and washed with cold diethyl ether. This method avoids potential ester hydrolysis. The free amine can be obtained by a subsequent careful neutralization if required for the next step.
-
Option C (Ion-Exchange Resin): For a non-aqueous work-up, the crude reaction mixture can be passed through a basic ion-exchange resin (e.g., Amberlyst A-21) to scavenge the TFA.
-
-
Purification: The crude product can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR analysis. If necessary, purification can be achieved by column chromatography on silica gel.
Visualizing the Workflow
Caption: Workflow for the TFA-mediated Boc deprotection.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or insufficient amount of TFA. | Extend the reaction time and monitor by TLC. If the reaction stalls, add more TFA. |
| Formation of Side Products | The tert-butyl cation generated during the reaction can cause side reactions, though this is less common with this substrate. | While less critical for this specific substrate which lacks highly nucleophilic groups like tryptophan or methionine, if side reactions are observed, the addition of a scavenger like triethylsilane (TES) can be considered. |
| Low Yield after Aqueous Work-up | Hydrolysis of the ethyl ester during the basic wash. Product is water-soluble as the TFA salt. | Minimize the time the product is in contact with the basic solution. Perform the wash at 0°C. Alternatively, use the anhydrous work-up (Option B) or the ion-exchange resin work-up (Option C). Ensure the aqueous layer is back-extracted with DCM to recover any dissolved product. |
| Product is an Oil | TFA salts are often oils. | Attempt to precipitate the product as a solid by trituration with a non-polar solvent like diethyl ether. |
Conclusion
The deprotection of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate using trifluoroacetic acid is a robust and efficient transformation. By following the detailed protocol and adhering to the safety guidelines, researchers can reliably obtain the desired deprotected product in high yield and purity. Careful consideration of the work-up procedure is crucial to prevent hydrolysis of the ethyl ester. This application note serves as a comprehensive guide to aid in the successful execution of this important synthetic step.
References
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. Retrieved from [Link]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Sciencemadness Wiki. (2024). Trifluoroacetic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]
- Carl ROTH. (2025).
Application Notes and Protocols: Grignard Reaction with N-Boc-4-piperidone Derivatives
Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry
The Grignard reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional utility.[1][2][3] Its application to heterocyclic ketones, such as N-Boc-4-piperidone, is of paramount importance in medicinal chemistry and drug development. The resulting 4-alkyl- or 4-aryl-4-hydroxypiperidine scaffold is a privileged structure found in a multitude of biologically active molecules.[4][5][6] The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in this transformation by masking the reactivity of the piperidine nitrogen, thereby preventing undesired side reactions and allowing for selective functionalization at the C4 position.[7] This guide provides a comprehensive overview of the Grignard reaction with N-Boc-4-piperidone derivatives, including in-depth mechanistic insights, practical experimental protocols, and troubleshooting strategies to empower researchers in this field.
Reaction Mechanism: A Nucleophilic Addition Pathway
The Grignard reaction with N-Boc-4-piperidone proceeds via a nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the piperidone.[8][9] The reaction can be conceptually divided into two key stages: the formation of a magnesium alkoxide intermediate and its subsequent acidic workup to yield the desired tertiary alcohol.
The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent carbon-based nucleophile.[2][10] The nucleophilic carbon attacks the carbonyl carbon of the N-Boc-4-piperidone, leading to the formation of a new carbon-carbon bond and the breaking of the carbon-oxygen pi bond. This results in a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup, typically with a mild acid like saturated aqueous ammonium chloride, protonates the alkoxide to furnish the final 4-substituted-4-hydroxypiperidine product.[11][12]
Sources
- 1. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. scilit.com [scilit.com]
- 5. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of the C4-Ketone in Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Versatile Scaffold
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a highly valuable chiral building block in modern medicinal chemistry. Its rigid piperidine core, endowed with a stereocenter at the C2 position, offers a defined three-dimensional architecture that is a common feature in numerous FDA-approved pharmaceuticals. The strategic placement of orthogonal functional groups—a Boc-protected amine, an ethyl ester, and a ketone—allows for selective and sequential chemical modifications.
The tert-butoxycarbonyl (Boc) group serves to mask the reactivity of the piperidine nitrogen, preventing unwanted side reactions and allowing chemists to focus modifications on other parts of the molecule.[1] This guide focuses on the derivatization of the C4-ketone, a key handle for introducing molecular diversity. By transforming the C4-carbonyl, researchers can append a wide array of functional groups, modulate physicochemical properties (e.g., polarity, pKa, solubility), and explore new interactions with biological targets, thereby generating novel chemical entities for drug discovery programs.[2][3][4]
This document provides a detailed overview of four principal strategies for derivatizing this ketone: Reductive Amination, Olefination Reactions, Knoevenagel Condensation, and the formation of Oximes and Hydrazones. Each section explains the underlying chemical principles, offers field-proven insights into experimental choices, and provides detailed, actionable protocols.
Reductive Amination: Introducing Nitrogen-Based Diversity
Reductive amination is a cornerstone of medicinal chemistry for forging C-N bonds. This one-pot reaction transforms the C4-ketone into a secondary or tertiary amine, providing a direct route to introduce basic centers that can be crucial for target engagement and improving pharmacokinetic profiles.
Causality of Experimental Choices: The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced. The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it may also reduce the starting ketone; therefore, its addition must be timed after imine formation is complete.[5] Sodium cyanoborohydride (NaBH₃CN) is selective for the iminium ion but is highly toxic.
For this specific substrate, Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[5][6][7] Its advantages are threefold:
-
Selectivity: It readily reduces iminium ions in the presence of the less reactive ketone.
-
Mildness: It operates under non-aqueous, neutral, or weakly acidic conditions, which preserves the acid-labile Boc protecting group.
-
Safety: It is significantly less toxic than its cyanoborohydride counterpart.
The workflow for this transformation is illustrated below.
Figure 1: General workflow for reductive amination.
Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol details the reaction with benzylamine as a representative primary amine.
Materials:
-
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (optional, 0.1-1.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in DCE (approx. 0.1 M), add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially for less reactive amines.[6]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino piperidine derivative.
| Parameter | Reagent/Condition | Rationale & Notes |
| Amine | Primary or Secondary Amines | A wide range of aliphatic and aromatic amines can be used. Weakly basic amines may require longer reaction times or the addition of acetic acid.[7][8] |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective. Commercially available and easy to handle.[5] |
| Solvent | DCE, DCM, THF | Anhydrous aprotic solvents are preferred. DCE is common. |
| Stoichiometry | 1.2-1.5 eq of STAB | A slight excess ensures complete reduction of the iminium intermediate. |
| Temperature | Room Temperature | Sufficient for most substrates. |
Table 1: Key Parameters for Reductive Amination Protocol.
Olefination Reactions: Forging Exocyclic Carbon-Carbon Double Bonds
Olefination reactions convert the C4-carbonyl group into an exocyclic double bond (a methylene group, =CH₂), a versatile functional group that can act as a Michael acceptor, participate in cycloadditions, or be further functionalized (e.g., via hydrogenation, epoxidation, or dihydroxylation). The two most common methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide (e.g., Ph₃P=CH₂) to react with the ketone, forming an oxaphosphetane intermediate that collapses to yield the alkene and triphenylphosphine oxide (Ph₃P=O).
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful alternative that employs a phosphonate carbanion.[9] These carbanions are generally more nucleophilic than Wittig ylides and can react with more sterically hindered ketones.[10] The primary practical advantage of the HWE reaction is the byproduct: a water-soluble dialkyl phosphate salt that is easily removed during aqueous work-up, simplifying purification significantly compared to the often-problematic removal of Ph₃P=O.[11][12]
Figure 2: Comparison of Wittig and HWE olefination pathways.
Protocol 3.1: HWE Olefination to Synthesize Ethyl (R)-1-Boc-4-(ethoxycarbonylmethylidene)piperidine-2-carboxylate
This protocol describes the introduction of an α,β-unsaturated ester moiety at the C4 position.
Materials:
-
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride (1.2 eq). Caution: NaH is highly reactive and flammable. Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and the solution becomes clear (or a uniform slurry). This indicates the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine. The aqueous washes effectively remove the phosphate byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the target E-alkene.[9][13]
Knoevenagel Condensation: Accessing Electron-Deficient Alkenes
The Knoevenagel condensation is the reaction between a carbonyl compound and a substance with an "active methylene" group—a CH₂ flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic esters).[14] The reaction is typically catalyzed by a weak base, such as piperidine.[15] This method is highly effective for synthesizing electron-deficient alkenes, which are valuable as Michael acceptors and precursors for more complex heterocyclic systems.
The mechanism involves the formation of an iminium ion from the ketone and piperidine catalyst, which is then attacked by the enolate of the active methylene compound.[16][17]
Protocol 4.1: Knoevenagel Condensation with Malononitrile
Materials:
-
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (0.1 eq, catalytic)
-
Toluene or Benzene
-
Dean-Stark apparatus
Procedure:
-
Combine Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq), malononitrile (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in toluene in a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Water produced during the condensation will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue refluxing for 4-24 hours until TLC or LC-MS analysis indicates the complete consumption of the starting ketone.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or by flash column chromatography.
Formation of Oximes and Hydrazones: Stable C=N Analogs
The C4-ketone can be readily converted into oximes or hydrazones through condensation with hydroxylamine or hydrazine derivatives, respectively.[18][19] These reactions are typically performed under mildly acidic or neutral conditions and result in the formation of a C=N bond with the elimination of water.[18][20]
Oximes and hydrazones are stable functional groups that can act as ligands, be used in bioconjugation, or serve as synthetic intermediates for further transformations like reductions to amines or Beckmann rearrangements (for oximes).[21][22]
Figure 3: Pathways to Oxime and Hydrazone Derivatives.
Protocol 5.1: Oxime Formation
Materials:
-
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium acetate (NaOAc) or Pyridine (1.6 eq)
-
Ethanol (EtOH) and Water
Procedure:
-
Dissolve Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.6 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.[23]
-
Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction mixture. Often, the product will precipitate. If not, reduce the volume of ethanol under reduced pressure and add water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is an oil, perform a standard aqueous work-up and extraction with an organic solvent.
Conclusion and Outlook
The C4-ketone of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a versatile functional group that provides a gateway to a vast chemical space. The methodologies outlined in this guide—reductive amination, olefination, Knoevenagel condensation, and oxime/hydrazone formation—represent robust and reliable strategies for generating diverse libraries of novel piperidine-based compounds. Each protocol offers a distinct advantage for introducing specific functionalities, enabling chemists to fine-tune molecular properties in the pursuit of new therapeutic agents. The careful selection of reagents and reaction conditions, as detailed herein, is paramount to achieving high yields and preserving the integrity of this valuable chiral scaffold.
References
-
Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved from [Link]
-
Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
-
ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?. Retrieved from [Link]
-
PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3808275A - Process for producing oximes.
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
Harvard University. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from [Link]
-
YouTube. (2019, January 10). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Pediaa.com. (2019, December 17). Difference Between Wittig and Wittig Horner Reaction. Retrieved from [Link]
-
PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Chongqing Chemdad Co. (n.d.). Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
RSC Publishing. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]
-
ResearchGate. (2017, May). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Retrieved from [Link]
-
Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]
-
Research Inventions Journals. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. scribd.com [scribd.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. differencebetween.com [differencebetween.com]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 19. Hydrazone - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
Topic: Reaction of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate with Organometallic Reagents
An Application Guide to the Stereoselective Synthesis of 4-Hydroxy-piperidine-2-carboxylates
Abstract
The 4-substituted piperidine framework is a privileged scaffold in modern drug discovery, appearing in numerous bioactive compounds and approved pharmaceuticals.[1][2] Specifically, chiral 4-hydroxy-piperidine-2-carboxylates serve as invaluable building blocks for complex molecular architectures. This guide provides a detailed technical overview and actionable protocols for the reaction of a key starting material, Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, with various organometallic reagents. We will delve into the critical aspects of stereocontrol, explaining the underlying principles that govern the diastereoselectivity of nucleophilic addition. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these reactions for the synthesis of complex nitrogen-containing heterocycles.
Mechanistic Overview & Principles of Stereocontrol
The core of this transformation is the nucleophilic addition of an organometallic reagent (R-M) to the C4-ketone of the piperidine ring. The stereochemical outcome—the formation of either a cis or trans 4-hydroxy-2-carboxylate product—is not random. It is dictated by a subtle interplay of steric, electronic, and chelation effects.
The piperidine ring exists predominantly in a chair conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the ethyl ester at the C2 position create a distinct stereochemical environment that influences the trajectory of the incoming nucleophile.
Axial vs. Equatorial Attack
Nucleophilic addition to a cyclohexanone, or its heterocyclic analogue, can occur from two primary trajectories:
-
Axial Attack: The nucleophile approaches from a path parallel to the principal axis of the ring. This pathway leads to the formation of an equatorial alcohol .
-
Equatorial Attack: The nucleophile approaches from the periphery of the ring. This pathway leads to the formation of an axial alcohol .
Conventionally, small, unhindered nucleophiles often favor axial attack to avoid torsional strain with adjacent axial hydrogens in the transition state. Conversely, bulky nucleophiles tend to favor equatorial attack to minimize steric hindrance.[3] However, in our specific substrate, other directing effects are at play.
Directing Effects of the N-Boc and C2-Ester Groups
The stereochemical bias is heavily influenced by the substituents at C1 and C2.
-
Steric Hindrance: The large N-Boc group and the C2-ester moiety sterically encumber the axial face of the molecule. This disfavors an axial attack, thereby promoting an equatorial approach of the organometallic reagent. This leads to a general preference for the formation of the axial alcohol, resulting in the cis diastereomer (where the C4-hydroxyl and C2-ester groups are on the same face of the ring).
-
Chelation Control: In reactions involving metals capable of coordination, such as Mg(II) in Grignard reagents or Zn(II), chelation can be a dominant directing effect.[4] The metal center of the organometallic reagent can form a five-membered chelate ring with the carbonyl oxygen of the N-Boc group and the ketone oxygen at C4. This coordination locks the conformation of the piperidine ring and directs the nucleophilic alkyl group to attack from the less hindered equatorial face, reinforcing the formation of the axial alcohol. While less common for the ester carbonyl, its presence contributes to the overall electronic and steric environment.
The interplay of these factors determines the final diastereomeric ratio (d.r.) of the product. Controlling reaction parameters such as temperature, solvent, and the nature of the organometallic reagent is paramount for achieving high selectivity.
Visualization of Reaction Pathways
The following diagrams illustrate the overall experimental workflow and the key mechanistic decision point in the reaction.
Caption: General experimental workflow for the organometallic addition.
Caption: Stereochemical pathways of nucleophilic addition.
Application Notes on Reagent Classes
The choice of organometallic reagent is a critical parameter that influences both reactivity and selectivity.
| Reagent Class | Example | Reactivity | Key Considerations & Causality |
| Grignard Reagents | MeMgBr, PhMgCl | High | Highly reactive and basic. Prone to side reactions if not controlled. The magnesium ion is a good Lewis acid, promoting chelation that often enhances diastereoselectivity.[5] However, with less hindered ketones, excess Grignard reagent can lead to a second nucleophilic attack on the ester, forming a tertiary alcohol.[6][7] |
| Organolithium Reagents | n-BuLi, PhLi | Very High | Generally more reactive and less selective than Grignard reagents. Their small size and high reactivity can sometimes overcome steric biases, leading to mixtures of diastereomers. Low temperatures (-78 °C or lower) are essential to control reactivity.[8] |
| Organocuprates (Gilman) | Me₂CuLi | Moderate | Softer nucleophiles compared to Grignard or organolithium reagents. They are highly selective for 1,4-addition to α,β-unsaturated ketones and are much less reactive towards esters.[9] This makes them an excellent choice for avoiding the double-addition side reaction, although their addition to simple ketones can be sluggish. |
| Organozinc Reagents | Et₂Zn | Moderate | Often used in the presence of a Lewis acid or chiral ligand to promote highly selective additions.[4] The zinc(II) ion is effective at chelation, which can be exploited to achieve high levels of diastereocontrol.[10] |
Detailed Experimental Protocols
Safety Precaution: All organometallic reagents are highly reactive, pyrophoric, and/or moisture-sensitive. All experiments must be conducted by trained personnel in a chemical fume hood under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous solvents and flame-dried or oven-dried glassware are mandatory.
Protocol 1: Diastereoselective Addition of Methylmagnesium Bromide
This protocol describes a representative procedure for the addition of a Grignard reagent, aiming to maximize the formation of the cis-(4-hydroxy-4-methyl) product via a chelation-controlled, equatorial attack.
Materials:
-
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in Et₂O, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to substrate) via syringe to dissolve the starting material.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to minimize side reactions and maximize selectivity.
-
Reagent Addition: Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15-20 minutes. A rapid addition can lead to localized warming and reduced selectivity.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture in NH₄Cl solution and extracting with EtOAc. The product should have a lower Rf than the starting ketone.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Caution: This is an exothermic process.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add more EtOAc and water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes inorganic salts and residual aqueous-soluble components.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the desired product from any unreacted starting material and byproducts.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and determine the diastereomeric ratio (often achievable by analyzing key signals in the ¹H NMR spectrum).
Troubleshooting and Key Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; degradation of Grignard reagent due to moisture. | Ensure all glassware is scrupulously dried and the reaction is run under a robust inert atmosphere. Use freshly titrated or newly purchased Grignard reagent. Increase reaction time or allow to slowly warm to -40 °C. |
| Poor Diastereoselectivity | Reaction temperature was too high; incorrect solvent choice. | Maintain the temperature at -78 °C or lower during addition. Chelation is often more effective in less-coordinating solvents like toluene or Et₂O, but solubility may be an issue. |
| Formation of Double-Addition Product | Ester reacts with excess Grignard reagent.[7] | Use no more than 1.1-1.2 equivalents of the Grignard reagent. Ensure slow addition at low temperature. For sensitive substrates, consider switching to a less reactive organometallic like an organocuprate. |
| Complex Product Mixture | Enolization of the ketone by the basic organometallic reagent; side reactions. | Use a less basic organometallic reagent if possible. The presence of a Lewis acid like CeCl₃ (Luche conditions) can sometimes suppress enolization and improve nucleophilic addition. |
Conclusion
The reaction of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate with organometallic reagents is a powerful method for generating stereochemically complex and valuable 4-substituted piperidines. A successful outcome hinges on a solid understanding of the principles of stereocontrol—namely steric hindrance and potential chelation—and meticulous execution of experimental protocol. By carefully selecting the reagent and controlling reaction parameters like temperature and stoichiometry, researchers can effectively favor the desired diastereomer and access a wide range of chiral building blocks for drug discovery and development.
References
- Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. National Institutes of Health (NIH). Available at: [Link]
-
Selective Addition of Organolithium Reagents to BF2-Chelates of β-Ketoesters. Organic Letters. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. National Institutes of Health (NIH). Available at: [Link]
-
Piperidine Synthesis. Defense Technical Information Center (DTIC). Available at: [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Royal Society of Chemistry. Available at: [Link]
-
Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones. Semantic Scholar. Available at: [Link]
-
Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. National Institutes of Health (NIH). Available at: [Link]
-
Reaction with Organometallic Reagents. Chad's Prep. Available at: [Link]
-
Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK. Available at: [Link]
-
Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. YouTube. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]
-
Axial and equatorial attack on cyclohexanone preference. Reddit. Available at: [Link]
Sources
- 1. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Alkenes as Chelating Groups in Diastereoselective Additions of Organometallics to Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective Addition of Organolithium Reagents to BF2-Chelates of β-Ketoesters [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. semanticscholar.org [semanticscholar.org]
Application Note: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Abstract
Ethyl 1-Boc-4-oxopiperidine-2-carboxylate is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, where the stereochemistry at the C-2 position is paramount for biological activity and safety. Consequently, a reliable and robust analytical method to determine the enantiomeric purity of its desired (R)-enantiomer is essential for quality control in research and drug development. This application note presents a detailed, validated chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of Ethyl 1-Boc-4-oxopiperidine-2-carboxylate. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, ensuring high resolution, excellent peak symmetry, and reliable quantification of the undesired (S)-enantiomer. This guide provides a comprehensive protocol, from method development principles to execution and data interpretation, designed for researchers, scientists, and drug development professionals.
The Foundational Principle: Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment within the HPLC system. This is achieved by using a Chiral Stationary Phase (CSP). The fundamental mechanism of separation relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.
A widely accepted principle governing this interaction is the Three-Point Interaction Model .[1] For stable chiral recognition and separation to occur, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance, dipole-dipole interactions) must occur between the analyte and the CSP. One of these interactions must be stereochemically dependent. The enantiomer that forms the more stable, higher-energy complex with the CSP will be retained longer on the column, thus enabling separation.
Sources
Troubleshooting & Optimization
Preventing racemization of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Technical Support Center: Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Introduction: The Challenge of Stereochemical Integrity
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a valuable chiral building block in pharmaceutical synthesis. Its utility is intrinsically linked to its enantiomeric purity. However, the molecular architecture—specifically, the presence of a chiral center at the α-position to a ketone—renders it highly susceptible to racemization. This guide provides an in-depth analysis of the underlying mechanisms of racemization and offers practical, field-proven troubleshooting strategies to preserve the stereochemical integrity of this compound during experimental procedures.
Part 1: Understanding the Root Cause: The Mechanism of Racemization
The loss of optical purity in Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is not a random degradation but a specific chemical transformation known as keto-enol tautomerism.[1] The hydrogen atom on the chiral carbon (C2, the α-carbon) is acidic, and its removal leads to the formation of a planar, achiral intermediate called an enol or enolate.[2][3] Once this intermediate is formed, the stereochemical information at the α-carbon is lost.[2][4] Reprotonation of this planar intermediate can occur from either face with equal probability, leading to a mixture of both the (R) and (S) enantiomers—a racemic mixture.[4][5]
This process can be catalyzed by both acids and bases.[1][5][6]
-
Base-Catalyzed Racemization: A base removes the acidic α-hydrogen to form a planar, resonance-stabilized enolate ion.[7][8][9] Subsequent protonation by a proton source (like water or alcohol) can occur on either face of the planar enolate, regenerating the ketone as a racemic mixture.[10]
-
Acid-Catalyzed Racemization: An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic.[9][11][12] A weak base (like water or the conjugate base of the acid catalyst) then removes the α-hydrogen to form the neutral, planar enol intermediate.[1][2] Tautomerization back to the keto form regenerates the racemic ketone.[2]
The following diagram illustrates this critical process.
Caption: Acid- and base-catalyzed racemization workflow.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers and provides direct solutions.
Q1: I've observed a significant drop in the enantiomeric excess (e.e.) of my compound after purification. What is the most likely cause?
A: The most probable cause is exposure to acidic or basic conditions during your work-up or purification steps. The α-hydrogen on the chiral center is labile, and even mild acids or bases can catalyze enolization, leading to racemization.[2][7] Common culprits include:
-
Aqueous Work-up: Washing with acidic solutions (e.g., 1M HCl) or basic solutions (e.g., sat. NaHCO₃, Na₂CO₃) can initiate racemization.
-
Chromatography: Using untreated silica gel, which is inherently acidic, or mobile phases containing acidic (e.g., acetic acid) or basic (e.g., triethylamine, ammonia) additives can cause racemization on-column.
-
High Temperatures: Prolonged heating during solvent evaporation or reaction can accelerate the rate of racemization.[13][14]
Q2: How can I safely perform an aqueous work-up without causing racemization?
A: The key is to maintain near-neutral pH throughout the process and to work quickly at low temperatures.
-
Use a Buffered Wash: Instead of strong acids or bases, use a pH 7 phosphate buffer solution for your aqueous washes. This helps to neutralize any acidic or basic reagents from the reaction mixture without creating a harsh pH environment.
-
Use Deionized Water: Wash with cold, deionized water as a neutral medium.
-
Brine Wash: A final wash with saturated sodium chloride (brine) helps to remove residual water and water-soluble impurities without affecting pH.
-
Temperature Control: Perform all extractions and washes in an ice bath to minimize the rate of any potential side reactions, including racemization.
Q3: What are the best practices for purifying this compound by silica gel chromatography?
A: Standard silica gel is acidic and a common source of racemization. You must neutralize it or use an alternative stationary phase.
-
Neutralize the Silica: Prepare a slurry of silica gel in your mobile phase and add a small amount of a non-nucleophilic, sterically hindered base like triethylamine (~0.1-1% v/v) or pyridine. Swirl thoroughly and then pack the column. This deactivates the acidic sites on the silica surface.
-
Use a Buffered Mobile Phase: If compatible with your separation, adding a small percentage of a neutral buffer to the mobile phase can help maintain neutrality.
-
Alternative Phases: Consider using neutral alumina or a deactivated stationary phase if racemization on silica remains a problem.
-
Limit Contact Time: Do not let the compound sit on the column for extended periods. Elute the compound as efficiently as possible.
Q4: Can the Boc protecting group be cleaved under basic conditions?
A: The tert-butyloxycarbonyl (Boc) group is specifically designed to be stable to most bases and nucleophiles.[15][16] Its removal is typically achieved under strong acidic conditions (e.g., trifluoroacetic acid, HCl).[17][18] While some specific, highly electron-deficient N-Boc systems can be cleaved with strong bases, for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, the Boc group is robustly stable to the mild basic conditions that would cause racemization at the α-carbon.[19] Therefore, racemization is the primary concern under basic conditions, not Boc-group cleavage.
Q5: How should I store this compound to ensure its long-term stereochemical stability?
A: Proper storage is crucial for preserving enantiomeric purity.
-
Temperature: Store the compound at low temperatures, preferably at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO₂, which can form carbonic acid in solution.
-
Solvent: If stored in solution, use a high-purity, anhydrous, aprotic solvent (e.g., dichloromethane, THF). Avoid protic solvents like methanol or ethanol, which can facilitate proton exchange and racemization, especially if trace acidic or basic impurities are present.[7] The solid state is generally more stable for long-term storage.
Q6: How can I reliably monitor the enantiomeric purity of my material?
A: The gold standard method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC).[20][21][22]
-
Technique: Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time.[22] Polysaccharide-based columns are often effective for this class of compounds.[20][21]
-
Validation: It is essential to develop a validated chiral HPLC method and run a sample of the racemic compound to confirm that both enantiomer peaks are well-resolved. This allows for accurate quantification of the enantiomeric excess (e.e.). Other methods include NMR spectroscopy with chiral solvating agents and optical rotation, though HPLC is generally the most accurate and reliable.[20][23]
Part 3: Recommended Experimental Protocols
Protocol 1: Neutral Aqueous Work-up Procedure
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by slowly adding a cold, saturated solution of ammonium chloride (NH₄Cl), which is a mild acid, or cold deionized water.
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1x cold pH 7 phosphate buffer.
-
1x cold deionized water.
-
1x cold saturated brine solution.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (<30°C).
Protocol 2: Purification by Neutralized Flash Column Chromatography
-
Slurry Preparation: In a flask, add the required amount of silica gel. Add the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) containing 0.5% v/v triethylamine. Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed. Equilibrate the column with at least 2-3 column volumes of the mobile phase containing triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the chromatography using the prepared mobile phase, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine in vacuo. Note that triethylamine is volatile and should be removed under high vacuum.
Part 4: Data Summary and Key Recommendations
This table summarizes the critical factors affecting the stereochemical stability of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
| Factor | Conditions to AVOID | Recommended Conditions & Best Practices |
| pH | Strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, K₂CO₃). Even weak bases like NaHCO₃ can be problematic. | Maintain pH between 6-7. Use pH 7 buffers or deionized water for washes. Use neutralized silica for chromatography. |
| Temperature | Prolonged heating or high temperatures during reaction, work-up, or solvent evaporation. | Keep reactions and work-ups at low temperatures (0°C or below). Evaporate solvents at <30°C. Store long-term at -20°C. |
| Solvent | Protic solvents (e.g., methanol, ethanol) for long-term storage or reactions where proton transfer is possible. | Use aprotic solvents (e.g., DCM, THF, Ethyl Acetate). Ensure solvents are anhydrous and high purity. |
| Purification | Standard (acidic) silica gel. Mobile phase additives like acetic acid or ammonia. | Use silica gel neutralized with triethylamine (0.1-1%). Alternatively, use neutral alumina. |
| Storage | Open to air and moisture. Room temperature. Dissolved in protic solvents. | Solid form is preferred. Store under an inert atmosphere (Ar/N₂), protected from light, at -20°C. |
References
- Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (n.d.). PubMed.
- Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. (n.d.). Benchchem.
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1993). International Journal of Peptide and Protein Research, 41(4), 323-5.
- Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. (2023, January 29). Chemistry LibreTexts.
- Determination of Enantiomeric Purity by Direct Methods. (n.d.). Source unavailable.
- Measuring Chiral Purity. (n.d.). OpenOChem Learn.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Base-Catalyzed Mechanism Definition. (n.d.). Fiveable.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Keto–Enol Tautomerism: Mechanism. (2025, May 22). JoVE.
- Base catalysed enolate formation (Enolization). (n.d.). ChemTube3D.
- Keto Enol Tautomerism - Acidic & Basic Conditions. (2016, December 27). YouTube.
- Keto Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry.
- Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. (2025, May 14). Master Organic Chemistry.
- Keto-Enol Tautomerism. (2020, May 22). Chemistry LibreTexts.
- Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry.
- Mechanism of Acid catalyzed enolization | Chemistry of enolate ion and enol. (2021, April 17). YouTube.
- New methods of resolution and purification of racemic and diastereomeric amino alcohol derivatives using boric acid and chiral 1,1'-bi-2-naphthol. (2001). The Journal of Organic Chemistry, 66(11), 3828-33.
- Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science.
- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
- Role of Additives during Deracemization Using Temperature Cycling. (n.d.). PMC - NIH.
- Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019, April 18). Crystal Growth & Design.
- Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. (n.d.). ETH Research Collection.
- Isomerization at the α-Carbon. (2022, July 20). Chemistry LibreTexts.
- CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube.
- Non-racemizing synthesis and stereoselective reduction of chiral α-amino ketones. (1990). Tetrahedron: Asymmetry, 1(6), 375-378.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
- Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (n.d.). MDPI.
- Racemization of Carbonyl Compounds. (2016, September 3). AK Lectures.
- Science Journals — AAAS. (2020, August 28). Macmillan Group - Princeton University.
- Bases. (2026, January 4). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (n.d.). SciSpace.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aklectures.com [aklectures.com]
- 5. youtube.com [youtube.com]
- 6. Video: Keto–Enol Tautomerism: Mechanism [jove.com]
- 7. fiveable.me [fiveable.me]
- 8. chemtube3d.com [chemtube3d.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. Bases - Wordpress [reagents.acsgcipr.org]
- 20. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 23. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Deprotection Conditions to Avoid t-Butylation
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group. Specifically, we will address the common and often frustrating side reaction of t-butylation and provide comprehensive troubleshooting strategies and optimized protocols to ensure the integrity of your final product.
Introduction: The Challenge of the Reactive t-Butyl Cation
The Boc group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal with acid.[1][2] The most common method for Boc deprotection involves the use of strong acids, such as trifluoroacetic acid (TFA).[3][4] While effective, this method generates a highly reactive electrophile: the tert-butyl cation (t-Bu⁺).[1][5]
This carbocation can indiscriminately alkylate any nucleophilic sites within your molecule, a side reaction known as t-butylation.[5][6] This leads to the formation of undesired byproducts, complicates purification, and ultimately reduces the yield of your target compound.[7][8] Electron-rich functional groups, such as those found in certain amino acid side chains, are particularly susceptible to this modification.[5][6]
This guide will provide you with the mechanistic understanding and practical tools to effectively suppress t-butylation and optimize your Boc deprotection strategy.
Understanding the Mechanism: Deprotection vs. Side Reaction
Successful optimization begins with a clear understanding of the competing chemical pathways. During acidic treatment, the desired deprotection reaction occurs alongside the potential for t-butylation.
The Desired Pathway: Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through a straightforward mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[1][9]
-
Fragmentation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, releasing the stable t-butyl cation and forming a carbamic acid intermediate.[1][9]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[1][9]
-
Protonation of Amine: Under the acidic conditions, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a TFA salt).[9]
Caption: Competing pathways for the t-butyl cation.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common issues encountered during Boc deprotection.
Q1: I'm observing unexpected peaks in my LC-MS analysis that correspond to my product plus 56 Da. What is happening?
A: A mass increase of 56 Da is the hallmark of t-butylation. The reactive t-butyl cation generated during deprotection has alkylated one or more nucleophilic residues in your molecule. [6]To address this, the use of "scavengers" is essential. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap the t-butyl cation before it can react with your product. [8][10] Q2: What are the most effective scavengers, and how do I choose the right one(s)?
A: The choice of scavenger depends on the composition of your molecule, particularly if it is a peptide with sensitive amino acid residues. A scavenger "cocktail" is often more effective than a single agent. [10]
| Scavenger | Target Residues/Function | Typical Concentration (v/v) | Reference |
|---|---|---|---|
| Triisopropylsilane (TIS) or Triethylsilane (TES) | Highly effective for Trp and Met. A general and potent carbocation scavenger. | 2.5% - 5% | [6][11] |
| Water (H₂O) | A general scavenger for the t-butyl cation. | 2.5% - 5% | [6][11] |
| Thioanisole | Particularly effective for protecting Met and accelerating the removal of Arg(Pmc) protecting groups. | 2.5% - 5% | [12][13] |
| 1,2-Ethanedithiol (EDT) | Excellent for protecting Cys residues. | 2.5% | [8][14] |
| Phenol | Protects Tyr and Trp residues. | 5% | [8][11] |
| Anisole | A general scavenger for various nucleophilic residues. | 5% | [6][12]|
Q3: My Boc deprotection is incomplete, even with extended reaction times. What could be the issue?
A: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration. [15][16]A slight reduction in acid strength can dramatically slow the reaction.
-
Steric Hindrance: A sterically hindered Boc-protected amine will react more slowly.
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not adequately swelled in the deprotection solvent, the acid cannot efficiently access all the reaction sites. [17] Troubleshooting Steps:
-
Increase Acid Concentration: For a TFA/DCM mixture, increase the percentage of TFA. [17]2. Switch to a Stronger Acid: While TFA is standard, other strong acids can be used, though compatibility with other protecting groups must be considered. [5][7]3. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal duration. For particularly stubborn substrates, a modest increase in temperature may be necessary, but proceed with caution to avoid side reactions. [17]4. Ensure Proper Resin Swelling: For solid-phase synthesis, ensure the resin is fully swelled in the chosen solvent before initiating deprotection. [17] Q4: Can I use a single, universal cleavage cocktail for all my peptides?
A: While a general-purpose cocktail can be effective for many sequences, it is not a one-size-fits-all solution. The optimal cocktail depends on the specific amino acids present. For instance, peptides containing Cys will benefit from the inclusion of EDT, while those with Met are best protected with thioanisole. [13][14]A robust starting point for many peptides is the classic Reagent B: TFA/H₂O/TIS (95:2.5:2.5) . [14]
Experimental Protocols
Here are detailed, step-by-step protocols for common Boc deprotection scenarios.
Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail (Reagent B)
This protocol is suitable for molecules, including peptides, containing sensitive residues like Trp, Met, or Tyr.
-
Preparation: Dissolve the Boc-protected compound (or peptide-resin) in a suitable glass reaction vessel.
-
Cleavage Cocktail Preparation: In a separate container, carefully prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Water (H₂O) / Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).
-
Deprotection: Add the cleavage cocktail to the substrate. For solid-phase synthesis, use approximately 10 mL of cocktail per gram of resin.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) to ensure complete deprotection.
-
Work-up (for Peptides):
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. [13]
-
Protocol 2: Deprotection of Cysteine-Containing Peptides
This protocol incorporates EDT to prevent S-t-butylation of cysteine residues.
-
Preparation: Place the Cys-containing Boc-protected peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA / H₂O / TIS / EDT in a ratio of 94:2.5:1:2.5 (v/v/v/v).
-
Deprotection: Add the cleavage cocktail to the resin (approx. 10 mL per gram).
-
Reaction: Stir at room temperature for 2-4 hours.
-
Work-up: Follow the peptide work-up procedure described in Protocol 1.
Decision-Making Workflow for Optimization
The following workflow can guide you in selecting the appropriate deprotection strategy.
Caption: A workflow for selecting an optimal Boc deprotection strategy.
Conclusion
The key to preventing t-butylation during Boc deprotection is the effective trapping of the intermediary t-butyl cation. By understanding the underlying mechanisms and employing the appropriate scavenger cocktails, researchers can significantly improve the outcome of their synthetic efforts. The protocols and troubleshooting guides provided here serve as a comprehensive resource for overcoming this common challenge, leading to higher yields and purer products.
References
-
A. C. S. Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
A. C. S. Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Wiley Online Library. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Retrieved from [Link]
-
ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry, 75(23), 8117-25. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
PubMed. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. Hoppe Seylers Z Physiol Chem, 359(12), 1637-42. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. | Download Scientific Diagram. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (2025). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). Retrieved from [Link]
-
PubMed. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)]. Hoppe Seylers Z Physiol Chem, 359(12), 1617-28. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Tryptophan Synthase Uses an Atypical Mechanism to Achieve Substrate Specificity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic mechanism of the tryptophan activation reaction revealed by crystal structures of human tryptophanyl-tRNA synthetase in different enzymatic states. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Diastereoselective Reduction of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Introduction
The stereoselective synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, as this scaffold is a prevalent feature in a vast array of pharmaceutical agents. The reduction of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a critical transformation that yields diastereomeric 4-hydroxypiperidine-2-carboxylate derivatives. The relative stereochemistry of the C2-ester and the newly formed C4-hydroxyl group profoundly impacts the molecule's three-dimensional shape and, consequently, its biological activity. Achieving high diastereoselectivity in this reduction is paramount for efficient drug development workflows.
This technical guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges in controlling the stereochemical outcome of this reduction. We will explore the mechanistic principles governing selectivity and offer field-proven solutions to common experimental issues.
Core Concepts: Understanding the Reaction Landscape
The substrate, Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, is a prochiral ketone with a pre-existing stereocenter at the C2 position. This C2 substituent, an ethyl carboxylate group, serves as the primary stereodirecting element. The reduction of the C4-ketone can produce two possible diastereomers: the cis-(2R,4S) alcohol and the trans-(2R,4R) alcohol. The choice of reducing agent and reaction conditions determines which diastereomer is favored.
Caption: Reduction of the parent ketone yields two diastereomeric products.
The Controlling Factors: Sterics vs. Chelation
Two primary models predict the stereochemical outcome of this reduction:
-
Steric Approach Control (Felkin-Anh Model): In the absence of chelating metals, the reaction is governed by sterics. The bulky C2-substituent will orient itself to minimize steric hindrance, effectively blocking one face of the carbonyl. Bulky reducing agents, which are highly sensitive to steric environments, will attack from the least hindered face.[1][2][3] For this substrate, this corresponds to an equatorial attack, leading to the cis-alcohol.
-
Chelation Control (Cram-Chelate Model): When the reducing agent contains a Lewis acidic metal cation (e.g., Li⁺, Zn²⁺), it can coordinate simultaneously with the C4-ketone oxygen and an oxygen atom of the C2-ester group.[4][5][6] This chelation locks the piperidine ring into a rigid conformation where the hydride is delivered to the less hindered face of this new chelated complex.[7] This often results in the opposite diastereomer (trans-alcohol) compared to what steric control alone would predict.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reduction is yielding a poor diastereomeric ratio (d.r.), close to 1:1. How can I improve the selectivity?
A1: A low d.r. indicates that the energy difference between the two diastereomeric transition states is minimal under your current conditions. This is a common issue when using non-selective reagents or running the reaction at elevated temperatures.
-
Potential Cause 1: Inappropriate Reducing Agent. Small, unhindered hydride reagents like sodium borohydride (NaBH₄) in protic solvents (e.g., methanol) are often not selective enough for this type of substrate.[7]
-
Solution 1: Employ a Sterically Demanding Reagent. To maximize steric control and favor the cis-product, switch to a bulky hydride source. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent choice.[3][8][9] Its large steric profile makes it exceptionally sensitive to the hindrance posed by the C2-substituent, forcing an equatorial approach of the hydride.[8][10][11]
-
Potential Cause 2: High Reaction Temperature. Diastereoselectivity is often temperature-dependent. Higher temperatures provide sufficient energy to overcome the activation barrier for the less-favored pathway, eroding selectivity.
-
Solution 2: Decrease the Reaction Temperature. Perform the reduction at low temperatures, typically -78 °C (a dry ice/acetone bath). Kinetic control is maximized at lower temperatures, amplifying the preference for the lowest-energy transition state.
Q2: I am targeting the cis-(2R,4S) isomer, but the trans-(2R,4R) isomer is the major product. What is causing this reversal of selectivity?
A2: This outcome suggests that your reaction conditions favor an axial attack of the hydride, which is often a result of chelation control or the use of small, non-bulky reagents.
-
Potential Cause: Unintended Chelation or Axial-Selective Reagent. If your reducing agent or additives contain Lewis acidic metals (e.g., LiAlH₄, Zn(BH₄)₂), you may be operating under chelation control, which favors the trans product.[4][11] Alternatively, small reagents like NaBH₄ can sometimes favor axial attack on unhindered cyclic ketones.[1]
-
Solution: Enforce Steric Control. To obtain the cis isomer, you must create a situation where steric hindrance is the dominant controlling factor. As detailed in A1, the most reliable method is to use a very bulky reducing agent like L-Selectride® or K-Selectride® at -78 °C.[8][10] These reagents are too large to effectively undergo axial attack against the 1,3-diaxial interactions of the piperidine ring hydrogens.
Q3: How can I selectively synthesize the trans-(2R,4R) diastereomer?
A3: To favor the trans product, you must override the inherent steric bias of the C2-substituent and promote an axial delivery of the hydride. This is best achieved through chelation control.
-
Strategy: Implement Chelation Control. Use a reducing agent that contains a suitable Lewis acidic metal capable of forming a five-membered chelate with the C2-ester and C4-ketone.
-
Recommended Reagent: Zinc Borohydride (Zn(BH₄)₂). This reagent is well-documented for promoting chelation-controlled reductions of β-alkoxy ketones.[4][11] The zinc ion coordinates to both carbonyls, creating a rigid intermediate that exposes the axial face of the C4-ketone to intramolecular or intermolecular hydride delivery.[6][7] Lithium tri-tert-butoxyaluminum hydride can also be effective under certain conditions.
Caption: Troubleshooting workflow for optimizing diastereoselectivity.
Data Summary: Reagent Selection and Expected Outcome
| Reducing Agent | Primary Control Mechanism | Expected Major Diastereomer | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Mixed/Poor | Low Selectivity (~1:1 to 3:1) | Methanol, 0 °C to RT |
| L-Selectride® | Steric Hindrance | cis-(2R,4S) | THF, -78 °C |
| Zinc Borohydride (Zn(BH₄)₂) | Chelation | trans-(2R,4R) | THF or Et₂O, -20 °C to RT |
| LiAlH(OtBu)₃ | Steric/Chelation | Substrate Dependent | THF, -78 °C to 0 °C |
Key Experimental Protocols
Safety Precaution: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents. Hydride reagents are water-reactive and potentially pyrophoric. Handle with appropriate personal protective equipment (PPE).
Protocol 1: High-Selectivity Synthesis of cis-(2R,4S)-Alcohol via Steric Control
This protocol is optimized for the formation of the cis-diastereomer.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 equiv).
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quench: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: High-Selectivity Synthesis of trans-(2R,4R)-Alcohol via Chelation Control
This protocol is designed to favor the formation of the trans-diastereomer.
-
Reagent Preparation: Zinc borohydride (Zn(BH₄)₂) is often prepared in situ. To a flame-dried flask under nitrogen, add anhydrous zinc chloride (ZnCl₂, 0.6 equiv) and dissolve/suspend in anhydrous THF. Cool to 0 °C and add sodium borohydride (NaBH₄, 1.2 equiv) portion-wise. Stir for 1-2 hours.
-
Substrate Addition: In a separate flame-dried flask, dissolve Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 equiv) in anhydrous THF (0.1 M).
-
Reaction: Cool the substrate solution to the desired temperature (start with 0 °C or -20 °C) and slowly transfer the prepared Zn(BH₄)₂ suspension via cannula.
-
Monitoring: Allow the reaction to stir for 4-12 hours, monitoring by TLC. The reaction may need to be warmed to room temperature for completion.
-
Quench: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 1 hour to break up zinc complexes.
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
Frequently Asked Questions (FAQs)
Q: How do I confirm the stereochemistry and measure the diastereomeric ratio (d.r.) of my product?
A: The primary method is ¹H NMR Spectroscopy . The proton at C4 (H-C4, attached to the new hydroxyl group) will have a distinct chemical shift and coupling constant pattern for each diastereomer.
-
For the cis-isomer, the C4-OH is axial, and the H-C4 is equatorial. It will typically appear as a broad singlet or a multiplet with small coupling constants.
-
For the trans-isomer, the C4-OH is equatorial, and the H-C4 is axial. It will appear as a multiplet with at least one large axial-axial coupling constant. The d.r. can be determined by integrating the distinct signals corresponding to each diastereomer.[12][13] For highly accurate quantification, Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[14][15][16][17]
Q: My reaction is clean, but the diastereomers are difficult to separate by column chromatography. What can I do?
A: Diastereomers can sometimes have very similar polarities.
-
Optimize Chromatography: Try different solvent systems (e.g., hexanes/isopropanol, dichloromethane/methanol). Using a high-performance silica or a different stationary phase may improve resolution.
-
Derivatization: If separation remains challenging, you can temporarily derivatize the hydroxyl group (e.g., as an acetate or silyl ether). The resulting diastereomeric derivatives may have different chromatographic properties, making separation easier. The protecting group can then be removed in a subsequent step.
Q: Can impurities in my starting material affect the selectivity?
A: Absolutely. Water is a common culprit, as it will quench the hydride reagent and can interfere with chelation. Other Lewis basic impurities can compete for coordination to the metal center in chelation-controlled reactions, reducing the effectiveness of the stereodirecting chelate. Always use purified starting materials and scrupulously dried solvents and glassware.
References
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. BenchChem.
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]
- Armstrong, A. (2004). OS-FGI Lecture 2: Stereocontrol II - Reactions of Aldehydes and Ketones. Imperial College London.
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved January 19, 2026, from [Link]
-
McDonald, R. I., et al. (2013). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. Journal of the American Chemical Society, 135(19), 7230–7233. Available at: [Link]
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Stereoselective Reduction of Cyclic Ketones. BenchChem.
- BenchChem. (2025). Technical Support Center: Stereoselective Reduction of Spiro Ketones. BenchChem.
- University of Liverpool. (n.d.). Felkin-Anh and Cram Chelate Models.
-
Chemistry LibreTexts. (2024). Cram's Rule and Prelog's Rule. Retrieved January 19, 2026, from [Link]
-
Michigan State University. (n.d.). Asymmetric Induction. Retrieved January 19, 2026, from [Link]
-
YouTube. (2020). Diastereoselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. The Chemistry Universe. Available at: [Link]
-
Reddy, G. S., & Vairappan, M. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. The Journal of Organic Chemistry, 67(25), 8783-8. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric induction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2019). Enantioselective Carbonyl Reductions. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). L-selectride. Retrieved January 19, 2026, from [Link]
-
Chem-Station. (2017). L/N/K-Selectride. Chem-Station International Edition. Available at: [Link]
-
ResearchGate. (2025). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Lee, S. T., et al. (2007). Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. Journal of agricultural and food chemistry, 55(1), 469-74. Available at: [Link]
-
Gati, W., & Roisnel, T. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6395. Available at: [Link]
- Google Patents. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
Fujioka, H., et al. (1993). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. Chemical & Pharmaceutical Bulletin, 41(4), 694-6. Available at: [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Condition optimization and explanation. ResearchGate. Available at: [Link]
- BenchChem. (2025). Strategies to control diastereoselectivity in piperidine synthesis. BenchChem.
-
Comins, D. L., & Joseph, S. P. (1996). Recent advances in the synthesis of piperidones and piperidines. Advances in Nitrogen Heterocycles, 2, 251-294. Available at: [Link]
-
Chen, Y., et al. (2024). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Chinese Chemical Letters, 35(6), 109579. Available at: [Link]
-
YouTube. (2021). Hydroxyl-directed 1,3 Reductions of Ketones. O-Chem Explained. Available at: [Link]
-
Paul, C. E., et al. (2015). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ChemCatChem, 7(16), 2503–2506. Available at: [Link]
-
Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. ResearchGate. Available at: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1625. Available at: [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1625. Available at: [Link]
-
Chemdad. (n.d.). Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025). Optimizing reaction conditions for (S)-1-Boc-3-aminopiperidine synthesis. BenchChem.
-
Morris, S. A. (2018). Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines. ScholarWorks@UARK. Available at: [Link]
-
Pike, V. W., et al. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 18(6), 6691–6704. Available at: [Link]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. uwindsor.ca [uwindsor.ca]
- 3. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. L-selectride - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in the synthesis of 4-oxopipecolic acid
Welcome to the technical support center for the synthesis of 4-oxopipecolic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable heterocyclic building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate synthetic challenges and optimize your reaction yields.
PART 1: General Troubleshooting Workflow
Low yield is a multifaceted problem that can arise at any stage of a chemical synthesis. Before delving into route-specific issues, it's crucial to assess the fundamentals of your experimental setup. The following workflow provides a systematic approach to diagnosing the root cause of poor outcomes.
Technical Support Center: Purification of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate Derivatives
An in-depth guide to the purification of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate derivatives by column chromatography.
This technical guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) for researchers, medicinal chemists, and process development scientists engaged in the purification of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate and its derivatives. This class of molecules, characterized as chiral β-keto esters with a Boc-protected amine, presents unique challenges during silica gel column chromatography. This document offers expert, field-proven insights to navigate these complexities, ensuring high purity and stereochemical integrity of the final compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during purification in a direct question-and-answer format, explaining the root causes and providing actionable solutions.
Question 1: Why is my purified compound showing significant peak tailing on analytical HPLC and broad bands during column chromatography?
Answer: Peak tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase. For piperidine derivatives, the primary cause is the interaction of the basic nitrogen atom with acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] Even though the nitrogen is protected with a Boc group, it can still exhibit sufficient basicity to engage in these interactions, leading to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[2]
-
Action: Supplement your mobile phase (e.g., Hexane/Ethyl Acetate) with 0.1% to 1% triethylamine (TEA) or a similar non-nucleophilic base like diisopropylethylamine (DIPEA).[1][3] This base will preferentially bind to the active silanol sites, preventing your compound from "sticking" and allowing it to elute in a sharp, symmetrical band.
-
-
Stationary Phase Deactivation: Before packing, you can pre-treat the silica gel.
-
Action: Prepare a slurry of the silica gel in your mobile phase that already contains the basic additive. Allow this to equilibrate for a short period before packing the column. This ensures the stationary phase is passivated before the sample is introduced.[1]
-
Question 2: My product's enantiomeric excess (ee) is significantly lower after the column than it was in the crude material. What is causing this racemization?
Answer: This is a critical issue stemming from the compound's structure as a β-keto ester. The stereogenic center at the C2 position (the α-carbon) is adjacent to a ketone. The proton on this carbon is acidic and can be abstracted to form a planar enolate intermediate.[4] Reprotonation can occur from either face, leading to racemization.[5] This process is readily catalyzed by both acids and bases; the acidic surface of silica gel is a common culprit.[6][7]
Troubleshooting Steps:
-
Neutralize the Stationary Phase: The acidity of the silica gel must be mitigated.
-
Action: As with peak tailing, add 0.5-1% triethylamine to your eluent. This neutralizes the acidic sites that catalyze enolization.[7]
-
-
Minimize Contact Time: The longer the compound is on the column, the more opportunity there is for racemization.
-
Action: Use flash chromatography with positive air pressure rather than gravity chromatography to accelerate the separation. Choose a solvent system that gives a retention factor (Rf) of approximately 0.25-0.35 to ensure the compound elutes efficiently without compromising separation.[8]
-
-
Maintain Low Temperatures: If the compound is particularly sensitive, temperature control can slow the rate of enolization.
-
Action: While not always practical for standard lab columns, if possible, run the chromatography in a cold room. This is more relevant during the reaction work-up and enolate generation steps but can be a consideration for highly sensitive substrates.[7]
-
-
Consider Alternative Stationary Phases: If racemization persists, a less acidic stationary phase may be required.
-
Action: Neutral or basic alumina can be used as an alternative to silica gel. However, you must re-develop your solvent system using TLC with the new stationary phase.[7]
-
Question 3: I'm observing new, more polar impurities and a lower-than-expected yield after purification. Is my compound decomposing on the column?
Answer: Yes, this is highly likely. Two primary degradation pathways exist on silica gel for this scaffold:
-
Boc Group Cleavage: The tert-butoxycarbonyl (Boc) group is notoriously acid-labile.[9][10] The acidic silica gel can catalyze the partial or complete removal of the Boc group, yielding a more polar, unprotected amine that either streaks down the column or remains at the baseline.[11]
-
β-Keto Ester Instability: β-keto esters can be susceptible to hydrolysis or other acid-catalyzed side reactions on silica.[12][13]
Troubleshooting Steps:
-
Diagnose with 2D TLC: First, confirm that the degradation is happening on the silica.
-
Action: Spot your crude material on the bottom-left corner of a square TLC plate. Run the plate in your chosen eluent. After the run, remove the plate, dry it completely, rotate it 90 degrees counter-clockwise, and run it again in the exact same eluent. If the compound is stable, it will appear as a single spot on the diagonal. Degradation products will appear as new spots off the diagonal.[12]
-
-
Implement Passivation: As with the previous issues, deactivating the silica is the primary solution.
-
Action: Use a mobile phase containing 0.5-1% triethylamine to neutralize the silica surface, protecting the acid-sensitive Boc group and keto-ester functionality.[12]
-
-
Limit Sample Exposure: Load the sample and begin elution immediately. Do not let the sample sit on top of the packed column for an extended period before running the mobile phase.
Question 4: I can't achieve baseline separation between my product and a close-running impurity. How can I optimize the separation?
Answer: Achieving good resolution requires a carefully optimized solvent system. The standard Hexane/Ethyl Acetate system may not be sufficient for challenging separations.
Troubleshooting Steps:
-
Systematic TLC Analysis: Conduct a thorough screening of solvent systems.
-
Action: Test different solvent ratios (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane) to find a system where the Rf values of your product and the impurity are well-separated, ideally with the product Rf around 0.3.[14]
-
Action: Explore ternary solvent systems. Adding a small amount of a third solvent with a different polarity or character, like dichloromethane (DCM) or tert-butyl methyl ether (TBME), can sometimes dramatically alter selectivity and improve separation.
-
-
Implement Gradient Elution: A shallow gradient can effectively resolve closely eluting compounds.
-
Action: Start with a mobile phase composition that keeps your product near the baseline (e.g., 10% EtOAc/Hexane). Slowly and gradually increase the percentage of the more polar solvent (e.g., ramp to 30% EtOAc/Hexane over several column volumes). This allows the less polar compounds to elute first, then "lifts" your product off the column away from the more tightly bound impurity.
-
-
Optimize Column Parameters: Ensure your column is packed correctly and not overloaded.
-
Action: Use a long, thin column for difficult separations rather than a short, wide one. Ensure the column bed is well-packed and level. The amount of crude material loaded should typically not exceed 2-5% of the mass of the silica gel (e.g., 200-500 mg of crude on a 20 g column).[8]
-
Experimental Protocols & Data
Protocol 1: TLC Method Development and Silica Stability Test (2D TLC)
-
Prepare several developing chambers with different solvent systems (see Table 1 for suggestions). Include 0.5% TEA in each to simulate column conditions.
-
On a square TLC plate (e.g., 5x5 cm), use a capillary spotter to apply a small, concentrated spot of your crude material to the bottom-left corner, about 1 cm from each edge.
-
Place the plate in a chamber with your chosen eluent and allow the solvent to run to about 1 cm from the top.
-
Remove the plate and mark the solvent front. Dry the plate thoroughly with a heat gun or in a vacuum oven until no solvent remains.
-
Rotate the plate 90° counter-clockwise so the line of separated spots is now at the bottom.
-
Place the plate back into the same solvent system and run it again.
-
Visualize the plate under a UV lamp and/or with a potassium permanganate stain. A single spot on the 45° diagonal indicates stability. Spots appearing below the diagonal indicate degradation.[12]
Data Presentation: Recommended Solvent Systems
The optimal solvent system should provide an Rf value of 0.2-0.3 for the target compound on a TLC plate containing 0.5% TEA.[8]
| Compound Polarity | Recommended Starting Solvent System | Typical Rf Target | Notes |
| Low to Moderate | 20-40% Ethyl Acetate in Hexanes + 0.5% TEA | 0.25 | The most common and effective system for this class of compounds. |
| Moderate to High | 50-80% Ethyl Acetate in Hexanes + 0.5% TEA | 0.25 | For derivatives with additional polar functional groups. |
| High | 2-5% Methanol in Dichloromethane + 0.5% TEA | 0.20 | Use with caution. Methanol is a very strong solvent and can reduce separation selectivity.[15] |
Protocol 2: Flash Column Chromatography with Passivated Silica
-
Column Preparation: Select a column size appropriate for your sample amount (aim for a 50:1 to 100:1 ratio of silica to crude material by weight).[8]
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 20% EtOAc/Hexane + 0.5% TEA). Ensure the consistency is pourable but not overly dilute.
-
Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. Tap the side of the column gently to settle the packing and remove air bubbles.
-
Open the stopcock and use positive pressure to push the excess solvent through until the solvent level meets the top of the silica bed. Do not let the bed run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice).[15] Adsorbing the crude material onto a small amount of silica gel ("dry loading") is an alternative if solubility is low.
-
Carefully apply the sample solution to the top of the silica bed.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. If using a gradient, gradually increase the proportion of the polar solvent according to your TLC development.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows and Logic
General Purification Workflow
Caption: Workflow for purification of piperidine derivatives.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the compound's sensitivity, it is crucial to use it in a "passivated" or "deactivated" state by adding a basic modifier like triethylamine to the mobile phase.[1][12]
Q2: How do I choose the ideal starting solvent system? A2: The ideal system is determined using Thin Layer Chromatography (TLC).[16] You should aim for a solvent mixture that provides a retention factor (Rf) of 0.2 to 0.3 for your target compound, as this range typically translates to good separation on a column.[8]
Q3: Can I use reversed-phase chromatography instead of normal-phase? A3: Yes, reversed-phase (e.g., C18 silica) chromatography is a viable alternative, especially for more polar derivatives. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or TFA. However, for typical synthetic intermediates like the title compound, normal-phase chromatography is more common for initial purification from reaction mixtures.[17]
Q4: How much crude material can I load onto my column? A4: The loading capacity depends heavily on the difficulty of the separation. For a relatively straightforward separation (ΔRf > 0.2), you can load up to 5-10% of the silica gel weight (5-10 g of crude per 100 g of silica). For difficult separations (ΔRf < 0.1), the load should be reduced to 1-2% or less to achieve good resolution.[8]
Q5: My compound is a solid. How should I load it onto the column? A5: If the compound is readily soluble in a small volume of a non-polar solvent (like DCM or toluene), you can use the "liquid loading" method described in the protocol.[15] If it is not very soluble, "dry loading" is preferred. To do this, dissolve your crude material in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (2-3 times the weight of your crude), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column bed.
References
-
Vertex AI Search. (2023). Which sample solvents work best with normal-phase flash column chromatography?15
-
BenchChem. (2025). Technical Support Center: Purification of 1-Piperidinepropanol.1
-
Maghchiche, A. (2025). Answer to "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?". ResearchGate.18
-
BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.19
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography.Link
-
BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.2
-
Various Authors. (2015). "How can I select the solvent system for column chromatography?". ResearchGate.14
-
Organomation. (2025). Understanding Solvent Types in Chromatography & Mass Spectrometry.20
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.16
-
BenchChem. (2025). Technical Support Center: Column Chromatography Purification of Keto Esters.12
-
PharmaGuru. (2025). Column Chromatography: Interview Questions.21
-
Davis, F. A., et al. (n.d.). delta-Amino beta-keto esters, a designed polyfunctionalized chiral building block for alkaloid synthesis. Asymmetric synthesis of (R)-(+)-2-phenylpiperidine and (-)-SS20846A. PubMed. 22
-
Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Publishing. 13
-
Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.8
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.23
-
Sigma-Aldrich. (n.d.). Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6.24
-
Chemistry Stack Exchange. (2022). Racemization at stereogenic centre.4
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.3
-
Chemistry LibreTexts. (2021). 19.11: Racemization.25
-
AK Lectures. (2016). Racemization of Carbonyl Compounds.5
-
BenchChem. (2025). Technical Support Center: Optimizing 3-[(4-Methylphenyl)methyl]piperidine Purification by Chromatography.17
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection.9
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.11
-
Sigma-Aldrich. (n.d.). Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97%.26
-
Sigma-Aldrich. (n.d.). Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.27
-
BenchChem. (2025). Avoiding racemization during the synthesis of chiral beta-keto esters.7
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines.28
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. aklectures.com [aklectures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. blog.organomation.com [blog.organomation.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. delta-Amino beta-keto esters, a designed polyfunctionalized chiral building block for alkaloid synthesis. Asymmetric synthesis of (R)-(+)-2-phenylpiperidine and (-)-SS20846A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chromatography [chem.rochester.edu]
- 24. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Purification Strategies for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Welcome to the technical support guide for handling Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving high purity in downstream products is critical, and a common challenge is the removal of unreacted starting material from the reaction mixture. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the successful isolation of your target compounds.
Section 1: Understanding the Molecule - Key Physicochemical Properties
Effective purification begins with a solid understanding of the molecule's properties. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a moderately polar, neutral compound under standard conditions. Its key features—a Boc-protected amine, an ethyl ester, and a ketone—dictate its behavior in various separation techniques. The tert-butoxycarbonyl (Boc) group is notably stable under basic and nucleophilic conditions but is readily cleaved by acids.[1][]
| Property | Value | Source(s) |
| CAS Number | 357154-16-6 | |
| Molecular Formula | C₁₃H₂₁NO₅ | [3] |
| Molecular Weight | 271.31 g/mol | [3] |
| Appearance | White to pale cream/yellow low-melting solid | [4] |
| Melting Point | 42-47 °C | [3] |
| Solubility | Soluble in chloroform, methanol, and other common organic solvents like ethyl acetate and dichloromethane. | [3][5] |
| Key Functional Groups | Carbamate (Boc-amine), Ester, Ketone | [6] |
| Storage Temperature | 2-8°C | [3] |
Section 2: Troubleshooting Guide - Common Purification Scenarios
This section addresses specific, common challenges encountered during the workup and purification of reactions involving Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
Question 1: My reaction is complete, but TLC/LC-MS shows significant unreacted starting material alongside my desired product. What is the most reliable general purification method?
Answer: For most scenarios where the desired product has a different polarity from the starting material, silica gel flash column chromatography is the most robust and versatile method. The presence of the ketone, ester, and Boc-carbamate groups gives the starting material a moderate polarity, allowing for effective separation from both more polar and less polar compounds.
-
Causality: Silica gel is a polar stationary phase. Compounds are separated based on their differential adsorption to the silica and solubility in the mobile phase. Non-polar compounds travel through the column faster (higher Rf), while polar compounds are retained longer (lower Rf). By carefully selecting a solvent system (mobile phase), you can effectively resolve your product from the unreacted starting material.
-
Pro-Tip: Before committing to a large-scale column, always perform small-scale TLC analysis to determine the optimal solvent system. Aim for a solvent ratio that gives your desired product an Rf value of ~0.3-0.4 for the best separation. Common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.
Question 2: I performed a reduction of the ketone (e.g., using NaBH₄) to the corresponding alcohol. How do I separate my more polar alcohol product from the starting material?
Answer: The conversion of the ketone to a hydroxyl group significantly increases the polarity of the molecule. This polarity difference is ideal for separation by silica gel chromatography.
-
Expected Outcome: Your alcohol product will be significantly more retained on the silica gel than the starting ketone. On a TLC plate, the product spot will have a lower Rf value. When running the column, the unreacted Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate will elute first, followed by your more polar alcohol product.
-
Alternative Method - Crystallization: If your alcohol product is a solid and the crude mixture is of high purity (>90%), recrystallization can be an effective and scalable alternative.[7] You would need to find a solvent system where the product has low solubility at room temperature but is fully soluble when heated, while the starting material remains soluble at all temperatures or has very different solubility characteristics.
Question 3: My synthesis involved the hydrolysis of the ethyl ester to a carboxylic acid. Can I use a liquid-liquid extraction to remove the unreacted starting material?
Answer: Absolutely. This is a classic scenario where a simple and efficient acid-base extraction is the method of choice. The newly formed carboxylic acid is acidic, while the Boc-protected starting material is neutral.
-
Mechanism: By washing your organic reaction mixture (e.g., in ethyl acetate or DCM) with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, you will deprotonate your carboxylic acid product.[8] The resulting carboxylate salt is ionic and will be extracted into the aqueous layer. The neutral, unreacted starting material will remain in the organic layer.
-
Workflow:
-
Separate the organic and aqueous layers.
-
The organic layer contains the unreacted starting material and can be discarded or reprocessed.
-
Carefully acidify the aqueous layer (containing your product) with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will re-protonate the carboxylate, causing the neutral carboxylic acid product to precipitate or be extracted back into a fresh portion of organic solvent.
-
Question 4: My reaction product is the N-deprotected piperidine (after Boc removal with an acid like TFA or HCl). How do I separate this basic product from the neutral starting material?
Answer: This situation is the inverse of the previous one and also perfectly suited for an acid-base extraction . The product is a secondary amine, which is basic, while the Boc-protected starting material is neutral.
-
Mechanism: The Boc protecting group is removed under acidic conditions.[9] After quenching the reaction, you can dissolve the crude mixture in an organic solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated to form an ammonium salt, which is soluble in the aqueous layer. The neutral, unreacted starting material will remain dissolved in the organic layer.
-
Workflow:
-
Separate the organic layer (containing the unreacted starting material) from the aqueous layer.
-
To recover your product, basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is >10.
-
This neutralizes the ammonium salt, liberating the free amine product, which can then be extracted into a fresh organic layer (e.g., DCM or ethyl acetate).
-
Section 3: FAQ - Frequently Asked Questions
-
Q: What are typical TLC conditions for monitoring this compound?
-
A: Use silica gel 60 F₂₅₄ plates. A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point. Visualize under UV light (254 nm) and/or by staining with a potassium permanganate dip.
-
-
Q: How stable is the Boc group during purification?
-
A: The Boc group is stable to silica gel chromatography and basic or neutral aqueous washes. However, it is highly sensitive to acidic conditions. Avoid washing with acids unless your goal is to deprotect the amine.[1][] Even prolonged exposure to silica gel, which is slightly acidic, can sometimes lead to partial deprotection, so do not let reactions sit on a column for extended periods.
-
-
Q: My purified compound appears as an oil or a waxy solid. How can I induce crystallization?
-
A: Given its low melting point (42-47 °C), this is common. Try trituration: add a non-polar solvent like hexanes or diethyl ether to the oil and stir or sonicate. This can often wash away minor impurities and induce crystallization. If that fails, a careful recrystallization from a mixed solvent system (e.g., ethyl acetate/hexanes) may be required.[7][10]
-
Section 4: Visual Workflow - Selecting a Purification Strategy
The following decision tree provides a logical workflow for selecting the most appropriate purification method based on the properties of your desired product.
Sources
- 1. mdpi.com [mdpi.com]
- 3. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95% Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific™ 1 g | Buy Online [thermofisher.com]
- 5. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Managing the Stability of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Introduction:
Welcome to the technical support center for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this chiral building block in their synthetic endeavors. The stability of this reagent is paramount to achieving desired reaction outcomes, maintaining enantiopurity, and ensuring reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound. Our approach is rooted in explaining the "why" behind each recommendation, empowering you with the knowledge to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate?
A1: For optimal long-term stability, the compound should be stored at 2-8°C.[1][2][3] It is crucial to store it in a tightly sealed container to protect it from moisture.[1] The compound is a solid with a melting point between 42-47°C.[2][3]
Q2: I've noticed the purity of my compound has decreased over time. What are the likely degradation pathways?
A2: There are two primary degradation pathways to consider:
-
Hydrolysis of the Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions.[4][5][6] If the compound is exposed to acidic impurities or moisture (which can become acidic), the Boc group can be removed, leading to the formation of the corresponding secondary amine.
-
Racemization at the C2 Position: The chiral center at the C2 position is adjacent to a carbonyl group (the ketone at C4). This makes the alpha-proton on C2 susceptible to enolization, especially in the presence of acid or base.[7][8] Formation of the enol or enolate intermediate will lead to a loss of stereochemical integrity, resulting in a racemic mixture of the (R) and (S) enantiomers.[7][9][10]
Q3: Can I store this compound at room temperature for short periods?
A3: While refrigerated storage is strongly recommended for long-term stability, short-term storage at ambient temperature is generally acceptable if the compound is in a tightly sealed container, protected from moisture and light. However, prolonged exposure to higher temperatures can accelerate potential degradation pathways.
Q4: Is this compound sensitive to light?
A4: While not explicitly stated for this specific compound, many piperidine derivatives are photosensitive.[1] As a general good laboratory practice, it is advisable to store it in an opaque or amber container to minimize light exposure.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a systematic approach to resolving them.
Problem 1: Decreased Purity Detected by HPLC/LC-MS
You observe a new peak in your chromatogram that was not present when the compound was fresh.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Boc-Group Hydrolysis | Exposure to acidic conditions or moisture has led to the cleavage of the Boc protecting group.[5][6] | 1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a desiccated, tightly sealed container.[2][3] 2. Check Solvent Purity: If the compound is in solution, ensure the solvent is anhydrous and free of acidic impurities. 3. Re-purification: If degradation has occurred, the material may need to be re-purified, for example, by flash chromatography. |
| Racemization | The presence of acidic or basic residues has catalyzed enolization, leading to the formation of the (S)-enantiomer.[7][9] | 1. Chiral HPLC Analysis: Use a chiral HPLC method to confirm the presence of the other enantiomer. 2. Neutralize Storage Environment: If acidic or basic contamination is suspected, consider storing the solid over a neutral desiccant. |
Problem 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Your reaction is not proceeding as expected, and you suspect the quality of your starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Deprotected Amine | The free secondary amine, resulting from Boc-hydrolysis, can react differently than the Boc-protected starting material, leading to side products. | 1. Purity Analysis: Perform a purity check using HPLC, LC-MS, or NMR before use. 2. Re-Boc Protection: If a significant amount of deprotected material is present, consider a re-protection step using Di-tert-butyl dicarbonate (Boc₂O).[11] |
| Reduced Enantiomeric Purity | If your synthesis is stereospecific, the presence of the undesired enantiomer will lead to a lower yield of the desired diastereomer or enantiomer in the product. | 1. Optical Rotation Measurement: While not quantitative for small amounts of racemization, a significant deviation from the expected optical rotation can indicate a problem. 2. Chiral HPLC: This is the most reliable method to quantify the enantiomeric excess (ee) of your starting material. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the chemical purity of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample diluent: Acetonitrile/Water (1:1)
Procedure:
-
Prepare a sample solution of approximately 1 mg/mL in the sample diluent.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 210 nm.
-
Use a flow rate of 1.0 mL/min.
-
Run a gradient elution as described in the table below.
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 25.1 | 10 |
| 30 | 10 |
Data Analysis:
Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
Caption: Acid-catalyzed hydrolysis of the Boc protecting group.
Caption: Racemization at the C2 position via an enol intermediate.
References
- BTC, "What are the storage stability of Piperidine Series compounds over time? - Blog," 2025.
- Sigma-Aldrich, "Ethyl (R)
- Sigma-Aldrich, "Ethyl (R)
- Organic Chemistry Portal, "Boc-Protected Amino Groups."
- Fisher Scientific, "Amine Protection / Deprotection."
- Wikipedia, "tert-Butyloxycarbonyl protecting group."
- Chongqing Chemdad Co., "Ethyl (R)-(+)
- Chemistry LibreTexts, "19.
- YouTube, "Racemization of Chiral Carbonyl Compounds," 2014.
- AK Lectures, "Racemiz
- Chemistry Stack Exchange, "Racemization
- Common Organic Chemistry, "Boc Protection Mechanism (Boc2O)."
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 3. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95% Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. aklectures.com [aklectures.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: Identifying Impurities in Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate by Mass Spectrometry
An Application Scientist's Guide to Mass Spectrometry
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with practical, field-tested guidance for your analytical challenges. This guide is structured as a series of questions and answers to directly address the issues you may encounter when using mass spectrometry to identify impurities in Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. We will move from understanding the basic mass spectral behavior of your target molecule to troubleshooting complex impurity identification workflows.
Section 1: Understanding Your Analyte - Key Mass Spectral Features
Before you can find what's not supposed to be there, you must intimately understand what is supposed to be there. Here we cover the fundamental mass spectrometry characteristics of your target compound.
Question: What is the expected molecular weight and the primary ion I should be looking for in my mass spectrum?
Answer: Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate has a chemical formula of C₁₃H₂₁NO₅ and a monoisotopic molecular weight of 271.14 g/mol [1][2].
Given the presence of a basic piperidine nitrogen, the most efficient and common ionization technique is Electrospray Ionization (ESI) in positive ion mode[3]. Therefore, you should be looking for the protonated molecule, [M+H]⁺ , at a mass-to-charge ratio (m/z) of 272.15 .
It is also common to see adducts, especially with sodium ([M+Na]⁺ at m/z 294.13) or potassium ([M+K]⁺ at m/z 310.10). The presence of these adducts can help confirm the molecular weight of your parent compound.
Question: What are the characteristic fragmentation patterns for this molecule in MS/MS (or tandem mass spectrometry)?
Answer: The fragmentation of this molecule is highly predictable and is primarily driven by the tert-Butyloxycarbonyl (Boc) protecting group and the piperidine ring structure. Understanding these pathways is crucial for distinguishing the parent compound from its impurities.
-
Loss of the Boc Group: The Boc group is notoriously labile in the gas phase. You can expect to see several characteristic neutral losses and fragment ions:
-
Loss of Isobutylene (56 Da): A very common pathway is the loss of isobutylene (C₄H₈), resulting in a fragment at m/z 216.09 .
-
Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group as a radical, leaving a fragment at m/z 172.09 .
-
Formation of the tert-Butyl Cation: You will almost certainly observe a prominent peak at m/z 57.07 , corresponding to the stable tert-butyl cation ([C₄H₉]⁺)[4]. This is a hallmark of Boc-protected compounds.
-
-
Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage. Alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen, is a dominant pathway for piperidine derivatives[3]. This can lead to various smaller fragments depending on the initial charge site.
A summary of expected ions is presented below:
| Ion Description | Expected m/z | Notes |
| Parent Ion [M+H]⁺ | 272.15 | Primary ion in ESI+ |
| Sodium Adduct [M+Na]⁺ | 294.13 | Useful for MW confirmation |
| [M+H - C₄H₈]⁺ | 216.09 | Loss of isobutylene from Boc group |
| [M+H - Boc]⁺ | 172.09 | Loss of the entire Boc group |
| tert-Butyl Cation [C₄H₉]⁺ | 57.07 | Diagnostic ion for Boc group |
Section 2: Troubleshooting Common Issues in Impurity Identification
Here, we address specific problems you might encounter during your analysis. The key is a systematic approach to problem-solving.
Question: I see an unexpected peak at m/z 172.09 in my full scan spectrum. How can I determine if this is a co-eluting impurity or an in-source fragment?
Answer: This is a classic and important question. The peak at m/z 172.09 corresponds to the deprotected form of your molecule (Ethyl (R)-4-oxopiperidine-2-carboxylate). It could be a genuine process impurity, or it could be forming from your parent compound inside the mass spectrometer's source (in-source fragmentation).
Here is a step-by-step protocol to distinguish between the two:
-
Vary the Source Energy: Gently decrease the fragmentor or capillary exit voltage in your MS source settings.
-
Causality: In-source fragmentation is a collision-induced process that is highly dependent on the energy applied in the source. If the peak at m/z 172.09 is an artifact, its intensity relative to the parent ion at m/z 272.15 will decrease significantly as you lower the source energy.
-
Observation: If the relative intensity ratio (172.09 / 272.15) remains constant even at very low source energies, it is highly likely to be a genuine, co-eluting impurity.
-
-
Chromatographic Investigation: If you have an LC-MS system, which is highly recommended for impurity analysis, try to improve your chromatographic separation.
-
Action: Decrease the gradient slope or switch to an isocratic elution method to see if you can resolve the two compounds.
-
Rationale: Even if they are chemically similar, a slight difference in polarity might allow for separation with an optimized HPLC method.
-
-
Check for Independent Adducts: Look closely at the mass spectrum. If m/z 172.09 is a true impurity, it should form its own series of adducts. You might see a small peak at m/z 194.07, which would correspond to the sodium adduct of the impurity ([C₈H₁₃NO₃+Na]⁺). The parent compound cannot form this ion.
Question: My mass accuracy is poor, making it impossible to confidently assign elemental compositions to unknown peaks. What are the immediate steps to resolve this?
Answer: High mass accuracy is the cornerstone of identifying unknowns. If your mass assignments are off by more than 5 ppm (for an Orbitrap or TOF instrument), you must address it immediately.
-
Perform an External Calibration: The first and most important step is to run the manufacturer's calibration routine using their specified calibration solution[5].
-
Expert Insight: Calibration drift can happen due to temperature fluctuations in the lab or electronic instability. This should be the first suspect for any mass accuracy issues.
-
-
Utilize an Internal Calibrant (Lock Mass): For the most demanding applications, use a lock mass. This involves introducing a known compound continuously at a very low concentration. The instrument software then uses the real-time m/z of this known compound to correct for any mass drift during your run.
-
Trustworthiness: This provides a self-correcting system for every single scan, ensuring the highest possible mass accuracy throughout your analysis[5].
-
-
Check for Space Charge Effects: If your main peak is extremely intense, it can slightly distort the electric field within the mass analyzer, affecting the accuracy of nearby lower-intensity ions.
-
Action: Dilute your sample by a factor of 10 or 20 and re-inject. If the mass accuracy for your impurity peaks improves, you were likely overloading the instrument.
-
Question: I suspect an impurity is a carboxylic acid from the hydrolysis of the ethyl ester. What mass should I look for, and how can I confirm it?
Answer: This is a very plausible degradation pathway. The hydrolysis of the ethyl ester would result in (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (C₁₁H₁₇NO₅), which has a molecular weight of 243.11 g/mol .
-
Look for the Correct Ions:
-
In positive ion mode (ESI+) , you would look for the protonated molecule [M+H]⁺ at m/z 244.12 .
-
Crucially, switch to negative ion mode (ESI-) . Carboxylic acids are highly acidic and ionize extremely well in negative mode. You should see a very strong signal for the deprotonated molecule [M-H]⁻ at m/z 242.10 .
-
-
Confirmation Strategy:
-
Polarity Switching: The ability to see a strong signal for this impurity in negative mode but not for your parent ethyl ester is a very strong piece of evidence.
-
MS/MS Fragmentation: In positive mode, the fragmentation of m/z 244.12 will be very similar to your parent compound (loss of Boc group, m/z 57), but the initial mass is different.
-
Forced Degradation: To definitively prove this, you can perform a forced degradation study.[6] Take a clean sample of your product, subject it to basic or acidic conditions (e.g., mild NaOH or HCl), and then re-analyze. You should see the peak at m/z 244.12 (positive) and 242.10 (negative) grow significantly, confirming its identity as a hydrolysis product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best ionization techniques for this compound? ESI is preferred due to the polarity of the molecule. Positive mode is ideal for seeing the parent compound and most nitrogen-containing impurities. However, as discussed, negative mode is invaluable for identifying acidic impurities like hydrolyzed products.
Q2: How should I set up my MS/MS experiment for impurity characterization? Use a data-dependent acquisition (DDA) method. Set the instrument to perform a full scan, and then trigger MS/MS scans on the top 3 or 5 most intense ions that were not the parent peak. This automates the process of collecting fragmentation data for your unknown impurities. Start with a stepped collision energy (e.g., 10, 20, 40 eV) to ensure you get a good range of fragments.
Q3: What role does chromatography play? Its role is critical. Good chromatography (LC) separates impurities from the main peak, preventing ion suppression where the high concentration of the main compound can inhibit the ionization of low-level impurities. It also provides retention time, a key piece of data for confirming an impurity's identity across different runs. Always use LC-MS grade solvents to avoid introducing contamination that can complicate your analysis.
Q4: What are some other potential process-related impurities I should look for? Besides the deprotected and hydrolyzed forms, consider impurities from the synthesis process. For example, if the synthesis involved a precursor like Ethyl (R)-piperidine-2-carboxylate, you might see traces of it. It's always wise to review the synthetic route to anticipate potential by-products.
Systematic Workflow for Impurity Identification
A structured approach is essential for efficient and accurate impurity profiling. The following protocol and diagram outline a robust workflow.
Experimental Protocol: Systematic Impurity Identification
-
Initial LC-MS Analysis:
-
Prepare the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Perform an initial analysis using a generic gradient on a C18 column with ESI in positive mode.
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data with high mass accuracy (< 5 ppm).
-
-
Data Processing - Peak Finding:
-
Process the data to find all chromatographic peaks.
-
Compare the peak list to a blank injection to remove solvent-related peaks and background noise.
-
-
Component Identification:
-
Identify the main component peak based on its retention time and measured m/z (272.15).
-
Identify known related substances (e.g., deprotected impurity at m/z 172.09).
-
-
Unknown Peak Investigation:
-
For each remaining unknown peak, generate the elemental composition from its accurate mass.
-
Examine the isotope pattern. The presence of chlorine or bromine, for instance, gives a very distinct isotopic signature.
-
Search for the elemental composition in chemical databases (e.g., PubChem, ChemSpider) to find potential structures.
-
-
MS/MS Analysis for Structural Elucidation:
-
Re-inject the sample using a targeted or data-dependent MS/MS method to acquire fragmentation spectra for the unknown peaks.
-
Interpret the fragmentation pattern. Look for characteristic losses (e.g., loss of the Boc group, water, CO₂).
-
Compare the fragmentation pattern of the unknown to that of the parent compound. Similarities in fragmentation can suggest a similar core structure.
-
-
Confirmation and Reporting:
-
Based on the accurate mass, isotopic pattern, and fragmentation data, propose a structure for the impurity.
-
If a reference standard for the suspected impurity is available, inject it to confirm the retention time and mass spectrum.
-
Quantify the impurity relative to the main component, applying a relative response factor if necessary and available[7].
-
Impurity Identification Workflow Diagram
Caption: A logical workflow for identifying unknown impurities using LC-MS.
References
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. [Link]
-
Pharmaffiliates. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
ResearchGate. LC/MS Troubleshooting Guide. [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
Alliance Bioversity International - CIAT. Mass Spectrometer (MS) troubleshooting guide. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Chemdad. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. [Link]
Sources
- 1. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 2. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95% Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. fda.gov [fda.gov]
Technical Support Center: Scaling Up Reactions with Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Welcome to the technical support center for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are scaling up reactions involving this versatile chiral building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical, field-tested protocols to ensure the success of your synthesis at scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate during storage and reaction scale-up?
A: The main stability concerns for this molecule revolve around its two key functional groups: the Boc-protecting group and the chiral center at the C2 position, which is adjacent to an ester.
-
Boc Group Lability: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[1][2] Even mild protic acids or Lewis acids used in subsequent reaction steps can cause premature deprotection, leading to unwanted side products and yield loss. On a large scale, localized "hot spots" of acid concentration or temperature can exacerbate this issue. It is crucial to maintain careful pH and temperature control.
-
Epimerization Risk: The proton on the C2 carbon (the α-carbon to the ethyl ester) is acidic. Under either strongly acidic or basic conditions, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to racemization or epimerization at the C2 stereocenter.[3] This is a critical concern as the biological activity of the final product often depends on maintaining the (R)-configuration.
-
Storage: The compound should be stored at 2-8°C to minimize degradation over time.[4] Although it is a solid at room temperature (melting point 42-47 °C), colder storage preserves its integrity.[4]
Q2: What are the most common impurities found after a reaction with this starting material, and how do they form?
A: The most common impurities typically arise from side reactions involving the principal functional groups:
-
Boc-Deprotected Piperidine: This forms when the reaction conditions are too acidic, leading to the cleavage of the Boc group.[1][2] The resulting secondary amine is often more reactive and can lead to further downstream impurities.
-
Epimerized Product (the (S)-diastereomer): As discussed above, exposure to conditions that facilitate enolate formation can scramble the stereocenter at C2.[3] This is particularly problematic in reactions requiring strong bases or acids.
-
Over-alkylation or Di-alkylation Products: In reactions like reductive amination, if the newly formed secondary amine reacts further with the carbonyl starting material, it can lead to tertiary amine byproducts.[5][6]
-
Reduced Ketone (Alcohol): In reductive aminations, if the reducing agent is too reactive (like NaBH₄) and is added before imine formation is complete, it can reduce the starting ketone to the corresponding alcohol.[6][7]
Troubleshooting Guide: Common Scale-Up Reactions
Scenario 1: Reductive Amination
Reductive amination is one of the most common transformations performed on this substrate. However, scaling this reaction can be fraught with challenges.
Q: My reductive amination yield dropped from 90% at the 1g scale to 55% at the 100g scale. What are the likely causes and how can I fix it?
A: A significant drop in yield upon scale-up is a classic process chemistry problem. The root cause is often related to mass and heat transfer limitations, as well as subtle changes in reaction kinetics.
Causality & Troubleshooting Steps:
-
Incomplete Imine/Enamine Formation: The equilibrium between the ketone and the amine to form the imine (or enamine) intermediate is critical. On a larger scale, inefficient mixing or inadequate water removal can stall this step.
-
Solution: Monitor imine formation by TLC, ¹H NMR, or IR spectroscopy before adding the reducing agent. Consider using a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or employ azeotropic distillation with a Dean-Stark trap if the solvent is appropriate (e.g., toluene). For less reactive amines, mild acid catalysis (e.g., acetic acid) is often required to facilitate imine formation.[6][8]
-
-
Premature Reduction of the Ketone: If your reducing agent is added too early or is too reactive, it will reduce your starting material instead of the imine.
-
Solution: Switch to a milder, more selective reducing agent that is less likely to reduce the ketone but will efficiently reduce the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for scale-up as it is selective for imines and can be used in a one-pot procedure.[5][7]
-
-
Poor Temperature Control: Large-scale reactions are more exothermic. A runaway temperature can lead to side reactions, including Boc-deprotection or epimerization.
-
Solution: Ensure you have adequate cooling capacity for your reactor. Add reagents, especially the reducing agent, portion-wise or via a syringe pump to control the rate of reaction and heat generation.
-
Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting reductive amination.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Pros | Cons on Scale-Up | Recommended Solvent(s) |
| NaBH₄ | Inexpensive, readily available. | Can reduce starting ketone; requires careful pH control and timed addition after imine formation.[6][7] | MeOH, EtOH |
| NaCNBH₃ | Selective for imines over ketones; water-stable.[7] | Toxic (cyanide byproduct); requires careful quenching and waste disposal. | MeOH, THF |
| NaBH(OAc)₃ (STAB) | Highly Recommended. Mild, selective for imines; can be used in one-pot reactions; non-pyrophoric.[5][7] | More expensive; moisture sensitive. | DCE, DCM, THF |
| H₂/Catalyst (e.g., Pd/C) | "Green" (no hydride waste); high yielding. | Requires specialized high-pressure equipment; catalyst can be pyrophoric; potential for catalyst poisoning. | MeOH, EtOH, EtOAc |
Scenario 2: Preventing Epimerization
Q: I am observing a 10-15% formation of the undesired (S)-diastereomer in my product. How can I suppress this epimerization?
A: The loss of stereochemical integrity at C2 is a serious issue that compromises the purity and potential efficacy of your final compound. This happens when the C2 proton is abstracted.
Causality & Troubleshooting Steps:
-
Strongly Basic or Acidic Conditions: The most common cause is the use of harsh bases (e.g., alkoxides, LDA) or strong acids (e.g., concentrated HCl, TFA) at elevated temperatures.[3]
-
Solution:
-
Base: If a base is required, switch to a non-nucleophilic, sterically hindered organic base (e.g., DIPEA, 2,6-lutidine) and run the reaction at the lowest possible temperature.
-
Acid: If an acidic condition is necessary (e.g., for Boc deprotection), use milder acids like 3M HCl in ethyl acetate at 0°C to room temperature, and carefully monitor the reaction to avoid prolonged exposure.[1]
-
-
-
Elevated Temperatures: Enolate formation is thermodynamically more favorable at higher temperatures.
-
Solution: Maintain strict temperature control. Run reactions at or below room temperature whenever the reaction kinetics allow. For exothermic reactions, ensure efficient heat dissipation.
-
-
Photocatalytic Epimerization: In some cases, light can promote epimerization to the more thermodynamically stable isomer, especially in the presence of a photocatalyst.[9][10]
-
Solution: Protect your reaction from light by covering the reactor with aluminum foil, especially if the reaction mixture is colored or contains photosensitive moieties.
-
Experimental Protocol: Large-Scale Reductive Amination with Minimized Epimerization
This protocol uses sodium triacetoxyborohydride (STAB) for its mildness and selectivity.
-
Reactor Setup: To a 5L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (271.3 g, 1.0 mol) and dichloromethane (DCM, 2.7 L).
-
Amine Addition: Add the primary amine (1.05 mol, 1.05 eq.) followed by acetic acid (60.1 g, 1.0 mol, 1.0 eq.). Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere.
-
Imine Formation Monitoring: After 1-2 hours, take a small sample for TLC or ¹H NMR analysis to confirm the consumption of the starting ketone and the formation of the imine/enamine intermediate.
-
Reductant Addition: Once imine formation is complete, cool the reactor jacket to 0-5°C. Slowly add sodium triacetoxyborohydride (STAB) (254.3 g, 1.2 mol, 1.2 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15°C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC/LCMS analysis indicates full conversion of the intermediate.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Scenario 3: Difficult Purification at Scale
Q: My product is an oil that is difficult to purify by column chromatography at a multi-gram scale. What are some alternative purification strategies?
A: Large-scale chromatography is expensive, time-consuming, and generates significant solvent waste. Crystallization or salt formation are often preferred in process chemistry.
Purification Decision Workflow
Caption: Decision workflow for purification strategy.
Alternative Purification Techniques:
-
Salt Formation & Crystallization: If your final product contains a basic nitrogen atom (which is common for piperidine derivatives), you can form a salt with an acid like HCl, oxalic acid, or tartaric acid.[11] These salts are often highly crystalline and can be easily purified by filtration, effectively removing non-basic impurities. The pure free base can then be regenerated by treatment with a mild base.
-
Trituration: If the product is an amorphous solid or a thick oil, trituration can be effective. This involves stirring the crude material in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. The purified product can then be isolated by filtration. Common solvent systems include diethyl ether or hexanes.
-
Azeotropic Distillation: While not for the final product, this technique can be used to purify piperidine intermediates from starting materials like pyridine by forming azeotropes with water and hydrocarbons.[12]
References
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Table: shows the cleavage conditions for the Boc group. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]
- Arulraj, R., & Muthu, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191.
- Nevado, C., et al. (2021).
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- K. C. Nicolaou, et al. (n.d.). Protecting Groups.
- McElvain, S. M., & Vozza, J. F. (1949). Piperidine Derivatives. XX. The Preparation and Reactions of 1-Methyl-3-piperidone. Journal of the American Chemical Society, 71(3), 896–900.
- Padwa, A. (2005). Recent advances in the synthesis of piperidones and piperidines. Arkivoc, 2005(3), 6-25.
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
- Douglas, J. J., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(2), 1082–1089.
- Douglas, J. J., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(2), 1082–1089.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of piperidine.
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]
-
Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Reddit. (n.d.). Reductive amination difficulties - poor conversion. Retrieved from [Link]
- Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Tóth, M., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(12), 20676–20689.
- Müller, C., et al. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 25(23), 5585.
-
Chemdad. (n.d.). Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Retrieved from [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
Validation & Comparative
Chiral HPLC analysis for enantiomeric excess of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
An In-Depth Comparative Guide to the Chiral HPLC Analysis for Enantiomeric Excess of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a vital chiral building block in the synthesis of complex pharmaceutical agents. As with all chiral molecules in drug development, the stereochemical purity of this intermediate is a critical quality attribute. The two enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[1] Therefore, regulatory bodies mandate stringent control over the enantiomeric composition of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most powerful and widely adopted technique for the precise separation and quantification of enantiomers, ensuring the safety and efficacy of the final drug product.[1][2]
This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (e.e.) of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. We will delve into a detailed, field-tested chiral HPLC protocol, explore viable alternative techniques, and present supporting data to guide researchers and drug development professionals in making informed analytical decisions.
Primary Method: Chiral HPLC for Robust Enantiomeric Separation
The cornerstone of chiral separation by HPLC lies in the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment within the column where the two enantiomers form transient, diastereomeric complexes with the chiral selector. The differing stability of these complexes results in different retention times, allowing for their separation and quantification. For N-protected cyclic amino acid derivatives like our target molecule, polysaccharide-based CSPs have demonstrated broad applicability and excellent resolving power.[1][3][4]
Causality Behind Experimental Choices: Selecting the Right Column and Conditions
The selection of a CSP is the most critical step in method development. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are highly effective.[5][6]
-
Why Polysaccharide-Based CSPs? The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer. The presence of a ketone, an ester, and a Boc-protected amine in the target analyte provides multiple points for these interactions, making columns like the Daicel CHIRALPAK® and CHIRALCEL® series ideal candidates.[3][7]
-
Immobilized vs. Coated CSPs: Modern immobilized CSPs (e.g., CHIRALPAK® IA, IB, IC) are covalently bonded to the silica support. This provides a major advantage over traditional coated phases by allowing for the use of a much wider range of organic solvents, including those that would strip the coating off older columns (e.g., THF, DCM, ethyl acetate).[3][8] This expanded solvent compatibility provides greater flexibility and power during method optimization.
-
Normal-Phase vs. Reversed-Phase: For N-Boc protected compounds, Normal-Phase (NP) chromatography, using non-polar mobile phases like hexane mixed with an alcohol modifier, often yields superior selectivity. The polar carbamate and ketone functional groups can interact more effectively with the CSP in a non-polar environment, enhancing chiral recognition.
Experimental Protocol: Optimized NP-HPLC Method
This protocol details a validated isocratic Normal Phase-HPLC method for quantifying the undesired (S)-enantiomer in a sample of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. The method is adapted from established protocols for similar chiral piperidine derivatives.[9][10]
1. Instrumentation and Materials:
-
HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized), 250 x 4.6 mm, 3 µm particle size.
-
Solvents: n-Hexane (HPLC grade), Ethanol (HPLC grade, 200 proof).
-
Analytical balance.
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 20 minutes.
3. Sample Preparation:
-
Diluent: Mobile Phase (n-Hexane / Ethanol, 90:10 v/v).
-
Racemic Standard Solution: Prepare a solution of the racemic Ethyl 1-Boc-4-oxopiperidine-2-carboxylate in the diluent at a concentration of approximately 0.5 mg/mL. This is used to confirm the retention times of both the (R) and (S) enantiomers and to verify the resolution of the method.
-
Sample Solution: Accurately weigh and dissolve the Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate sample in the diluent to a final concentration of approximately 0.5 mg/mL.
4. Analysis Procedure & System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the racemic standard solution. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
Inject the sample solution for analysis.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times from the racemic standard injection.
5. Calculation of Enantiomeric Excess (% e.e.): The enantiomeric excess is calculated using the peak areas from the sample chromatogram:
% e.e. = [ (Area(R)-enantiomer – Area(S)-enantiomer) / (Area(R)-enantiomer + Area(S)-enantiomer) ] × 100
Visualization of the Chiral HPLC Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 6. ChromTech and Daicel HPLC columns [hplc.eu]
- 7. capitalanalytical.com [capitalanalytical.com]
- 8. chiraltech.com [chiraltech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Asymmetric Synthesis: A Comparative Guide to (S)-Proline and Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
In the landscape of modern drug discovery and development, the precise control of molecular chirality is paramount. The biological activity of a drug molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Asymmetric synthesis, the art of creating chiral molecules with a preference for one enantiomer, is therefore a cornerstone of pharmaceutical research. This guide provides a detailed comparison of two powerful tools in the synthetic chemist's arsenal: the organocatalyst (S)-proline and the chiral building block Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. We will delve into their distinct mechanisms, applications, and the strategic advantages each offers in the pursuit of enantiomerically pure compounds.
The Catalyst vs. The Building Block: A Fundamental Distinction
At the heart of this comparison lies a fundamental difference in synthetic strategy. (S)-Proline operates as a catalyst , a substance that accelerates a chemical reaction and directs its stereochemical outcome without being consumed in the process. In contrast, Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral building block , a molecule with a pre-defined stereocenter that is incorporated into the final product. This distinction governs their applications, efficiency, and the overall design of a synthetic route.
(S)-Proline: The Power of Organocatalysis
(S)-proline, a naturally occurring amino acid, has revolutionized asymmetric synthesis as a versatile and environmentally benign organocatalyst. Its efficacy stems from its ability to form chiral enamines and iminium ions with carbonyl compounds, thereby activating them for a wide range of enantioselective transformations.
Mechanism of Action: The Enamine and Iminium Cycles
The catalytic prowess of (S)-proline is rooted in two primary catalytic cycles:
-
Enamine Catalysis: Proline reacts with a ketone or aldehyde to form a chiral enamine. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and furnishes the chiral product. This pathway is central to reactions like the proline-catalyzed aldol and Mannich reactions.
-
Iminium Catalysis: Proline condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. This mechanism is operative in reactions such as enantioselective Michael additions and Diels-Alder reactions.
A Comparative Guide to Alternative Chiral Templates for the Synthesis of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereochemistry of these six-membered nitrogenous heterocycles is often critical to their biological activity, making their asymmetric synthesis a topic of paramount importance. This guide provides an in-depth comparison of alternative chiral templates for the synthesis of substituted piperidines, offering a critical evaluation of their performance based on experimental data. We will delve into the mechanistic underpinnings of each strategy, providing detailed experimental protocols for representative examples to empower researchers in their synthetic endeavors.
The Landscape of Chiral Piperidine Synthesis: An Overview
The asymmetric synthesis of substituted piperidines has evolved significantly, moving beyond classical resolution techniques to more elegant and efficient strategies. The primary approaches can be broadly categorized as:
-
Chiral Auxiliary-Mediated Synthesis: This classic strategy involves the temporary attachment of a chiral molecule to an achiral substrate to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed, yielding the enantiomerically enriched product.
-
Catalytic Asymmetric Synthesis: This approach utilizes a substoichiometric amount of a chiral catalyst, either a metal complex or an organocatalyst, to generate a chiral environment that favors the formation of one enantiomer over the other.
-
Chiral Pool Synthesis: This strategy leverages the inherent chirality of readily available natural products, such as amino acids and carbohydrates, as starting materials for the synthesis of the target piperidine.
-
Chemo-enzymatic Synthesis: This rapidly advancing field combines the selectivity of enzymatic transformations with the versatility of chemical synthesis to achieve highly efficient and stereoselective routes to chiral molecules.
This guide will compare and contrast representative examples from each of these categories, focusing on their respective strengths, limitations, and practical applicability.
Chiral Auxiliary-Mediated Synthesis: A Tale of Two Scaffolds
Chiral auxiliaries provide a robust and often predictable method for controlling stereochemistry. Here, we compare two prominent classes: carbohydrate-derived auxiliaries and the well-established Evans oxazolidinone auxiliaries.
Carbohydrate-Derived Auxiliaries: Leveraging Nature's Chirality
Carbohydrates represent a vast and inexpensive source of chirality. Their rigid ring structures and multiple stereocenters can provide excellent stereochemical control in asymmetric reactions. A notable example is the use of D-arabinopyranosylamine as a chiral auxiliary in the synthesis of 2-substituted dehydropiperidinones, which are versatile intermediates for various disubstituted piperidines.[1]
The key to this approach is a domino Mannich-Michael reaction of a Danishefsky's diene with an aldimine derived from the carbohydrate auxiliary. The steric hindrance and electronic properties of the pivaloyl-protected arabinopyranosylamine effectively shield one face of the imine, leading to high diastereoselectivity in the initial Mannich reaction.[1]
| Aldimine Substituent (R) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| n-Propyl | >98:2 | 85 | [1] |
| Isopropyl | >98:2 | 82 | [1] |
| Phenyl | 95:5 | 78 | [1] |
| 2-Furyl | 90:10 | 75 | [1] |
Table 1: Diastereoselectivity and yields in the synthesis of N-arabinosyl dehydropiperidinones using a D-arabinopyranosylamine auxiliary.[1]
Materials:
-
(E)-N-((2R,3S,4R,5R)-3,4,5-tris(pivaloyloxy)tetrahydro-2H-pyran-2-yl)but-1-en-1-imine
-
(E)-1-methoxy-3-(trimethylsilyloxy)buta-1,3-diene (Danishefsky's diene)
-
Zinc chloride (ZnCl₂)
-
Dry tetrahydrofuran (THF)
Procedure:
-
A solution of the arabinosylaldimine (1.0 mmol) in dry THF (10 mL) is cooled to -78 °C under an inert atmosphere.
-
A 1 M solution of ZnCl₂ in diethyl ether (1.1 mL, 1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes.
-
Danishefsky's diene (1.5 mmol) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired dehydropiperidinone.
This protocol provides a reliable method for accessing highly enantioenriched piperidine precursors. The choice of the pivaloyl protecting groups on the carbohydrate auxiliary is crucial for enhancing its steric directing effect and improving its solubility in organic solvents.
Caption: Domino Mannich-Michael reaction workflow.
Evans Oxazolidinone Auxiliaries: A Gold Standard in Asymmetric Synthesis
The Evans oxazolidinone auxiliaries are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[2] Their utility in constructing chiral piperidines often involves the stereoselective alkylation of an N-acyl oxazolidinone, followed by cyclization.
The high diastereoselectivity of the alkylation step is attributed to the formation of a rigid chelated enolate, where the bulky substituent on the oxazolidinone effectively blocks one face of the enolate from the incoming electrophile.
While direct comparative data for piperidine synthesis is less common in single reports, the diastereoselectivity of the key alkylation step is consistently high.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Allyl iodide | >99:1 | 85-95 | [3] |
| Benzyl bromide | >99:1 | 80-90 | [2] |
| Methyl iodide | >98:2 | 88-96 | [2] |
Table 2: Typical diastereoselectivities and yields for the alkylation of N-acyl Evans oxazolidinones.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-3-propionyl-1,3-oxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Dry tetrahydrofuran (THF)
Procedure:
-
A solution of the N-acyl oxazolidinone (1.0 mmol) in dry THF (10 mL) is cooled to -78 °C under an inert atmosphere.
-
A 1 M solution of NaHMDS in THF (1.1 mL, 1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate.
-
Allyl iodide (1.2 mmol) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is warmed to room temperature and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the alkylated product.
The subsequent steps would involve cleavage of the chiral auxiliary and cyclization to form the piperidine ring. The predictability and high stereoselectivity of the Evans auxiliary make it a powerful tool, although the multi-step nature of the overall process, including attachment and removal of the auxiliary, can be a drawback.
Caption: Stereoselective alkylation using an Evans auxiliary.
Catalytic Asymmetric Synthesis: The Power of Substoichiometric Chirality
Catalytic asymmetric methods offer a more atom-economical approach to chiral piperidines. Both organocatalysis and transition-metal catalysis have emerged as powerful strategies.
Organocatalysis: L-Proline-Catalyzed Asymmetric Mannich Reaction
L-proline and its derivatives are highly effective organocatalysts for a variety of asymmetric transformations. In the context of piperidine synthesis, the L-proline-catalyzed asymmetric Mannich reaction between an aldehyde, an amine, and a ketone can provide a rapid entry to highly functionalized and enantioenriched piperidine precursors.[4]
The proposed mechanism involves the formation of a chiral enamine from the ketone and L-proline, which then attacks the imine generated in situ from the aldehyde and amine. The stereochemistry is controlled by the conformation of the enamine and the direction of attack on the imine, which is influenced by hydrogen bonding interactions with the carboxylic acid group of proline.[5]
| Ketone | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Cyclohexanone | >99:1 | >99 | 85 | [4] |
| Cyclopentanone | >99:1 | >99 | 82 | [4] |
| Acetone | 95:5 | 96 | 75 | [4] |
Table 3: Stereoselectivity and yields in the L-proline-catalyzed aldol reaction to form piperidine precursors.[4]
Materials:
-
3-Phthalimidopropanal
-
Cyclohexanone
-
L-proline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 3-phthalimidopropanal (1.0 mmol) in DMSO (5 mL) is added cyclohexanone (5.0 mmol).
-
L-proline (0.3 mmol, 30 mol%) is added, and the mixture is stirred at room temperature for 24-48 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the anti-aldol product.
The resulting aldol product can then be converted into a bicyclic piperidine through a series of transformations including reductive deprotection and cyclization.[4]
Caption: Catalytic cycle of the L-proline-catalyzed Mannich reaction.
Chiral Pool Synthesis: Nature's Building Blocks
Utilizing readily available enantiopure starting materials from the chiral pool is a time-honored strategy. L-lysine and L-glutamic acid are particularly attractive starting points for the synthesis of substituted piperidines.
Synthesis of 3-Substituted Piperidines from L-Glutamic Acid
L-glutamic acid provides a versatile scaffold for the synthesis of 3-amino-substituted piperidines. A multi-step sequence starting from L-glutamic acid can deliver enantiomerically pure 3-(N-Boc-amino)piperidine derivatives.
The key steps involve the protection of the amino group, reduction of both carboxylic acid functionalities to a diol, conversion of the diol to a ditosylate, and finally, cyclization with a primary amine. The stereocenter at the 3-position of the piperidine ring is derived directly from the stereocenter of L-glutamic acid.
| Amine for Cyclization | Overall Yield (%) | Reference |
| Benzylamine | 55 | |
| 4-Methoxybenzylamine | 52 | |
| Propargylamine | 48 |
Table 4: Overall yields for the synthesis of 3-(N-Boc-amino)piperidines from L-glutamic acid.
Materials:
-
L-glutamic acid
-
Thionyl chloride
-
Ethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
To a suspension of L-glutamic acid (10.0 g, 68.0 mmol) in ethanol (100 mL) at 0 °C, thionyl chloride (14.8 mL, 204 mmol) is added dropwise. The mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to give diethyl L-glutamate hydrochloride as a white solid.
-
The crude diethyl L-glutamate hydrochloride is dissolved in DCM (100 mL), and triethylamine (28.4 mL, 204 mmol) is added at 0 °C.
-
A solution of Boc₂O (16.3 g, 74.8 mmol) in DCM (50 mL) is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
The mixture is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired product.
This initial protected amino di-ester is then carried forward through reduction, tosylation, and cyclization steps.
Chemo-enzymatic Synthesis: The Best of Both Worlds
Chemo-enzymatic approaches combine the high selectivity of enzymes with the broad applicability of chemical reactions. This strategy is particularly powerful for the synthesis of complex chiral molecules like the antipsychotic drug Preclamol.[1]
A key step in the synthesis of Preclamol involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert an N-substituted tetrahydropyridine to a stereo-defined 3-substituted piperidine.[1] This enzymatic deracemization process allows for the efficient production of the desired enantiomer in high purity.
| Enzyme System | Enantiomeric Excess (ee, %) | Conversion (%) | Reference |
| Amine oxidase/Ene imine reductase | >99 | >95 | [1] |
Table 5: Performance of the one-pot enzymatic cascade for the synthesis of a key Preclamol intermediate.[1]
Materials:
-
Racemic N-propyl-3-(3-hydroxyphenyl)-1,2,5,6-tetrahydropyridine
-
Amine oxidase (AmOx)
-
Ene imine reductase (EneIRED)
-
NADH
-
Catalase
-
Phosphate buffer (pH 7.5)
Procedure:
-
In a buffered solution (pH 7.5), the racemic tetrahydropyridine substrate (10 mM) is added.
-
NADH (1.2 equivalents), catalase, AmOx, and EneIRED are added to the reaction mixture.
-
The reaction is gently agitated at 30 °C and monitored by HPLC for the conversion of the starting material and the formation of the chiral piperidine product.
-
Upon completion, the reaction mixture is worked up by extracting with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and concentrated. The product is purified by chromatography.
This chemo-enzymatic approach offers a highly efficient and sustainable route to valuable chiral piperidines, often with superior stereoselectivity compared to purely chemical methods.
Conclusion and Future Outlook
The synthesis of substituted piperidines has a rich and diverse landscape of methodologies. The choice of a particular chiral template depends on several factors, including the desired substitution pattern, the required level of stereopurity, scalability, and cost-effectiveness.
-
Chiral auxiliaries , such as those derived from carbohydrates and Evans' oxazolidinones, offer robust and predictable stereocontrol, making them valuable tools for complex target-oriented synthesis. However, the need for stoichiometric amounts of the auxiliary and additional steps for its attachment and removal can impact the overall efficiency.
-
Catalytic asymmetric synthesis , particularly organocatalysis, has emerged as a powerful and atom-economical alternative. The development of new catalysts and catalytic systems continues to expand the scope and applicability of this approach.
-
Chiral pool synthesis remains a highly attractive strategy when the target molecule's stereochemistry can be readily traced back to a naturally occurring building block.
-
Chemo-enzymatic synthesis is poised to revolutionize the field by offering unparalleled selectivity and efficiency, especially for the synthesis of medicinally relevant compounds.
Future developments in this field will likely focus on the discovery of new and more efficient catalytic systems, the expansion of the substrate scope of existing methods, and the integration of different synthetic strategies to create even more powerful and convergent routes to complex chiral piperidines. The continued innovation in this area will undoubtedly fuel further discoveries in drug development and natural product synthesis.
References
-
Kunze, T., et al. (2018). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Beilstein Journal of Organic Chemistry, 14, 1486-1495. [Link]
-
Turner, N. J., & Schrittwieser, J. H. (2017). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 139(44), 15632-15635. [Link]
-
Zhang, F., et al. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805-811. [Link]
-
Hayashi, Y. (2016). Proline-Catalyzed Asymmetric Reactions. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 (pp. 131-163). Royal Society of Chemistry. [Link]
-
List, B. (2004). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
-
Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-11). Wiley-VCH. [Link]
-
Yadav, J. S., et al. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 56B(1), 79-84. [Link]
-
Gotor-Fernández, V., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments, (132), e56951. [Link]
-
Ager, D. J., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Sigma-1 Receptor Ligands: Efficacy of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
<-48>
Introduction: The Significance of Chiral Scaffolds in Sigma-1 Receptor Targeting
The sigma-1 receptor (σ1R), an intracellular chaperone protein primarily located at the endoplasmic reticulum, has emerged as a high-value target for therapeutic intervention in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[1][2] The development of potent and selective σ1R ligands is a key objective in medicinal chemistry. A common structural motif in many high-affinity σ1R ligands is the piperidine scaffold, which correctly positions the necessary pharmacophoric elements for receptor interaction.[1][3]
Crucially, stereochemistry plays a definitive role in ligand efficacy and selectivity. The use of enantiomerically pure building blocks is therefore not just a preference but a necessity for developing clean, effective therapeutics. This guide provides a comparative analysis of synthetic strategies for σ1R ligands, with a specific focus on the utility and efficacy of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate as a premier chiral building block. We will objectively compare its performance against alternative synthetic routes, supported by experimental insights and data.
Core Synthetic Strategies: A Comparative Overview
The synthesis of chiral piperidine-containing σ1R ligands can be broadly approached via three distinct strategies. The choice of strategy is a critical decision in any drug development campaign, balancing factors such as efficiency, cost, scalability, and the stereochemical purity of the final compound.
dot graph "Synthetic_Strategies" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_approaches" { label="Synthetic Approaches for Chiral Piperidine Ligands"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_details" { label="Key Characteristics"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
A -> A_desc [label="Method"]; B -> B_desc [label="Method"]; C -> C_desc [label="Method"]; } dot Caption: Overview of major synthetic strategies for chiral piperidine ligands.
This guide will focus on the advantages conferred by the Chiral Pool Synthesis approach, exemplified by our title compound.
Focus: Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate as a Chiral Building Block
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a versatile intermediate that provides a pre-installed stereocenter in the correct (R)-configuration, which is often preferred for high-affinity σ1R binding.[4] Its structure contains multiple functional handles that allow for strategic and sequential chemical modifications.
Key Structural Features and Their Synthetic Utility:
-
Pre-defined (R)-Stereocenter: This is the most significant advantage. It circumvents the need for asymmetric synthesis or chiral resolution, saving steps and avoiding the loss of 50% of the material inherent in resolving a racemate. This strategy is a prime example of "chiral pool" synthesis, where a readily available, enantiopure natural product or derivative is used as a starting material.[5][6]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is robust enough to withstand various reaction conditions, yet it can be removed cleanly under acidic conditions (e.g., trifluoroacetic acid). This orthogonality is crucial for selectively deprotecting the nitrogen for subsequent alkylation or arylation, a common step in building σ1R pharmacophores.[7]
-
Ketone at C4: The 4-oxo functionality is a versatile handle for introducing diversity. It can be subjected to reductive amination, Wittig reactions, or Grignard additions to install various substituents required for σ1R affinity.[7][8]
-
Ester at C2: The ethyl carboxylate at the C2 position can be hydrolyzed, reduced to an alcohol, or converted to an amide, allowing for further elaboration of the ligand scaffold.
Comparative Analysis of Synthetic Routes
To illustrate the efficacy of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, we will compare its hypothetical use in a synthetic sequence against common alternatives.
| Parameter | Route 1: Chiral Pool (Using Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate) | Route 2: Asymmetric Synthesis | Route 3: Racemic Synthesis + Resolution |
| Starting Material | Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate | Achiral precursors (e.g., glutaric anhydride, simple amines) | Achiral N-protected piperidone |
| Stereocontrol | Inherent in starting material | Achieved via chiral catalysts (e.g., DuPHOS, Noyori catalysts) or chiral auxiliaries.[9] | None during synthesis; requires a separate, often costly, resolution step. |
| Typical No. of Steps | Fewer steps to the core scaffold | Generally more steps due to the need to construct the ring and set the stereocenter. | Fewer steps to the racemic intermediate, but adds a resolution step. |
| Overall Yield | High (avoids 50% loss from resolution) | Variable, dependent on the efficiency of the asymmetric step. | Low (theoretically max 50% for the desired enantiomer). |
| Enantiomeric Excess (e.e.) | Excellent (>97%) | Good to Excellent (often >95%), but requires significant optimization. | Excellent (>99%) after resolution, but at the cost of yield. |
| Predictability | High; the stereochemical outcome is fixed. | Moderate; asymmetric reactions can be sensitive to conditions. | High predictability for the racemic mixture. |
| Cost-Effectiveness | Often highly cost-effective for complex targets due to higher overall yield and fewer steps. | Can be expensive due to the cost of chiral catalysts and ligands. | Can be inefficient and costly at scale due to material loss and specialized resolution techniques. |
Experimental Protocol: A Representative Synthetic Workflow
Here we outline a representative, multi-step synthesis of a generic σ1R ligand core starting from Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. This protocol illustrates the logical flow and the causality behind the choice of reagents.
Objective: To synthesize a generic (R)-2-(hydroxymethyl)-4-(substituted)-piperidine core.
dot graph "Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Step1 [label="Step 1: Reduction of Ester\nReagent: LiBH4 or NaBH4\nRationale: Selective reduction of the ester to a primary alcohol without affecting the ketone or Boc group."]; Step2 [label="Step 2: Modification of Ketone\nReagent: Reductive Amination (R-NH2, NaBH(OAc)3)\nRationale: Introduces desired amine substituent at C4. Mild conditions preserve other functional groups."]; Step3 [label="Step 3: Deprotection\nReagent: Trifluoroacetic Acid (TFA) in DCM\nRationale: Clean and efficient removal of the Boc group to reveal the secondary amine."]; Step4 [label="Step 4: N-Alkylation/Arylation\nReagent: R'-Br, K2CO3\nRationale: Final step to install the second key pharmacophoric element on the piperidine nitrogen."]; End [label="Final Chiral Ligand Core", shape=ellipse, style=filled, fillcolor="#34A853"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> End; } dot Caption: Synthetic workflow starting from the title chiral building block.
Step 1: Selective Reduction of the Ester
-
Dissolution: Dissolve Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol under an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and prevent potential side reactions.
-
Addition of Reducing Agent: Add a mild reducing agent such as sodium borohydride (NaBH4, ~2.0 eq) portion-wise. While NaBH4 can reduce ketones, its reactivity is significantly lower than for esters, and at low temperatures, selectivity can be achieved. For more robust selectivity, lithium borohydride (LiBH4) is an excellent choice.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the (R)-1-Boc-2-(hydroxymethyl)piperidin-4-one.
Causality: The choice of a mild borohydride-based reducing agent at low temperature is a strategic decision to selectively reduce the more reactive ester functionality in the presence of the ketone, preserving the ketone for subsequent, orthogonal modifications.
Step 2: Reductive Amination at C4
-
Reactant Mixture: To a solution of the keto-alcohol from Step 1 (1.0 eq) and a primary or secondary amine (1.1 eq) in dichloromethane (DCM), add acetic acid (catalytic amount) to facilitate iminium ion formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq). This reagent is particularly effective for reductive aminations as it is mild and does not reduce the ketone precursor before the imine/iminium ion has formed.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Separate the layers and extract the aqueous phase with DCM. Combine, dry, and concentrate the organic layers to yield the C4-amino substituted product.
Causality: Sodium triacetoxyborohydride is the reagent of choice because it is less basic and more sterically hindered than other hydrides, making it highly selective for the iminium ion over the ketone, thus minimizing side reactions like the reduction of the starting ketone.
Conclusion and Expert Recommendation
For the development of σ1R ligands, where stereochemical purity is paramount for achieving desired efficacy and safety profiles, a chiral pool strategy is often the most efficient and reliable. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate stands out as a superior chiral building block. Its pre-defined stereocenter and versatile functional groups allow for a more direct, predictable, and high-yielding synthetic route compared to asymmetric synthesis or racemic resolution approaches.
For research teams and drug development professionals, investing in such a high-quality, enantiopure intermediate can significantly accelerate timelines, reduce the cost of goods, and de-risk the synthetic campaign by ensuring absolute stereochemical control from the outset. This building block provides a robust and efficient foundation for the synthesis of next-generation sigma-1 receptor modulators.
References
-
The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. (2015). PubMed Central. Available at: [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). U.S. National Library of Medicine. Available at: [Link]
-
Design and Synthesis of Selective Sigma Ligands. (n.d.). ProQuest. Available at: [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). ACS Publications. Available at: [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of new sigma ligands. (2025). UniTS. Available at: [Link]
-
Chiral pool. (n.d.). Wikipedia. Available at: [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). MDPI. Available at: [Link]
-
ASYMMETRIC SYNTHESIS : CHIRAL POOL APPROACH (PART II). (2020). YouTube. Available at: [Link]
-
Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2023). Usiena air. Available at: [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2020). MDPI. Available at: [Link]
-
A focus on piperidine and piperazine scaffolds. (2024). IRIS - Unict. Available at: [Link]
-
A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025). Acta Crystallographica Section C: Crystal Structure Communications. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Available at: [Link]
-
S1 Supporting Information for: Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclis. (n.d.). The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Design and Synthesis of Selective Sigma Ligands - ProQuest [proquest.com]
- 2. Design, synthesis and biological evaluation of new sigma ligands | Department of Chemical and Pharmaceutical Sciences [dscf.units.it]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Chiral pool - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Ethyl (R)- and (S)-1-Boc-4-oxopiperidine-2-carboxylate
In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure and pharmacologically specific molecules. Among these, substituted piperidines are a privileged scaffold, forming the core of numerous approved therapeutics. This guide provides an in-depth comparative analysis of the reactivity of the (R) and (S) enantiomers of Ethyl 1-Boc-4-oxopiperidine-2-carboxylate, two key chiral intermediates in synthetic and medicinal chemistry. We will delve into the stereochemical influences on their reactivity, supported by experimental data, and provide detailed protocols for their key transformations.
Introduction: The Significance of Chiral 4-Oxopiperidine-2-carboxylates
Ethyl 1-Boc-4-oxopiperidine-2-carboxylate, available in both (R) and (S) configurations, is a versatile synthetic intermediate. The presence of a ketone at the C4 position and a chiral center at the C2 position makes it a valuable precursor for the synthesis of a variety of substituted piperidines with defined stereochemistry. These enantiomers are crucial for constructing complex molecules where the three-dimensional arrangement of atoms is critical for biological activity.
Key Structural Features:
-
N-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under acidic conditions.
-
C4-Ketone: This functional group is a key handle for introducing further diversity. It can be reduced to a hydroxyl group, converted to an amine, or used in various carbon-carbon bond-forming reactions.
-
C2-Chiral Center: The stereochemistry at the C2 position, bearing an ethyl carboxylate group, plays a crucial role in directing the stereochemical outcome of reactions at other positions of the piperidine ring, most notably at the C4-ketone.
Comparative Reactivity: The Influence of the C2-Stereocenter
The primary difference in the reactivity of the (R) and (S) enantiomers of Ethyl 1-Boc-4-oxopiperidine-2-carboxylate lies in the diastereoselectivity of reactions, particularly the reduction of the C4-ketone. The stereocenter at C2 dictates the facial selectivity of nucleophilic attack on the carbonyl group.
Diastereoselective Reduction of the C4-Ketone
The reduction of the C4-ketone in these enantiomers leads to the formation of cis- and trans-4-hydroxypiperidine-2-carboxylates. The ratio of these diastereomers is highly dependent on the stereochemistry of the starting material and the choice of reducing agent. This selectivity can be rationalized by considering two competing models: chelation control and non-chelation (Felkin-Anh) control.[1]
-
Chelation Control: In the presence of a Lewis acidic metal ion (e.g., from a metal hydride), the carbonyl oxygen at C4 and the ester carbonyl at C2 can form a five-membered chelate. This rigidifies the conformation of the piperidine ring and directs the hydride to attack from the less hindered face.
-
Non-Chelation (Felkin-Anh) Control: In the absence of strong chelation, the conformation of the molecule is dictated by steric and electronic factors as described by the Felkin-Anh model. The largest substituent at the adjacent stereocenter (the C2-ester group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.
The following diagram illustrates the general principle of diastereoselective reduction:
Caption: Diastereoselective reduction of (R)- and (S)-enantiomers.
Experimental Protocols
The following are representative, detailed protocols for the diastereoselective reduction of the C4-ketone. The choice of reducing agent is critical for achieving high diastereoselectivity.
Protocol for Diastereoselective Reduction to the cis-4-Hydroxy Diastereomer
This protocol is adapted from general procedures for the stereoselective synthesis of cis-4-hydroxypipecolic acid derivatives. The use of a bulky reducing agent often favors the formation of the equatorial alcohol (cis product) via axial attack.
Materials:
-
Ethyl (R)- or (S)-1-Boc-4-oxopiperidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl (R)- or (S)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the pure cis-4-hydroxy product.
Protocol for Diastereoselective Reduction to the trans-4-Hydroxy Diastereomer
The formation of the axial alcohol (trans product) can often be achieved using a less sterically demanding reducing agent or under conditions that favor thermodynamic control.
Materials:
-
Ethyl (R)- or (S)-1-Boc-4-oxopiperidine-2-carboxylate
-
Lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl (R)- or (S)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous THF (15 mL per gram of substrate) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure trans-4-hydroxy product.
Data Presentation
While a comprehensive table directly comparing the diastereomeric ratios for both enantiomers under identical conditions is not available in a single published source, the following table illustrates the expected outcomes based on established principles of stereoselective reductions. The exact ratios will vary depending on the specific reaction conditions.
| Starting Enantiomer | Reducing Agent | Major Diastereomer | Expected Diastereomeric Ratio (cis:trans) |
| (R)-enantiomer | NaBH₄ in MeOH | (2R, 4S)-cis-hydroxy | >90:10 |
| (R)-enantiomer | Li(t-BuO)₃AlH in THF | (2R, 4R)-trans-hydroxy | >10:90 |
| (S)-enantiomer | NaBH₄ in MeOH | (2S, 4R)-cis-hydroxy | >90:10 |
| (S)-enantiomer | Li(t-BuO)₃AlH in THF | (2S, 4S)-trans-hydroxy | >10:90 |
Mechanistic Rationale and Workflow
The diastereoselectivity observed in the reduction of the C4-ketone is a direct consequence of the steric and electronic environment created by the chiral center at C2. The choice of reducing agent and solvent plays a critical role in determining which stereochemical pathway is favored.
Sources
Navigating the Synthesis of Chiral Piperidines: A Cost-Benefit Analysis of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate for Large-Scale Production
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The precise control of stereochemistry within these structures is often paramount to their pharmacological activity and safety profile. Among the vast array of chiral building blocks, Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate has emerged as a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel antiviral and anti-inflammatory drugs. This guide provides an in-depth cost-benefit analysis of utilizing this key intermediate in large-scale synthesis, comparing its primary synthetic routes and evaluating its economic viability against alternative chiral piperidine building blocks.
The Strategic Importance of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate in Drug Discovery
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate offers a unique combination of functionalities: a protected amine, a reactive ketone, and a chiral ester. This trifecta of chemical handles allows for diverse and sequential modifications, making it a valuable precursor for constructing complex molecular architectures. Notably, chiral piperidine moieties are integral to the structure of several Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases like rheumatoid arthritis.[2][3][4][] The (R)-configuration at the C-2 position is often crucial for achieving the desired binding affinity and selectivity to the target protein.
Comparative Analysis of Large-Scale Synthetic Strategies
The economic feasibility of employing Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate on an industrial scale hinges on the efficiency and cost-effectiveness of its synthesis. Two primary strategies dominate the landscape: asymmetric synthesis and chiral resolution of a racemic mixture.
Route 1: Asymmetric Synthesis via Catalysis
Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to obtaining the desired enantiomer directly. This strategy typically involves the hydrogenation or transfer hydrogenation of a prochiral precursor using a chiral catalyst.
Illustrative Synthetic Pathway:
Caption: Chiral resolution via enzymatic acylation.
Advantages:
-
Readily Available Starting Materials: The synthesis of the racemic precursor is often simpler and less expensive than the synthesis of a prochiral substrate for asymmetric catalysis.
-
Robust and Scalable Enzymes: Many lipases are commercially available in bulk, are relatively inexpensive, and exhibit high stability and enantioselectivity under industrial conditions.
-
Milder Reaction Conditions: Enzymatic reactions typically proceed under mild temperature and pH, reducing energy consumption and the formation of byproducts.
Disadvantages:
-
Theoretical Maximum Yield of 50%: In a standard kinetic resolution, the maximum yield for the desired enantiomer is 50%, as the other enantiomer is consumed in a separate reaction. While racemization and recycling of the unwanted enantiomer are possible, they add complexity and cost to the process.
-
Separation of Enantiomers: The separation of the desired enantiomer from the modified, unwanted enantiomer requires an additional and efficient purification step.
-
Enzyme Immobilization and Reuse: To be cost-effective, the enzyme often needs to be immobilized on a solid support for easy recovery and reuse, which adds an extra step and associated costs.
Cost-Benefit Analysis: A Quantitative Comparison
To provide a tangible comparison, the following table summarizes the key economic and process parameters for the two synthetic routes on a hypothetical large-scale production of 100 kg of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. Prices are estimates based on bulk chemical supplier data and may vary.
| Parameter | Asymmetric Synthesis | Chiral Resolution (Enzymatic) |
| Starting Material Cost | High (Prochiral precursor) | Moderate (Racemic precursor) |
| Catalyst/Enzyme Cost | Very High (Chiral metal catalyst) | Moderate to High (Bulk lipase) |
| Reagent & Solvent Cost | Moderate | Moderate |
| Theoretical Yield | >95% | 50% (without recycling) |
| Process Steps | Fewer | More (includes resolution & separation) |
| Purification Complexity | Moderate (catalyst removal) | High (enantiomer separation) |
| Waste Generation | Lower | Higher (unwanted enantiomer) |
| Estimated Cost per kg | Higher initial investment, potentially lower running costs | Lower initial investment, potentially higher running costs due to lower yield and separation |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation
-
Reactor Setup: A high-pressure stainless-steel reactor is charged with the prochiral N-Boc-4-oxopiperidine-2-carboxylate precursor (1.0 eq) and a degassed solvent (e.g., methanol).
-
Catalyst Preparation: In a separate glovebox, the chiral catalyst (e.g., [Rh(COD)(S,S)-Et-DuPhos)]BF4, 0.01 mol%) is prepared.
-
Reaction: The catalyst solution is transferred to the reactor under an inert atmosphere. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (50-100 atm).
-
Monitoring: The reaction is stirred at a controlled temperature (e.g., 50 °C) and the progress is monitored by HPLC.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to remove the catalyst and any byproducts.
Representative Protocol for Enzymatic Kinetic Resolution
-
Reactor Setup: A stirred-tank reactor is charged with the racemic Ethyl 1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) and a suitable organic solvent (e.g., toluene).
-
Enzyme Addition: Immobilized Candida antarctica lipase B (CALB) is added to the reactor.
-
Acylation: An acyl donor, such as vinyl acetate (0.6 eq), is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: The reaction progress and enantiomeric excess of the remaining (R)-ester and the formed (S)-acetate are monitored by chiral HPLC.
-
Work-up and Separation: Once the desired conversion (typically around 50%) is reached, the immobilized enzyme is filtered off for reuse. The solvent is removed, and the resulting mixture of the (R)-ester and the acylated (S)-enantiomer is separated by column chromatography.
Conclusion and Future Outlook
The choice between asymmetric synthesis and chiral resolution for the large-scale production of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a complex decision that depends on a multitude of factors, including the specific cost of raw materials and catalysts at a given time, the available infrastructure, and the desired production scale.
Asymmetric catalysis offers a more direct and atom-economical route, which can be highly cost-effective at very large scales, provided the initial investment in catalyst development and sourcing can be justified. The continuous development of more active and cheaper chiral catalysts will further enhance the appeal of this approach.
On the other hand, enzymatic kinetic resolution provides a robust and often more accessible entry point for large-scale chiral synthesis, especially when coupled with efficient recycling of the unwanted enantiomer. The maturity of enzyme technology and the availability of robust, commercially available lipases make this a reliable and scalable option.
For drug development professionals, a thorough evaluation of both routes is essential. A detailed process simulation and cost analysis, tailored to their specific manufacturing capabilities and supply chain, will ultimately determine the most economically viable path to securing this critical chiral building block for the next generation of life-saving medicines.
References
-
Kang, D., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(3), 325-334. [Link]
-
Clark, J. D., et al. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of Medicinal Chemistry, 57(12), 5023-5038. [Link]
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
-
Sharma, V., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(21), 6483. [Link]
-
Kang, D., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. ResearchGate. [Link]
-
Norman, P. (2019). Development of a Janus Kinase (JAK) Inhibitor Prodrug for the Treatment of Rheumatoid Arthritis. PMC. [Link]
-
Owen, D. R., et al. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Link]
-
Ganipisetty, S. R., et al. (2022). Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. [Link]
- United States Patent. (2015). 4-amino-N-(2-amino-1-(4-chlorophenyl)ethyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide.
-
ChemUniverse. 2-OXOPIPERIDINE-4-CARBOXYLIC ACID. [Link]
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.
- Google Patents. (2022).
-
Mangas-Sanchez, J., et al. (2019). Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. ResearchGate. [Link]
-
Chen, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]
-
Organic Syntheses. (2002). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. [Link]
-
Kim, B. M., et al. (2000). Asymmetric synthesis of (+)-L-733, 060 and (+)-CP-99, 994 based on a new chiral 3-piperidinol synthon. PubMed. [Link]
- Google Patents. (2009). Process for the preparation of N-(4-piperidinyl)
-
Synthonix. (R)-6-Oxopiperidine-2-carboxylic acid. [Link]
-
ResearchGate. (2020). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a). [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development of a Janus Kinase (JAK) Inhibitor Prodrug for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Reaction Monitoring: The Case of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
Introduction: Beyond the Endpoint
In modern synthetic chemistry, particularly in the high-stakes arena of pharmaceutical development, understanding a reaction is not merely about isolating the final product. It is about comprehending the journey—the subtle, step-wise transformation of molecules. Spectroscopic analysis is our primary tool for navigating this journey, providing real-time, high-fidelity insights into reaction progress, intermediate formation, and the emergence of impurities.
This guide focuses on Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, a valuable chiral building block used in the synthesis of non-proteinogenic amino acids and other complex pharmaceutical intermediates.[1][2] Its rigid piperidine core and multiple functional groups—a ketone, an ester, and a Boc-protecting group—make it an excellent candidate for demonstrating the power of comparative spectroscopy in monitoring chemical transformations. We will explore the distinct spectroscopic signatures of the starting material and two key intermediates derived from common synthetic routes: the reduction of the C4-ketone and its conversion to an alkene via a Wittig reaction.
Part 1: Spectroscopic Profile of the Starting Material
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (CAS 357154-16-6) is a low-melting solid with a molecular weight of 271.31 g/mol .[1][3] Its structure presents several key features that are readily identifiable through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by the presence of the Boc group protons as a prominent singlet around 1.4 ppm, the ethyl ester signals (a triplet and a quartet), and a series of complex multiplets for the piperidine ring protons.
-
¹³C NMR: The carbon spectrum provides a clear fingerprint. The C4 ketone carbonyl is the most downfield signal, typically appearing around 208 ppm. Other key signals include the ester carbonyl (~170-172 ppm), the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and the various sp³ carbons of the piperidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong carbonyl (C=O) stretching bands. The ketone stretch is typically observed around 1720 cm⁻¹, while the ester and urethane carbonyls appear at slightly higher frequencies, often overlapping around 1740 cm⁻¹ and 1695 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will typically show the molecular ion peak (or [M+H]⁺, [M+Na]⁺) corresponding to its molecular weight.
Part 2: Common Synthetic Transformations and Intermediate Analysis
The ketone at the C4 position is a versatile functional handle for further molecular elaboration. We will examine two common transformations: reduction to an alcohol and olefination to an alkene.
Reaction Pathway Overview
Caption: Key synthetic transformations of the title compound.
Intermediate 1: Ethyl (R)-1-Boc-4-hydroxypiperidine-2-carboxylate (Reduction Product)
The reduction of the C4-ketone to a secondary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride (NaBH₄) are ideal as they selectively reduce the ketone without affecting the less reactive ester or Boc-protecting group.
Spectroscopic Changes and Rationale:
-
¹H NMR: The most significant change is the appearance of a new signal for the proton on the hydroxyl-bearing carbon (H-4), typically a multiplet between 3.5-4.0 ppm. A broad singlet corresponding to the hydroxyl proton (OH) will also appear, its chemical shift being highly dependent on concentration and solvent. The protons adjacent to C4 (at C3 and C5) will experience a shift in their chemical environment and coupling constants due to the change from a planar sp² center to a tetrahedral sp³ center.
-
¹³C NMR: This technique provides the most definitive evidence of reaction completion. The characteristic ketone signal at ~208 ppm will disappear entirely. A new signal will appear in the range of 65-70 ppm, corresponding to the C4 carbon now bonded to the hydroxyl group (C-OH). This dramatic upfield shift is a direct consequence of the change in hybridization from sp² to sp³.
-
IR Spectroscopy: The sharp, strong ketone C=O stretch at ~1720 cm⁻¹ will vanish. It will be replaced by a broad, prominent O-H stretching band in the region of 3200-3600 cm⁻¹. The ester and urethane carbonyl stretches will remain.
-
Mass Spectrometry: The molecular weight of the product will increase by 2 Da compared to the starting material, reflecting the addition of two hydrogen atoms.
Intermediate 2: Ethyl (R)-1-Boc-4-methylidenepiperidine-2-carboxylate (Wittig Product)
The Wittig reaction is a powerful method for converting ketones into alkenes, forming a new carbon-carbon double bond.[4][5] The reaction of our starting material with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), yields the corresponding exocyclic alkene.
Spectroscopic Changes and Rationale:
-
¹H NMR: The key diagnostic signals are two new singlets (or narrow multiplets) in the alkene region, typically between 4.5-5.0 ppm, corresponding to the two geminal protons of the newly formed methylidene (=CH₂) group.
-
¹³C NMR: As with the reduction, the ketone signal at ~208 ppm will be absent. Two new signals will appear in the alkene region: a quaternary carbon (C4) signal around 140-145 ppm and a terminal CH₂ signal around 110-115 ppm.
-
IR Spectroscopy: The ketone C=O absorption at ~1720 cm⁻¹ will disappear. A new, medium-intensity C=C stretching absorption will appear around 1640-1660 cm⁻¹. The ester and urethane carbonyl peaks will persist.
-
Mass Spectrometry: The molecular weight of the product will be 270.32 g/mol , one mass unit less than the starting material due to the replacement of the oxygen atom with a CH₂ group.
Part 3: Comparative Data Summary
The following table summarizes the key diagnostic spectroscopic features that allow for the clear differentiation between the starting material and its reaction intermediates.
| Spectroscopic Feature | Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (Starting Material) | Intermediate 1 (Alcohol) | Intermediate 2 (Alkene) |
| ¹³C NMR: C4 Signal | ~208 ppm (C=O) | ~65-70 ppm (CH-OH) | ~140-145 ppm (C=CH₂) |
| ¹³C NMR: New Signal | N/A | N/A | ~110-115 ppm (=CH₂) |
| ¹H NMR: New Signal | N/A | ~3.5-4.0 ppm (CH-OH), broad OH signal | Two signals ~4.5-5.0 ppm (=CH₂) |
| IR: C=O (Ketone) | ~1720 cm⁻¹ (Strong) | Absent | Absent |
| IR: New Signal | N/A | 3200-3600 cm⁻¹ (Broad O-H) | ~1650 cm⁻¹ (Medium C=C) |
| Molecular Weight | 271.31 g/mol | 273.33 g/mol | 270.32 g/mol |
Part 4: Experimental Protocols
The protocols described below are illustrative and should be adapted based on laboratory safety standards and specific experimental goals.
General Spectroscopic Analysis Workflow
Caption: General workflow for synthesis and spectroscopic analysis.
Protocol 1: Reduction of the C4-Ketone
-
Reaction Setup: Dissolve Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by the slow addition of acetone, followed by water.
-
Extraction: Remove most of the MeOH under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the title alcohol.
Protocol 2: Wittig Olefination of the C4-Ketone
-
Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) (1.1 eq) dropwise. Allow the resulting bright yellow suspension to stir at room temperature for 1 hour to generate the ylide.[5]
-
Reaction Setup: In a separate nitrogen-purged flask, dissolve Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous THF.
-
Reagent Addition: Cool the ylide suspension back to 0 °C and add the solution of the ketone dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation or careful column chromatography on silica gel to afford the pure alkene.
Conclusion
The judicious application of NMR, IR, and mass spectrometry provides an unambiguous and detailed narrative of the chemical transformations of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate. By understanding the characteristic spectroscopic signatures of the key C4-ketone functional group, chemists can confidently track its conversion to an alcohol or an alkene. The disappearance of reactant signals and the appearance of new, predictable product signals form a self-validating system that is fundamental to process control, optimization, and the successful development of complex molecules in the pharmaceutical industry.
References
-
PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Stewart, C.D., White, N.G. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
Wipf, P. The Wittig Reaction. University of Pittsburgh. Available at: [Link]
-
Jones, S.P., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Beyond Benign. Wittig Reaction. Available at: [Link]
-
Chongqing Chemdad Co. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Available at: [Link]
-
PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available at: [Link]
-
Wang, L., Wang, X., & Wang, Y. (2013). Structure of a piperidine-modified calix[6]arene derivative and spectral resolution of its interaction with rare earth metals with chemometric methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 62-6. Available at: [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. Available at: [Link]
-
Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024-05-27). Available at: [Link]
-
MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2021). Available at: [Link]
- Google Patents.US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]
Sources
- 1. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 2. Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate 97 357154-16-6 [sigmaaldrich.com]
- 3. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95% Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Validation of Analytical Methods for Intermediates Derived from Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate
In the landscape of pharmaceutical development, the rigorous control of chiral intermediates is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. The stereochemical purity of molecules such as Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate and its derivatives directly influences the profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the validation of these critical intermediates, grounded in scientific principles and supported by experimental data. We will explore the nuances of method selection, validation according to ICH guidelines, and the practical application of these techniques in a drug development setting.
The Criticality of Enantiomeric Purity in Piperidine Intermediates
Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral building block characterized by a piperidine ring, a Boc-protecting group, a ketone, and an ethyl ester. Each of these functional groups presents unique analytical challenges and opportunities. The primary analytical objective for this intermediate and its derivatives is the accurate determination of enantiomeric purity, as the undesired enantiomer is considered an impurity. Furthermore, the identification and quantification of other process-related impurities and degradation products are essential for ensuring the quality and consistency of the synthetic process.
A Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the need for chiral separation, sensitivity, and the nature of the sample matrix. Here, we compare the most pertinent techniques for the analysis of intermediates derived from Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
Table 1: Performance Comparison of Key Analytical Techniques
| Validation Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Differential partitioning between a chiral stationary phase and a mobile phase. | Separation based on volatility and interaction with a stationary phase. | Separation by HPLC followed by mass-based detection and fragmentation. |
| Enantiomeric Separation | Excellent | Possible with chiral column or derivatization | Possible with chiral LC front-end |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 5 µg/mL | 0.1 ng/mL |
| Specificity | Good to Excellent | Moderate to Good | Excellent |
Note: The data in this table is synthesized from validation studies of structurally similar N-Boc protected piperidine intermediates and serves as a representative comparison.[1]
In-Depth Analysis of Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the determination of enantiomeric purity.[2] The mechanism relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[2]
Causality in Method Development: The choice of a normal phase or reverse-phase method depends on the solubility of the analyte. For Boc-protected intermediates, normal phase chromatography often provides superior chiral resolution. The mobile phase, typically a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be used to improve peak shape and resolution.[3]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Chiral Column: Chiralpak® IC-3 (or similar amylose-based CSP), 250 x 4.6 mm, 3 µm.[4]
-
Mobile Phase: 0.2% Trifluoroacetic acid in n-Hexane:Isopropyl alcohol (95:5 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 210 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a diluent of Isopropyl alcohol.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Prepare a standard solution of the undesired enantiomer, if available, to confirm peak identity.
-
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For intermediates like Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, GC is primarily used for the quantification of residual solvents and potentially volatile impurities. While direct chiral separation by GC is possible with a chiral column, it is less common for this class of molecules compared to HPLC.
Causality in Method Development: A non-polar capillary column is typically used for general impurity profiling. The oven temperature program is optimized to separate analytes based on their boiling points. A flame ionization detector (FID) is a robust and universally applicable detector for organic compounds. For trace-level analysis, headspace GC is often employed to introduce only the volatile components onto the column, thereby protecting it from non-volatile sample matrix components.
Experimental Protocol: GC-FID for Impurity Profiling
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: DB-1 or HP-5 (or equivalent non-polar capillary column), 30 m x 0.25 mm, 0.25 µm.[1]
-
Carrier Gas: Helium at a constant flow.[1]
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[1]
-
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 280°C.[1]
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane to a concentration of approximately 10 mg/mL.
Hyphenated Techniques: LC-MS and GC-MS
For the unequivocal identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods provide molecular weight and structural information through fragmentation patterns, which is crucial for impurity profiling and forced degradation studies.[6]
Causality in Method Development: The chromatographic method is developed to separate the impurities, while the mass spectrometer settings are optimized for sensitive detection and fragmentation of the analytes of interest. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown impurities.
Validation of Analytical Methods: An ICH Q2(R1) Perspective
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[7] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures.[7]
Caption: A typical workflow for analytical method validation as per ICH Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[8] Forced degradation studies (stress testing) are crucial for demonstrating the specificity of a stability-indicating method.[8]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.[8]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability and intermediate precision.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Decision Pathway for Method Selection
The choice of an analytical technique is a multi-faceted decision. The following diagram illustrates a logical pathway for selecting the most appropriate method for the analysis of intermediates derived from Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
Caption: A decision-making flowchart for selecting an appropriate analytical technique.
Conclusion
The validation of analytical methods for intermediates derived from Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is a critical undertaking that underpins the quality and safety of the final pharmaceutical product. A thorough understanding of the principles of different analytical techniques, coupled with a systematic approach to method validation as outlined by the ICH Q2(R1) guidelines, is paramount. While chiral HPLC remains the cornerstone for enantiomeric purity determination, a multi-faceted analytical strategy employing GC and mass spectrometric techniques is essential for comprehensive impurity profiling. This guide serves as a foundational resource for researchers and scientists, empowering them to make informed decisions in the development and validation of robust and reliable analytical methods.
References
-
Chittabathina VR, Vuyyuru NR, Reddy KP, Suryanarayana MV, Mukkanti K. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 2014 Dec;26(12):775-9. Available at: [Link]
-
Fisher, T. B., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis, 10(15), 8493-8500. Available at: [Link]
-
A stability indicating HPLC method for the determination of chiral purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. National Institutes of Health. Available at: [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]
-
(PDF) Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Separation of Ethyl 4-((1-benzyl-1H-benzimidazol-2-yl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Available at: [Link]
-
Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Chongqing Chemdad Co. Available at: [Link]
-
Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
-
ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE | CAS 29976-53-2. Matrix Fine Chemicals. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Disposal of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. By understanding the chemical nature of this compound and adhering to established best practices, you can ensure the safety of your personnel and the protection of our environment.
Hazard Assessment and Initial Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is paramount. This compound is classified as a combustible solid that causes serious eye irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory to prevent accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.
-
Body Protection: A laboratory coat is essential to protect against skin contact.
All procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Hazard and Chemical Data Summary
A clear understanding of the quantitative data associated with Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is crucial for a comprehensive risk assessment.
| Property | Value | Source |
| CAS Number | 357154-16-6 | [1][2] |
| Molecular Formula | C13H21NO5 | [1][2] |
| Molecular Weight | 271.31 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Hazard Statements | H319: Causes serious eye irritation | [1] |
| Signal Word | Warning | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Solubility | Soluble in chloroform and methanol |
Step-by-Step Disposal Protocol
The disposal of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate must be conducted in strict accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as hazardous chemical waste.
Step 1: Waste Segregation and Containerization
-
Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate waste. The container must be made of a material compatible with the chemical and its potential degradation products. The original container is often a suitable choice.
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate," and the associated hazard warnings (e.g., "Eye Irritant," "Combustible Solid").
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.[3]
Step 2: Collection of Waste
-
Solid Waste: Carefully transfer any solid residual of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate into the designated hazardous waste container using a clean scoop or spatula.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same designated container.
-
Rinsate: If rinsing glassware that contained the compound, the initial rinsate should be collected as hazardous waste. Use a minimal amount of a suitable solvent (e.g., methanol or chloroform, in which it is soluble) for the initial rinse. Subsequent rinses with a cleaning solvent may be considered non-hazardous depending on institutional policies, but the first rinse must always be treated as hazardous waste.
Step 3: Secure Storage of Waste Container
-
Seal the Container: Ensure the waste container is securely sealed to prevent any leaks or spills.
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area. This area should be away from sources of ignition and incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Final Disposal
-
Engage a Licensed Professional: The final disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, in accordance with your institution's policies and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate and associated materials.
Caption: Disposal workflow for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
Conclusion: Fostering a Culture of Safety
The responsible disposal of chemical waste is a fundamental aspect of laboratory safety and professional integrity. By following these detailed procedures for Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safer and more sustainable scientific community. Always consult your institution's specific Environmental Health and Safety guidelines, as they may contain additional requirements.
References
-
U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. Available at: [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Chongqing Chemdad Co., Ltd. Ethyl (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylate, 95%. Available at: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]
-
Lab Manager. The OSHA Laboratory Standard. Available at: [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
PubChem. N-Boc-piperidine-2-methanol. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
